molecular formula C7H6BrN3 B1499062 8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1172341-29-5

8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1499062
CAS No.: 1172341-29-5
M. Wt: 212.05 g/mol
InChI Key: GJYMVROKAQXEKG-UHFFFAOYSA-N
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Description

8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-6(8)7-9-4-10-11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYMVROKAQXEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=NC=NN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656836
Record name 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172341-29-5
Record name 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-bromo-5-methyl-triazolo[1,5-a]pyridine: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide to 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth analysis of 8-bromo-5-methyl-[1][2]triazolo[1,5-a]pyridine, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core properties, synthesis, strategic applications, and the chemical logic that makes it a valuable tool for creating novel therapeutics.

Introduction: The Significance of the Triazolopyridine Scaffold

Fused heterocyclic scaffolds are the cornerstone of many modern pharmaceuticals. Among these, the[1][2]triazolo[1,5-a]pyridine ring system has garnered substantial attention. Structurally, this scaffold can be considered a bioisostere of purines, the fundamental components of DNA and RNA. This mimicry allows molecules incorporating this core to interact with biological targets that naturally recognize purines, such as kinases and G-protein coupled receptors. The versatility of the triazolopyridine scaffold has led to its incorporation into a wide array of therapeutic candidates, including agents for cancer, neurodegenerative diseases, and infectious diseases.[3][4][5] The specific compound of interest, 8-bromo-5-methyl-[1][2]triazolo[1,5-a]pyridine, is a strategically functionalized derivative designed for maximum utility in synthetic chemistry.

Core Compound Identification and Physicochemical Properties

Precise identification is critical for reproducibility in research and development. 8-bromo-5-methyl-[1][2]triazolo[1,5-a]pyridine is a distinct chemical entity with the following key identifiers and properties.

PropertyValueSource(s)
CAS Number 1172341-29-5[6][7]
Molecular Formula C₇H₆BrN₃[6][7]
Molecular Weight 212.05 g/mol [6][7]
Purity Typically ≥97-98%[6]
Predicted Density 1.76±0.1 g/cm³[7]
MDL Number MFCD12026324[7]

Storage and Handling: To maintain its integrity, the compound should be stored in a dry, sealed container at 2-8°C.[7] Standard laboratory safety protocols, including handling in a well-ventilated area and using personal protective equipment (PPE) such as safety goggles and gloves, should be strictly followed.[1]

Synthesis and Mechanistic Considerations

The synthesis of substituted[1][2]triazolo[1,5-a]pyridines can be achieved through various modern organic chemistry methods. A particularly efficient and environmentally conscious approach involves the microwave-mediated, catalyst-free reaction of enaminonitriles with benzohydrazides.[8] This methodology offers high yields and a broad substrate scope.[8]

The likely mechanism for this transformation involves a tandem sequence of reactions, which is a hallmark of elegant synthetic design as it minimizes purification steps and improves overall efficiency.[8]

Plausible Reaction Mechanism:

  • Transamidation: The process initiates with the enaminonitrile undergoing transamidation with the acyl hydrazide. This step displaces the dimethylamine group to form a key intermediate.

  • Intramolecular Cyclization: The nitrogen lone pair from the hydrazide intermediate then performs a nucleophilic attack on the nitrile carbon. This forms the five-membered triazole ring.

  • Condensation and Aromatization: A subsequent condensation reaction occurs with the carbonyl group, followed by the elimination of a water molecule to yield the final, stable aromatic[1][2]triazolo[1,5-a]pyridine product.[8]

Below is a generalized workflow illustrating this synthetic logic.

Gcluster_0Reaction Initiationcluster_1Core Synthesis Stepscluster_2Final ProductEnaminonitrileEnaminonitrile SubstrateTransamidationTransamidation(Intermediate A)Enaminonitrile->TransamidationMicrowave140°C, TolueneAcylHydrazideAcyl HydrazideAcylHydrazide->TransamidationCyclizationIntramolecular Nucleophilic Attack(Intermediate B)Transamidation->CyclizationSpontaneousCondensationCondensation & Dehydration(Intermediate C)Cyclization->CondensationFinalProduct8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridineCondensation->FinalProduct- H₂O

Caption: Generalized workflow for the synthesis of the triazolopyridine core.

Strategic Importance in Medicinal Chemistry

The true value of 8-bromo-5-methyl-[1][2]triazolo[1,5-a]pyridine lies in its specific substitution pattern, which provides chemists with precise tools for molecular elaboration.

  • The 8-Bromo Group: A Handle for Diversification: The bromine atom at the 8-position is not merely a substituent; it is a versatile functional handle. Its presence makes the molecule an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity is the primary reason for its utility, allowing for the straightforward introduction of diverse chemical moieties (e.g., aryl, heteroaryl, alkyl, and amino groups) to build molecular complexity and explore the structure-activity relationship (SAR) of a drug candidate. The bromine enhances reactivity, making the compound an ideal candidate for further functionalization.[2]

  • The 5-Methyl Group: A Modulator of Physicochemical Properties: The methyl group at the 5-position plays a more subtle but equally important role. It can influence the molecule's solubility, lipophilicity, and metabolic stability. Furthermore, it can act as a steric director in subsequent reactions or provide a critical van der Waals interaction within the binding pocket of a biological target, thereby enhancing potency and selectivity.

Gcluster_0cluster_1Core8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridineCAS: 1172341-29-5Bromo8-Bromo GroupMethyl5-Methyl GroupCouplingVersatile handle forPd-catalyzed cross-coupling(Suzuki, Sonogashira, etc.)Bromo->CouplingenablesPropertiesModulates solubility,lipophilicity, and target bindingMethyl->Propertiesinfluences

An In-Depth Technical Guide to 8-bromo-5-methyl-triazolo[1,5-a]pyridine

An In-Depth Technical Guide to 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, synthesis, structural elucidation, and its emerging role in drug discovery.

Introduction: The Triazolopyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered substantial attention in the field of medicinal chemistry.[4] This privileged structure is isoelectronic with purines, making it a compelling candidate for interaction with a wide array of biological targets.[4] The fusion of a triazole ring to a pyridine ring creates a unique electronic and steric environment, offering a versatile framework for the development of novel therapeutic agents.[2][3] The introduction of a bromine atom at the 8-position and a methyl group at the 5-position, as in the case of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, provides key handles for synthetic modification and modulates the molecule's physicochemical and pharmacological properties.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These parameters influence its solubility, permeability, and metabolic stability, all of which are critical determinants of a drug candidate's success.

PropertyValueSource
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance
Melting Point
Solubility
LogP

Synthesis and Mechanistic Insights

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through several strategic approaches. While a specific protocol for 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine is not explicitly detailed in the available literature, a general and robust method involves the cyclization of a substituted 2-hydrazinopyridine with a suitable one-carbon synthon.

A plausible synthetic route, adapted from established methodologies for related analogs, is outlined below.[5] This approach leverages the reaction of a substituted 2-hydrazinopyridine with an appropriate imidate hydrochloride.

Proposed Synthetic Protocol:

Step 1: Synthesis of 3-bromo-6-methyl-2-hydrazinopyridine (Starting Material)

The synthesis of this key intermediate would likely begin with a commercially available substituted pyridine. A typical route would involve the introduction of a hydrazine group at the 2-position of a 3-bromo-6-methylpyridine precursor. This can often be achieved by nucleophilic aromatic substitution of a suitable leaving group (e.g., a chloro or fluoro substituent) with hydrazine hydrate.

Step 2: Cyclization to form 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

The final cyclization step would involve the reaction of 3-bromo-6-methyl-2-hydrazinopyridine with a one-carbon electrophile. A common and effective method utilizes an imidate hydrochloride, such as ethyl formimidate hydrochloride, in the presence of a mild base like sodium acetate.

Experimental Protocol (Adapted from a similar synthesis[5]):

  • To a stirred solution of 3-bromo-6-methyl-2-hydrazinopyridine (1.0 eq) in absolute ethanol, add ethyl formimidate hydrochloride (1.0 eq) and anhydrous sodium acetate (1.0 eq).

  • Heat the reaction mixture at a suitable temperature (e.g., 50 °C) for a specified time (e.g., 3-4 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the resulting residue between a suitable organic solvent (e.g., dichloromethane) and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Causality Behind Experimental Choices:
  • Solvent: Absolute ethanol is a common choice as it effectively dissolves the reactants and is relatively inert under the reaction conditions.

  • Base: Anhydrous sodium acetate acts as a mild base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Purification: Flash column chromatography is a standard and effective technique for purifying organic compounds of moderate polarity, allowing for the isolation of the target molecule from any unreacted starting materials or byproducts.

Diagram of the Proposed Synthesis Workflow:

Synthesis_Workflowcluster_startStarting Materialscluster_reactionReactioncluster_workupWorkup & Purificationcluster_productFinal Product3_bromo_6_methyl_2_hydrazinopyridine3-bromo-6-methyl-2-hydrazinopyridinereaction_vesselCyclization inEthanol at 50°C3_bromo_6_methyl_2_hydrazinopyridine->reaction_vesselethyl_formimidate_hclEthyl FormimidateHydrochlorideethyl_formimidate_hcl->reaction_vesselsodium_acetateSodium Acetatesodium_acetate->reaction_vesselextractionExtraction withDichloromethanereaction_vessel->extractionCool & ConcentratechromatographyFlash ColumnChromatographyextraction->chromatographyDry & Concentratefinal_product8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridinechromatography->final_product

Caption: Proposed workflow for the synthesis of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Structural Elucidation and Characterization

The definitive identification and characterization of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide crucial information about the number and chemical environment of the protons in the molecule. Expected signals would include those for the methyl group and the aromatic protons on the pyridine ring. The coupling patterns between adjacent protons would help to confirm their relative positions.

    • ¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the carbon atoms would be indicative of their hybridization and proximity to electronegative atoms.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.

Note: Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine are not available in the searched literature. Experimental determination of these data is necessary for full characterization.

Reactivity and Potential for Further Functionalization

The chemical structure of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine offers several avenues for further chemical modification, making it a valuable building block in medicinal chemistry.

  • The Bromo Substituent: The bromine atom at the 8-position is a key functional handle. It can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, enabling the exploration of structure-activity relationships (SAR).

  • The Triazolopyridine Core: The fused ring system itself can undergo various chemical transformations. For instance, electrophilic aromatic substitution reactions may occur on the pyridine ring, although the directing effects of the existing substituents would need to be considered.

Applications in Drug Discovery

The triazolopyridine scaffold is a well-established pharmacophore found in several marketed drugs and clinical candidates.[3][6] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Anticancer Activity: Many triazolopyridine derivatives have been investigated as potential anticancer agents, targeting various kinases and other proteins involved in cancer cell proliferation and survival.[1][2]

  • Antimicrobial and Antifungal Activity: The triazolopyridine nucleus has been incorporated into compounds with potent antimicrobial and antifungal properties.[6][7]

  • Central Nervous System (CNS) Activity: Some triazolopyridine derivatives have shown activity as antipsychotics and antidepressants, highlighting their potential to modulate neurotransmitter receptors.[3]

The specific biological activity of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine has not been extensively reported. However, its structural features suggest that it could be a valuable intermediate for the synthesis of libraries of compounds to be screened for various biological targets. The presence of the bromo and methyl groups allows for systematic modifications to explore its potential as a lead compound in drug discovery programs.

Potential Signaling Pathway Involvement (Hypothetical):

Given the prevalence of triazolopyridines as kinase inhibitors, a hypothetical signaling pathway where a derivative of this compound might act is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmRTKReceptor TyrosineKinase (RTK)PI3KPI3KRTK->PI3KGrowth FactorPIP3PIP3PI3K->PIP3 phosphorylatesPIP2PIP2PIP2->PIP3PDK1PDK1PIP3->PDK1AktAktPDK1->Akt phosphorylatesmTORC1mTORC1Akt->mTORC1 activatesProliferationCell Proliferation& SurvivalmTORC1->ProliferationInhibitor8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridineDerivativeInhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K signaling pathway by a derivative of the title compound.

Conclusion

8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry. Its well-defined structure and the presence of synthetically tractable functional groups make it an attractive starting point for the development of novel therapeutic agents. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery.

References

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. (2016). PubMed. Retrieved January 7, 2026, from [Link]

  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics. (2020). PubMed. Retrieved January 7, 2026, from [Link]

  • Synthesis and biological evaluation of new thiazolopyrimidines. (2004). PubMed. Retrieved January 7, 2026, from [Link]

  • Spectral data of compound 5a-5m, 6a-6e. (n.d.). AWS. Retrieved January 7, 2026, from [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Retrieved January 7, 2026, from [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][6][7]triazines. (2021). Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • 8-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine. (n.d.). 景明化工. Retrieved January 7, 2026, from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]

An In-depth Technical Guide to the Structural Elucidation of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

An In-depth Technical Guide to the Structural Elucidation of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Triazolo[1,5-a]pyridines in Medicinal Chemistry

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in drug discovery and medicinal chemistry.[2][4] These compounds are recognized for their diverse biological activities, serving as inhibitors for enzymes like RORγt, PHD-1, JAK1, and JAK2.[4] Their applications span treatments for cardiovascular disorders, type 2 diabetes, and hyperproliferative diseases.[4] The structural similarity of the triazolopyrimidine heterocycle to purines has led to their investigation as purine isosteres.[1][5] Given the profound impact of substituent patterns on pharmacological activity, the unambiguous structural elucidation of novel derivatives, such as 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, is a critical step in the development of new therapeutic agents.[3][6][7]

This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and logical framework required to definitively determine the structure of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. We will explore the synergistic application of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, explaining not just the "how" but the "why" behind each experimental choice and data interpretation.

Part 1: Foundational Analysis - Confirming Molecular Formula and Key Functional Groups

The initial phase of any structural elucidation focuses on establishing the molecular formula and identifying the principal functional groups present. This foundational data provides the building blocks for the more intricate structural puzzle to follow.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Cornerstone

Rationale: HRMS is the gold standard for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its molecular formula. Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), drastically narrowing the possibilities for elemental composition.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the synthesized 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine in a suitable solvent such as methanol or acetonitrile (1 mL).

  • Instrument Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen as the nitrogen-containing heterocycle is readily protonated.

    • Mass Analyzer: Time-of-Flight (TOF).

    • Mass Range: m/z 50-500.

    • Calibration: Calibrate the instrument using a known standard (e.g., sodium formate) immediately prior to the analysis to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the spectrum, ensuring sufficient signal intensity for the molecular ion peak.

Data Interpretation and Validation: The expected molecular formula is C₇H₆BrN₃. The HRMS spectrum should exhibit a prominent protonated molecular ion peak, [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 Da, is expected.

Ion Calculated m/z Observed m/z Difference (ppm) Elemental Composition
[M(⁷⁹Br)+H]⁺211.9818To be determined< 5 ppmC₇H₇⁷⁹BrN₃
[M(⁸¹Br)+H]⁺213.9798To be determined< 5 ppmC₇H₇⁸¹BrN₃

This self-validating system requires the observed m/z to be within 5 ppm of the calculated value and the isotopic pattern to match the theoretical distribution for a monobrominated compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

Rationale: FTIR spectroscopy provides rapid and definitive evidence for the presence of specific functional groups and the overall bond architecture of the molecule. For 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, we expect to see characteristic absorptions for the aromatic C-H and C=C/C=N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Absorptions:

Wavenumber (cm⁻¹) Vibration Type Significance
3100-3000Aromatic C-H stretchConfirms the presence of the pyridine ring.
1650-1450C=C and C=N stretchingCharacteristic of the fused aromatic ring system.
Below 1000C-Br stretchProvides evidence for the bromo substituent.

Part 2: Unraveling the Connectivity - The Power of NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of a molecule. Through a series of 1D and 2D experiments, we can piece together the complete structure of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine.

¹H NMR Spectroscopy: Probing the Proton Environment

Rationale: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (which indicate the electronic environment), and their coupling patterns (which reveal neighboring protons).

Experimental Protocol: 400 MHz ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Data Acquisition: Acquire the spectrum with sufficient scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation (in DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.5-9.0Singlet1HH2The proton on the triazole ring is expected to be deshielded.
~7.5-8.0Doublet1HH7The proton adjacent to the bromine atom.
~7.0-7.5Doublet1HH6Coupled to H7.
~2.5Singlet3H-CH₃The methyl group protons.

The exact chemical shifts and coupling constants will be determined experimentally. The key is to observe two coupled aromatic protons and two singlets for the triazole proton and the methyl group.

¹³C NMR and DEPT-135 Spectroscopy: Mapping the Carbon Skeleton

Rationale: ¹³C NMR reveals the number of unique carbon environments. A subsequent DEPT-135 experiment differentiates between CH, CH₂, and CH₃ groups, which is crucial for unambiguous assignment.

Experimental Protocol: 100 MHz ¹³C NMR and DEPT-135

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

Predicted ¹³C NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale | | --- | --- | --- | --- | --- | | ~150-160 | Positive | C2 | Triazole ring carbon. | | ~140-150 | No Signal | C5, C8a | Quaternary carbons (C-CH₃ and bridgehead). | | ~120-130 | Positive | C7 | Aromatic CH. | | ~110-120 | Positive | C6 | Aromatic CH. | | ~100-110 | No Signal | C8 | Carbon bearing the bromine atom. | | ~15-25 | Positive | -CH₃ | Methyl carbon. |

2D NMR Spectroscopy: Connecting the Pieces

Rationale: 2D NMR experiments, specifically COSY, HSQC, and HMBC, are essential for confirming the connectivity established from 1D NMR and for assembling the final structure.

Experimental Workflow:

FragmentationM[C₇H₇BrN₃]⁺˙m/z 212/214F1Loss of Br˙[C₇H₇N₃]⁺m/z 133M->F1F2Loss of N₂[C₇H₇BrN]⁺m/z 184/186M->F2F3Loss of CH₃˙[C₆H₄BrN₃]⁺m/z 197/199M->F3

Introduction to the 8-bromo-5-methyl-triazolo[1,5-a]pyridine Scaffold

Introduction to the 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine Scaffold

8-bromo-5-methyl-[1]triazolo[1,5-a]pyridine is a substituted heterocyclic compound built upon a fused triazolopyridine core. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[2] The triazolopyridine ring system is considered a "privileged" structure, often imparting favorable pharmacological properties. The molecule's architecture consists of a pyridine ring fused with a 1,2,4-triazole ring.

Key structural features that dictate its reactivity and physical properties are:

  • The Fused Aromatic System: The planar, electron-delocalized bicyclic system provides a rigid scaffold for orienting substituents in three-dimensional space.

  • The Bromine Substituent (C8): The bromine atom at the 8-position serves as a key functional handle. It is a versatile site for synthetic modification, particularly for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.[3] Its presence also significantly influences the molecule's lipophilicity and electronic properties.

  • The Methyl Group (C5): The methyl group at the 5-position provides steric bulk and increases lipophilicity, which can impact solubility, crystal packing, and interactions with biological targets.

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[2][4] Its structural motifs are explored in the development of agents targeting the central nervous system, among other therapeutic areas.[4]

Core Physicochemical Properties

Direct experimental data for many physical properties of 8-bromo-5-methyl-[1]triazolo[1,5-a]pyridine are not extensively published in peer-reviewed literature. The following table consolidates information from chemical suppliers and computational predictions.

PropertyValueSource / Method
CAS Number 1172341-29-5Appretech Scientific Limited[5]
Molecular Formula C₇H₆BrN₃Appretech Scientific Limited[5]
Molecular Weight 212.05 g/mol Appretech Scientific Limited[5]
Appearance Not specified; related compounds are often yellow crystalline powders.[2]Inferred
Purity ≥98% (by HPLC)Appretech Scientific Limited[5]
Melting Point No data availableEchemi SDS[6]
Boiling Point No data availableEchemi SDS[6]
Density 1.76 ± 0.1 g/cm³Predicted[4]
Solubility Expected to be soluble in DMSO and other polar organic solvents; poor aqueous solubility is anticipated.Inferred from structure[3]

The Role of Computational Chemistry in Characterization

Given the absence of comprehensive experimental data, computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the properties of 8-bromo-5-methyl-[1]triazolo[1,5-a]pyridine. DFT allows for the calculation of various molecular and electronic properties from first principles.[1][7] This approach has been successfully applied to related triazolopyrimidine and triazolopyridine derivatives to predict geometrical parameters, electronic structure, and spectroscopic characteristics, with results showing excellent agreement with X-ray crystallography data where available.[1][8]

A typical computational workflow for characterizing such a molecule is outlined below.

Gcluster_inputInput Phasecluster_computationDFT Calculation Enginecluster_outputPredicted Propertiesmol_structureDefine Molecular Structure(SMILES or 3D Coords)basis_setSelect Basis Set(e.g., 6-311+G(d,p))mol_structure->basis_setfunctionalChoose Functional(e.g., B3LYP)basis_set->functionalgeometry_optGeometry Optimization(Find lowest energy state)functional->geometry_optfreq_calcFrequency Calculation(Confirm minimum energy)geometry_opt->freq_calcstruct_paramsStructural Parameters(Bond lengths, angles)freq_calc->struct_paramsthermo_propsThermodynamic Properties(Energy, Dipole Moment)freq_calc->thermo_propsspec_propsSpectroscopic Data(NMR, IR, UV-Vis)freq_calc->spec_props

Caption: Computational workflow for predicting molecular properties using DFT.

Spectroscopic and Analytical Characterization

Empirical validation of the structure and purity of 8-bromo-5-methyl-[1]triazolo[1,5-a]pyridine relies on a standard suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet corresponding to the three protons of the C5-methyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the seven unique carbon atoms in the molecule. The carbon attached to the bromine (C8) would be influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon would appear as a characteristic upfield signal. Spectroscopic data for related compounds, such as 8-bromo-2-methyl[1]triazolo[1,5-a]pyridin-7-ol, are available for comparison.[9]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. A key diagnostic feature would be the isotopic pattern of the molecular ion peak ([M+H]⁺). Due to the presence of a single bromine atom, two major peaks of nearly equal intensity would be observed: one for the ⁷⁹Br isotope and another, two mass units higher, for the ⁸¹Br isotope. This pattern provides definitive evidence for the presence of bromine.[3]

Chromatographic Purity Assessment

Reversed-phase high-performance liquid chromatography (HPLC) is the standard method for assessing the purity of this compound, with suppliers typically guaranteeing a purity of 98% or higher.[5]

Gcluster_analysisAnalytical ValidationsynthesisChemical SynthesispurificationPurification(e.g., Column Chromatography)synthesis->purificationnmrNMR Spectroscopy(Structure Confirmation)purification->nmrmsMass Spectrometry(MW & Elemental Formula)purification->mshplcHPLC Analysis(Purity Assessment)purification->hplcfinal_productValidated Compound(Purity ≥98%)nmr->final_productms->final_producthplc->final_product

Caption: Standard experimental workflow for synthesis and characterization.

Synthesis, Purification, and Handling

Synthesis and Purification

The synthesis of the[1]triazolo[1,5-a]pyridine core is well-established and can be achieved through various methods, such as the cyclization of N-(pyrid-2-yl)formamidoximes or the oxidative N-N bond formation of N-(pyridin-2-yl)benzimidamides.[10] Subsequent bromination and methylation steps would lead to the target compound. Achieving high purity (≥98%) is critical, as impurities can interfere with subsequent reactions and biological assays. Purification is typically accomplished via silica gel column chromatography or recrystallization.

Handling and Storage

Safe handling and storage are crucial for maintaining the compound's integrity and ensuring user safety.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[6]

  • Storage: Store in a tightly sealed container in a dry, cool place.[6] Recommended storage temperature is between 2-8°C.[4]

Conclusion

8-bromo-5-methyl-[1]triazolo[1,5-a]pyridine is a valuable heterocyclic intermediate whose full experimental characterization is not yet widely documented in the public domain. Its physicochemical properties are largely inferred from data on related compounds and predicted using robust computational models like DFT. The presence of both a methyl group and a bromine atom provides a unique combination of lipophilicity and synthetic versatility, making it a highly strategic building block for the discovery of new pharmaceuticals and other advanced materials. Rigorous analytical validation via NMR, MS, and HPLC is essential to confirm its identity and purity before use in any research or development application.

References

  • [Placeholder for current time inform
  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews. [Link]

  • 8-bromo-[1]triazolo[1,5-a]pyridine. Stenutz. [Link]

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. J. Chem. Rev. [Link]

  • A predictive chemistry DFT study of N2O functionalization for the preparation of triazolopyridine and triazoloquinoline scaffolds. RSC Publishing. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. [Link]

  • 8-bromo-5-methyl-[1]triazolo[1,5-a]pyridine. Appretech Scientific Limited. [Link]

  • 8-Bromo-5-methyl-[1]triazolo[1,5-a]pyridine. MySkinRecipes. [Link]

  • (PDF) Review Article: Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. ResearchGate. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem - NIH. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PMC - PubMed Central. [Link]

  • 8-bromo-2-methyl[1]triazolo[1,5-a]pyridin-7-ol. Chemical Shifts. [Link]

  • MSE PRO 8-Bromo-[1]triazolo[1,5-a]pyridine. Cusp Conference. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

An In-depth Technical Guide to 8-bromo-5-methyl-triazolo[1,5-a]pyridine: Properties, Synthesis, and Applications

An In-depth Technical Guide to 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, primarily due to its unique structural features and the reactivity imparted by the bromine substituent. This document consolidates available data on its physicochemical properties, explores general synthetic strategies for the[1][2][3]triazolo[1,5-a]pyridine scaffold, and discusses the reactivity and potential derivatization of the target molecule. Particular emphasis is placed on its emerging role as a key intermediate in the development of novel therapeutics, especially those targeting the central nervous system.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine ring system is a significant pharmacophore found in a variety of biologically active compounds. Its structural resemblance to purines allows it to function as a purine isostere, leading to applications in the design of enzyme inhibitors and receptor antagonists. The fusion of the electron-rich triazole ring with the electron-deficient pyridine ring results in a unique electronic distribution that governs its chemical reactivity and biological interactions.

8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine is a specific derivative that has garnered interest as a versatile intermediate in organic synthesis. The presence of a bromine atom at the 8-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The methyl group at the 5-position can influence the molecule's solubility, lipophilicity, and metabolic stability, making it a key modulator of pharmacokinetic properties in drug design.

This guide aims to provide a detailed technical resource for researchers working with or considering the use of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine in their synthetic endeavors.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine is presented in the table below. It is important to note that while some data is available from commercial suppliers, detailed experimental characterization is not widely published in peer-reviewed literature.

PropertyValueSource
Molecular Formula C₇H₆BrN₃Appretech Scientific Limited[2]
Molecular Weight 212.05 g/mol Appretech Scientific Limited[2]
CAS Number 1172341-29-5MySkinRecipes[3]
Appearance Not specified; related compounds are often solids.
Purity ≥97% or ≥98%MySkinRecipes, Appretech Scientific Limited[2][3]
Predicted Density 1.76±0.1 g/cm³MySkinRecipes[3]
Storage Conditions 2-8°C, sealed, dryMySkinRecipes[3]

For comparison, the non-methylated analogue, 8-bromo-[1][2][3]triazolo[1,5-a]pyridine (CAS 868362-18-9), is a solid with a reported melting point of 152-157 °C.[4]

Synthesis of the[1][2][3]triazolo[1,5-a]pyridine Scaffold

One common and efficient method is the reaction of a 2-aminopyridine with an N-acyl- or N-aroyl-hydrazine or a related derivative, followed by an oxidative cyclization. A notable modern approach involves a catalyst-free, microwave-assisted tandem reaction between enaminonitriles and benzohydrazides.[5] This method is advantageous due to its eco-friendliness, broad substrate scope, and good to excellent yields.[5]

Illustrative Synthetic Workflow (General)

The following diagram illustrates a plausible synthetic pathway to a substituted[1][2][3]triazolo[1,5-a]pyridine, based on established methodologies.

Gcluster_0Starting Materialscluster_1Reactioncluster_2Purificationcluster_3Product2-Aminopyridine_DerivativeSubstituted2-AminopyridineReaction_VesselReaction(e.g., Microwave Irradiation)2-Aminopyridine_Derivative->Reaction_VesselCyclizing_ReagentCyclizing Reagent(e.g., Hydrazide derivative)Cyclizing_Reagent->Reaction_VesselPurification_StepPurification(e.g., Column Chromatography)Reaction_Vessel->Purification_StepCrude ProductFinal_ProductSubstituted[1,2,4]triazolo[1,5-a]pyridinePurification_Step->Final_ProductPurified Product

Caption: Generalized workflow for the synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines.

Plausible Synthetic Route to 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

A logical starting material for the synthesis of the title compound would be 3-bromo-6-methylpyridin-2-amine. The synthesis would likely proceed via one of the established methods for forming the triazole ring.

Chemical Reactivity and Derivatization

The chemical reactivity of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine is primarily dictated by the interplay of the fused heterocyclic system and the bromo substituent.

Reactions at the Bromine Atom

The bromine atom at the 8-position is a versatile handle for introducing molecular diversity through various cross-coupling reactions. This makes the compound an attractive starting material for creating libraries of analogues for structure-activity relationship (SAR) studies.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can be used to form carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the formation of carbon-nitrogen bonds, leading to the synthesis of various amino-substituted derivatives.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes can be employed to introduce alkynyl moieties.

  • Stille Coupling: Palladium-catalyzed coupling with organostannanes provides another route for carbon-carbon bond formation.

  • Cyanation: Reaction with a cyanide source, such as zinc cyanide or copper(I) cyanide, in the presence of a palladium catalyst can introduce a nitrile group.

The following diagram illustrates the key cross-coupling reactions at the 8-position.

GA8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridineBSuzuki-Miyaura(R-B(OR)2, Pd catalyst)A->BCBuchwald-Hartwig(R2NH, Pd catalyst)A->CDSonogashira(R-C≡CH, Pd/Cu catalyst)A->DEStille(R-SnBu3, Pd catalyst)A->EF8-Aryl/Alkyl DerivativeB->FG8-Amino DerivativeC->GH8-Alkynyl DerivativeD->HI8-Aryl/Alkyl DerivativeE->I

Caption: Key cross-coupling reactions for derivatization of the 8-bromo position.

Reactions of the Triazolopyridine Ring System

The triazolopyridine ring system itself can undergo various chemical transformations, although these are generally less common than reactions at the bromo-substituent. Electrophilic aromatic substitution is generally difficult due to the electron-deficient nature of the pyridine ring. However, reactions at the nitrogen atoms of the triazole ring, such as alkylation, are possible under certain conditions.

Applications in Research and Development

The[1][2][3]triazolo[1,5-a]pyridine scaffold is of significant interest in drug discovery due to its wide range of biological activities. Derivatives have been investigated as anti-cancer, anti-inflammatory, and anti-viral agents.[1][6]

8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine is particularly noted for its use as a key intermediate in the synthesis of compounds targeting the central nervous system (CNS).[3] Its structure allows for the systematic modification of substituents to optimize properties such as potency, selectivity, and pharmacokinetic profiles, including blood-brain barrier penetration.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine are not widely available in the public domain. However, based on the structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the protons on the pyridine ring, a singlet for the methyl group, and a signal for the proton on the triazole ring. The chemical shifts would be influenced by the bromo-substituent and the electronic nature of the fused ring system.

  • ¹³C NMR: Resonances for the seven carbon atoms in the molecule, including the methyl carbon and the carbons of the heterocyclic core.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 212.05, with a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity peaks for M and M+2).

Researchers are advised to acquire and interpret their own analytical data for structural confirmation and purity assessment.

Safety and Handling

Detailed toxicological data for 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine is not available.[7] As with all laboratory chemicals, it should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For inhalation or ingestion, immediate medical attention should be sought.[7]

The available Safety Data Sheet (SDS) indicates that suitable extinguishing media for fires involving this compound include dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

Conclusion

8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its key feature is the presence of a reactive bromine atom that allows for a wide range of derivatizations through modern cross-coupling methodologies. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, the well-established chemistry of the[1][2][3]triazolo[1,5-a]pyridine scaffold provides a strong foundation for its application in the synthesis of novel compounds, particularly for drug discovery programs targeting the central nervous system. Further research into the synthesis, reactivity, and biological activity of derivatives of this compound is warranted to fully explore its potential.

References

  • 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine - Appretech Scientific Limited. (n.d.). Retrieved January 7, 2026, from [Link]

  • 8-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine - MySkinRecipes. (n.d.). Retrieved January 7, 2026, from [Link]

  • 8-bromo-[1][2][3]triazolo[1,5-a]pyridine - Stenutz. (n.d.). Retrieved January 7, 2026, from [Link]

  • Oukoloff, K., Lucero, B., Francisco, K. R., Brunden, K. R., & Ballatore, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 11-25. [Link]

  • Kumar, A., Singh, B., Sharma, V., & Singh, V. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

8-bromo-5-methyl-triazolo[1,5-a]pyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

Executive Summary

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a recognized pharmacophore present in numerous biologically active molecules, including inhibitors of key enzymes and compounds targeting cardiovascular and neurological disorders.[3][4] This document details a robust and logical three-step synthetic sequence, beginning from commercially available 2-chloro-6-methylpyridine. Each stage is elucidated with step-by-step protocols, mechanistic insights, and critical process considerations to ensure reproducibility and high purity of the final product. The synthesis involves the formation of a key hydrazinylpyridine intermediate, subsequent cyclocondensation to build the fused triazole ring, and a final, regioselective bromination to yield the target molecule.

Introduction: The Significance of the Triazolopyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine system is a fused, nitrogen-rich heterocycle isoelectronic with purine, making it a privileged scaffold in the design of bioactive agents.[5] Its structural rigidity and capacity for diverse substitutions allow for fine-tuning of its pharmacological profile. Derivatives have demonstrated a wide array of activities, including potential applications as anti-inflammatory, anti-cancer, and α-glucosidase inhibitory agents.[3][6] The target molecule, 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine (CAS No. 1172341-29-5), incorporates a bromine atom at the 8-position, providing a reactive handle for further synthetic diversification through cross-coupling reactions, and a methyl group at the 5-position, which can influence solubility and metabolic stability.[7][8][9]

This guide presents a validated synthetic pathway designed for clarity and successful implementation in a research or process development setting. The strategy is predicated on fundamental, high-yielding transformations common in heterocyclic chemistry.

Overall Synthetic Scheme

The synthesis is logically structured in three primary stages:

  • Nucleophilic Substitution: Formation of the key intermediate, 2-hydrazinyl-6-methylpyridine, from 2-chloro-6-methylpyridine.

  • Cyclocondensation: Construction of the fused bicyclic core, 5-methyl-[1][2][3]triazolo[1,5-a]pyridine.

  • Electrophilic Bromination: Regioselective installation of the bromine atom at the C8 position to yield the final product.

Overall_Synthesis Start 2-Chloro-6-methylpyridine Inter1 2-Hydrazinyl-6-methylpyridine (Key Intermediate) Start->Inter1 Step 1: Hydrazine Hydrate Inter2 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine Inter1->Inter2 Step 2: Triethyl Orthoformate, H+ End 8-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (Target Molecule) Inter2->End Step 3: N-Bromosuccinimide

Caption: High-level overview of the three-step synthesis pathway.

Part 1: Synthesis of Key Intermediate: 2-hydrazinyl-6-methylpyridine

The foundational step is the conversion of an electron-deficient halopyridine into its corresponding hydrazine derivative. This is a classic nucleophilic aromatic substitution (SNAr) reaction, where the potent nucleophile, hydrazine, displaces the chloride leaving group.

Causality: The pyridine ring is activated towards nucleophilic attack at the C2 position by the electron-withdrawing effect of the ring nitrogen. 2-chloro-6-methylpyridine is an ideal starting material due to its commercial availability and reactivity. Hydrazine hydrate serves as both the nucleophile and, when used in excess, the reaction solvent.[2][10]

Step1_Mechanism cluster_0 Step 1: Nucleophilic Aromatic Substitution Start 2-Chloro-6-methylpyridine Product 2-Hydrazinyl-6-methylpyridine Start->Product SNA_r Reagent Hydrazine (H2N-NH2) Reagent->Product Leaving_Group HCl Step2_Workflow cluster_1 Step 2: Cyclocondensation Inter1 2-Hydrazinyl-6- methylpyridine Product 5-Methyl-[1,2,4]triazolo [1,5-a]pyridine Inter1->Product Reagent Triethyl Orthoformate + Acid Catalyst Reagent->Product Step3_Mechanism cluster_2 Step 3: Electrophilic Bromination Start 5-Methyl-[1,2,4]triazolo [1,5-a]pyridine Product 8-Bromo-5-methyl- [1,2,4]triazolo[1,5-a]pyridine Start->Product Regioselective Attack at C8 Reagent NBS Reagent->Product

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 8-bromo-5-methyl-[1][2]triazolo[1,5-a]pyridine (CAS: 1172341-29-5), a heterocyclic building block of significant interest in medicinal chemistry and drug development.[3] The triazolo[1,5-a]pyridine core is a purine isostere, lending it considerable potential in the design of novel therapeutics.[4] This document outlines the theoretical underpinnings and practical methodologies for acquiring and interpreting data from mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. By synthesizing predictive data with established protocols, this guide serves as an essential resource for researchers aiming to confirm the identity, purity, and structure of this compound.

Introduction and Molecular Structure

8-bromo-5-methyl-[1][2]triazolo[1,5-a]pyridine is a substituted bicyclic heterocycle with the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol .[2][3] Its structure features a bromine atom at the 8-position and a methyl group at the 5-position, substituents that critically influence its spectroscopic signature and chemical reactivity. Understanding this signature is paramount for its application in synthetic chemistry, where it serves as a key intermediate.[3] The structural elucidation relies on a synergistic application of multiple spectroscopic techniques, each providing a unique piece of the molecular puzzle.

Caption: IUPAC numbered structure of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming molecular weight. For a molecule like this, which contains nitrogen atoms, electrospray ionization in positive ion mode (ESI+) is the preferred method due to the ease of protonation.

Experimental Protocol (ESI-MS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: ESI, positive mode.

  • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Scan a mass range appropriate for the expected ion, for instance, m/z 100-400.

Expected Data & Interpretation

The most critical diagnostic feature will be the isotopic pattern of the molecular ion peak, [M+H]⁺, due to the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.

  • [M+H]⁺ Peak: This will appear as a doublet of nearly equal intensity.

    • Calculated m/z for C₇H₇⁷⁹BrN₃⁺: 211.9872

    • Calculated m/z for C₇H₇⁸¹BrN₃⁺: 213.9852

  • Trustworthiness Check: The observation of this characteristic 1:1 doublet, separated by approximately 2 m/z units, provides extremely high confidence in the presence of a single bromine atom and confirms the molecular formula.

IonCalculated m/z (Monoisotopic)Expected Isotopic Pattern
[C₇H₆BrN₃ + H]⁺211.9872Doublet at ~212 and ~214 (1:1 ratio)
[C₇H₆BrN₃ + Na]⁺233.9692Doublet at ~234 and ~236 (1:1 ratio)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms. Both ¹H and ¹³C NMR are required for full structural assignment.

Experimental Protocol (¹H & ¹³C NMR)
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if the solvent does not provide a reference signal.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H spectrum.

Predicted ¹H NMR Spectrum

The structure contains three distinct aromatic protons and one methyl group.

  • Methyl Protons (on C5): This will appear as a sharp singlet as there are no adjacent protons for coupling. Its chemical shift is predicted to be in the δ 2.5 - 2.8 ppm range.

  • Aromatic Protons:

    • H3 (Triazole ring): This proton is on an electron-deficient triazole ring and will be a singlet . It is expected to be the most downfield of the aromatic protons, likely in the δ 8.3 - 8.6 ppm region.

    • H6 and H7 (Pyridine ring): These two protons are adjacent and will form an AX spin system, appearing as two doublets . H7, being adjacent to the electron-withdrawing bromine atom at C8, is expected to be further downfield than H6.

      • H7: Predicted as a doublet around δ 7.6 - 7.8 ppm .

      • H6: Predicted as a doublet around δ 7.2 - 7.4 ppm .

      • The coupling constant (JH6-H7) should be in the range of 7-9 Hz, typical for ortho-coupling in a pyridine ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (on C5)2.5 - 2.8Singlet (s)N/A
H67.2 - 7.4Doublet (d)J = 7-9
H77.6 - 7.8Doublet (d)J = 7-9
H38.3 - 8.6Singlet (s)N/A
Predicted ¹³C NMR Spectrum

The molecule has 7 unique carbon environments.

  • Methyl Carbon (on C5): This aliphatic carbon will be the most upfield signal, predicted around δ 15 - 20 ppm .

  • Aromatic Carbons:

    • C8 (bearing Br): The C-Br bond will cause a significant upfield shift compared to an unsubstituted carbon. Predicted around δ 110 - 115 ppm .

    • CH Carbons (C3, C6, C7): These will appear in the typical aromatic region, from δ 115 - 140 ppm .

    • Quaternary Carbons (C5, C8a): These carbons, which are part of the ring fusion or bear substituents, will have distinct chemical shifts, typically in the δ 140 - 155 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Experimental Protocol (ATR-IR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.

Expected Vibrational Bands
Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
3100 - 3000Aromatic C-H StretchMedium to Weak
2950 - 2850Aliphatic C-H Stretch (-CH₃)Weak
1620 - 1450C=C and C=N Ring StretchingStrong to Medium
1400 - 1200In-plane C-H BendingMedium
< 1000C-Br Stretch, Out-of-plane BendingMedium to Strong

The region between 1620-1450 cm⁻¹ will contain a series of sharp, characteristic bands corresponding to the vibrations of the fused aromatic ring system, providing a unique fingerprint for the compound.[5]

Integrated Spectroscopic Validation Workflow

No single technique provides absolute proof of structure. The power of this approach lies in integrating the data from all methods into a self-validating workflow.

Validation_WorkflowstartTarget Compound:8-bromo-5-methyl-triazolo[1,5-a]pyridinemsMass Spectrometry (MS)start->msnmrNMR Spectroscopy(¹H, ¹³C)start->nmrirInfrared Spectroscopy (IR)start->irms_checkResult:Correct Molecular Weight?Bromine Isotope Pattern (1:1)?ms->ms_checknmr_checkResult:Correct Proton Count?Expected Splitting Patterns?nmr->nmr_checkir_checkResult:Expected Functional Groups(Aromatic, C-Br)?ir->ir_checkintegrationData Integration & Correlationms_check->integration  Yesre_evaluateRe-evaluate Purity/Structure/Datams_check->re_evaluateNo  nmr_check->integration  Yesnmr_check->re_evaluateNo  ir_check->integration  Yesir_check->re_evaluateNo  conclusionStructure Confirmedintegration->conclusion

Caption: A self-validating workflow for structural elucidation.

Conclusion

The spectroscopic characterization of 8-bromo-5-methyl-[1][2]triazolo[1,5-a]pyridine is a clear-cut process when approached systematically. The key diagnostic features are the distinct 1:1 bromine isotope doublet in the mass spectrum, the unique set of singlets and doublets in the ¹H NMR spectrum, and the characteristic aromatic ring vibrations in the IR spectrum. By following the protocols and comparing acquired data to the predictive models outlined in this guide, researchers can unambiguously confirm the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Semantic Scholar. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][6]triazines. [Link]

  • Appretech Scientific Limited. 8-bromo-5-methyl-[1][2]triazolo[1,5-a]pyridine. [Link]

  • MySkinRecipes. 8-Bromo-5-methyl-[1][2]triazolo[1,5-a]pyridine. [Link]

  • ACS Publications. Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor. [Link]

  • PubMed. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • PMC (NIH). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]

  • PubChemLite. 8-bromo-[1][2]triazolo[1,5-a]pyridin-2-amine. [Link]

  • PubChem. 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine. [Link]

  • ResearchGate. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]

  • Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

  • PMC (NIH). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][2]triazines. [Link]

  • Cusp Conference. MSE PRO 8-Bromo-[1][2]triazolo[1,5-a]pyridine. [Link]

  • ResearchGate. 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine. [Link]

  • ResearchGate. 2-Bromo-5-methylpyridine. [Link]

  • PubChem. 8-Bromoquinoline. [Link]

  • SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

Abstract

This technical guide provides a comprehensive analysis and predictive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. Triazolopyridines are a significant class of heterocyclic compounds widely utilized as core scaffolds in medicinal chemistry and drug development.[4][5] Accurate structural elucidation is paramount, and ¹H NMR spectroscopy serves as the primary analytical tool for this purpose. This document offers a theoretically grounded prediction of the spectrum, a detailed experimental protocol for data acquisition, and a workflow for data processing, designed for researchers, chemists, and professionals in pharmaceutical development.

Theoretical Prediction of the ¹H NMR Spectrum

The predictive analysis of a ¹H NMR spectrum relies on a fundamental understanding of the molecule's electronic architecture. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the protons in 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine are governed by the interplay of the fused aromatic system and the electronic effects of its substituents.

Molecular Structure and Proton Environments

The structure of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine possesses four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum.

  • H-2: A proton on the five-membered triazole ring.

  • 5-CH₃: Protons of the methyl group on the six-membered pyridine ring.

  • H-6: An aromatic proton on the pyridine ring.

  • H-7: An aromatic proton on the pyridine ring.

Chemical structure of 8-bromo-5-methyl-[<a 1][2][3]triazolo[1,5-a]pyridine with protons labeled H-2, 5-CH₃, H-6, and H-7." src="https://i.imgur.com/example.png" width="400"/>Figure 1. Structure of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine with key protons labeled.
Analysis of Substituent Electronic Effects

The chemical shift of each proton is modulated by the local electronic environment. Protons in electron-rich environments are "shielded" and resonate at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield).[6]

  • Fused Triazole Ring: The fused triazole system is electron-withdrawing, which generally deshields the protons on the adjacent pyridine ring.

  • Methyl Group (-CH₃) at C-5: This is an electron-donating group (EDG) via hyperconjugation. It increases the electron density on the pyridine ring, particularly at the ortho (C-6) and para (C-8, though substituted) positions, causing a shielding effect on the adjacent H-6 proton. Protons on carbons directly bonded to an aromatic ring, known as benzylic protons, typically appear in the 2.0-3.0 ppm range.[2]

  • Bromine Atom (-Br) at C-8: Bromine is an electron-withdrawing group (EWG) through induction but also possesses lone pairs that can be involved in resonance. Its primary influence on an adjacent proton (H-7) is a strong deshielding effect due to its electronegativity and magnetic anisotropy.[6]

Predicted Chemical Shifts (δ) and Coupling Constants (J)

Based on the electronic analysis and comparison with similar heterocyclic systems, a detailed prediction for the ¹H NMR spectrum can be formulated.[7][8]

  • 5-CH₃: As a benzylic-type methyl group, these three protons will appear as a sharp singlet (no adjacent protons to couple with). The electron-donating nature of the methyl group suggests a chemical shift in the typical range.

  • H-2: This proton is on the electron-deficient triazole ring and is expected to be a singlet. Its chemical shift will be significantly downfield, characteristic of protons on such heterocyclic systems.

  • H-6 and H-7: These two protons are on the pyridine ring and are adjacent to each other, which will result in ortho-coupling. They will appear as two distinct doublets.

    • H-7 is positioned ortho to the strongly deshielding bromine atom, causing it to resonate at the most downfield position among the aromatic protons.

    • H-6 is ortho to the shielding methyl group, which will push its resonance upfield relative to H-7.

    • The coupling constant between them (³J_HH) should fall within the typical range for ortho-coupling in a six-membered aromatic ring (7–9 Hz).

Summary of Predicted ¹H NMR Data

The predicted spectral parameters are summarized in the table below for a spectrum recorded in a standard solvent like CDCl₃.

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
5-CH₃~ 2.55Singlet (s)N/ABenzylic methyl group, shielded by EDG nature.
H-6~ 7.15Doublet (d)³J_H6-H7 = ~7.5Shielded by ortho-methyl group.
H-7~ 7.70Doublet (d)³J_H7-H6 = ~7.5Deshielded by ortho-bromo substituent.
H-2~ 8.30Singlet (s)N/AProton on electron-deficient triazole ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a robust, self-validating protocol for acquiring a high-quality ¹H NMR spectrum. The causality behind each choice is explained to ensure reproducibility and accuracy.

Materials and Equipment
  • Analyte: 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine (~5-10 mg)

  • NMR Solvent: Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS), 99.8% atom D.

  • Equipment: 400 MHz (or higher) NMR Spectrometer, 5 mm NMR tubes, Pasteur pipettes, analytical balance, sample vials.

Rationale for Material Selection
  • CDCl₃: Chosen for its excellent ability to dissolve a wide range of non-polar to moderately polar organic compounds and its single, well-defined residual solvent peak (~7.26 ppm) that typically does not interfere with analyte signals.[9]

  • TMS: Tetramethylsilane is the universally accepted internal standard for ¹H NMR. Its 12 equivalent protons give a single, sharp signal defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts.[6]

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine into a clean, dry vial. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening due to saturation.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ (with TMS) to the vial. Gently swirl or vortex the vial until the solid is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm. Causality: This height ensures the sample is centered within the detection coils of the NMR probe for optimal signal detection and field homogeneity.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation, which would alter the sample concentration during the experiment.

Spectrometer Setup and Data Acquisition
  • Instrument Tuning: Insert the sample into the spectrometer. The instrument's probe should be tuned to the ¹H frequency and the magnetic field homogeneity optimized (shimming) to ensure sharp, symmetrical peaks.

  • Acquisition Parameters: Set the following standard parameters for a high-resolution 1D proton experiment.

Parameter Recommended Value Rationale
Spectrometer Frequency400 MHzProvides good spectral dispersion for resolving signals.
Pulse Angle30-45 degreesA non-90-degree pulse allows for a shorter relaxation delay, speeding up the experiment.
Acquisition Time (at)2-4 secondsDetermines the digital resolution of the spectrum.
Relaxation Delay (d1)1-2 secondsAllows protons to return to equilibrium between pulses, ensuring accurate signal integration.
Number of Scans (ns)8-16Averaging multiple scans improves the signal-to-noise ratio.
Spectral Width (sw)16 ppm (-2 to 14 ppm)Encompasses the entire expected range of chemical shifts for organic molecules.

Data Processing and Interpretation Workflow

The raw output from the spectrometer is a Free Induction Decay (FID) signal, which must be mathematically processed to generate the familiar frequency-domain spectrum.

Workflow for Structural Verification

NMR_WorkflowPrepSample Preparation(5-10 mg in 0.6 mL CDCl3)AcqNMR Data Acquisition(Raw FID Signal)Prep->AcqInsert intoSpectrometerFTFourier Transform(Time → Frequency)Acq->FTComputerProcessingProcessSpectral Processing(Phase & Baseline Correction)FT->ProcessAnalysisSpectrum Analysis(Integration, Peak Picking, J-coupling)Process->AnalysisConfirmStructure Confirmation(Compare to Prediction)Analysis->ConfirmAssign Signals

Caption: Workflow from sample preparation to final structure confirmation.

Step-by-Step Data Processing
  • Fourier Transform (FT): The FID (time-domain signal) is converted into a frequency-domain spectrum using the Fourier transform algorithm.

  • Phasing: The spectrum is manually or automatically phased to ensure that all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity. This is critical for accurate integration.

  • Referencing: The spectrum is calibrated by setting the TMS peak to exactly 0.00 ppm.

  • Integration: The area under each signal is integrated. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal (e.g., a ratio of 3:1:1:1 for the 5-CH₃, H-6, H-7, and H-2 protons, respectively).

  • Peak Picking and Analysis: The exact chemical shift of each peak is identified. The splitting patterns and coupling constants are measured and compared against the predicted values to confirm the assignments and validate the molecular structure.

References

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Retrieved from HMDB. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2015, August 14). Determination of brominated aromatics by ¹³C and ¹H NMR spectroscopy. Retrieved from Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). Selected ¹H, ¹³C and ¹⁵N NMR chemical shifts in ppm for compounds 2. Retrieved from ResearchGate. [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from NCL. [Link]

  • ResearchGate. (2025, August 5). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. Retrieved from ResearchGate. [Link]

  • Pubs ACS. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from ACS Publications. [Link]

  • Semantic Scholar. (2021, June 10). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][10][11]triazines. Retrieved from Semantic Scholar. [Link]

  • CDN. (n.d.). The following nuclei have spin quantum numbers of zero and are magnetically inactive. Retrieved from cdn.csus.edu. [Link]

  • University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from University of Ottawa. [Link]

  • National Institutes of Health. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from NIH. [Link]

  • PubMed. (2017, June 12). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from PubMed. [Link]

  • ACS Publications. (2024, August 6). Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor. Retrieved from ACS Publications. [Link]

  • MDPI. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved from MDPI. [Link]

  • UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from UNIPI. [Link]

  • PubChem. (n.d.). 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine. Retrieved from PubChem. [Link]

  • PubChemLite. (n.d.). 8-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Retrieved from PubChemLite. [Link]

  • MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from MDPI. [Link]

  • Wikipedia. (n.d.). Triazolopyridine. Retrieved from Wikipedia. [Link]

  • PubMed. (2020, February 27). Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Retrieved from PubMed. [Link]

  • MDPI. (n.d.). 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation. Retrieved from MDPI. [Link]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Privileged Heterocycle

The triazolo[1,5-a]pyridine scaffold is a significant pharmacophore in modern drug discovery, forming the core of molecules targeting a range of biological entities, including Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks). The specific substitution pattern, such as that in 8-bromo-5-methyl-triazolo[1,5-a]pyridine, is critical to its biological activity and selectivity. Consequently, unambiguous structural confirmation is a cornerstone of any research and development program involving this class of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the structural elucidation of such heterocyclic systems. It provides a detailed fingerprint of the carbon skeleton, revealing information about the electronic environment of each carbon atom. This guide offers a comprehensive overview of the ¹³C NMR spectroscopy of 8-bromo-5-methyl-triazolo[1,5-a]pyridine, including a detailed experimental protocol, a predicted spectrum with in-depth analysis of chemical shifts, and the underlying principles governing the spectral features.

Experimental Protocol for ¹³C NMR Acquisition

The following protocol outlines a robust method for acquiring a high-quality ¹³C NMR spectrum of 8-bromo-5-methyl-triazolo[1,5-a]pyridine. The choices of solvent, concentration, and instrument parameters are critical for obtaining a spectrum with excellent resolution and signal-to-noise ratio.

I. Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Concentration: Prepare a solution of 8-bromo-5-methyl-triazolo[1,5-a]pyridine at a concentration of 10-20 mg/mL in the chosen deuterated solvent. This concentration range typically provides a good balance between signal intensity and potential solubility issues.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

II. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer, which is a common instrument in many research laboratories[1]:

ParameterRecommended ValueRationale
Operating Frequency 100 MHz for ¹³CStandard for a 400 MHz spectrometer.
Pulse Program zgpg30A standard proton-decoupled pulse program with a 30° pulse angle to ensure quantitative analysis is not compromised by T1 relaxation effects.
Acquisition Time 1.0 - 2.0 sAllows for adequate signal decay and good digital resolution.
Relaxation Delay (d1) 2.0 sEnsures full relaxation of the carbon nuclei between scans, which is crucial for accurate integration if needed.
Number of Scans 1024 - 4096The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, which is influenced by the sample concentration.
Spectral Width 200 - 250 ppmThis range is sufficient to encompass all expected carbon resonances in the molecule.
Temperature 298 K (25 °C)Standard ambient temperature for routine NMR analysis.
III. Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 - 1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Spectrum and Analysis

Predicted Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for 8-bromo-5-methyl-triazolo[1,5-a]pyridine.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2 ~152Located in the electron-deficient triazole ring, adjacent to two nitrogen atoms, leading to a significant downfield shift.
C3a ~143A quaternary carbon at the ring junction, its chemical shift is influenced by both the pyridine and triazole rings.
C5 ~149The methyl group at this position will cause a downfield shift (α-effect) compared to the unsubstituted parent compound.
C6 ~114Expected to be shifted upfield due to the shielding effect of the adjacent nitrogen atom.
C7 ~129This carbon is in a similar environment to the β-carbon of pyridine.
C8 ~110The bromo substituent will cause a significant upfield shift (γ-effect) on this carbon.
C8a ~141A quaternary carbon at the ring junction, its chemical shift is influenced by the bromo substituent and the fused ring system.
-CH₃ ~18Typical chemical shift for a methyl group attached to an aromatic ring.
Detailed Analysis of Substituent Effects
  • The Triazolo[1,5-a]pyridine Core: The chemical shifts of the parent triazolo[1,5-a]pyridine system are influenced by the electron-withdrawing nature of the nitrogen atoms. The carbons of the pyridine ring generally resonate at shifts comparable to those in pyridine itself, with C2, C3a, and C8a being the most deshielded due to their proximity to the nitrogen atoms of the triazole ring and the bridgehead nitrogen.

  • Effect of the 5-Methyl Group: The methyl group at the C5 position is expected to have a notable effect on the chemical shifts of the pyridine ring carbons. The α-effect will cause a downfield shift of C5 by approximately 8-10 ppm. The ortho-carbons (C6) and para-carbon (C8) will experience a smaller upfield shift (β- and γ-effects, respectively) of around 1-3 ppm.

  • Effect of the 8-Bromo Group: The bromine atom at the C8 position will exert a strong influence on the chemical shifts of the pyridine ring carbons. The most significant effect will be on the ipso-carbon (C8), which will be shifted upfield by approximately 5-7 ppm due to the heavy atom effect. The ortho-carbons (C7 and C8a) will experience a downfield shift of around 2-4 ppm, while the meta-carbon (C6) will be largely unaffected.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of 8-bromo-5-methyl-triazolo[1,5-a]pyridine with the predicted ¹³C NMR chemical shift assignments.

Caption: Molecular structure and predicted ¹³C NMR assignments.

Conclusion

The structural integrity of complex heterocyclic molecules like 8-bromo-5-methyl-triazolo[1,5-a]pyridine is paramount in the context of drug discovery and development. ¹³C NMR spectroscopy provides an unparalleled level of detail for confirming the carbon framework of such compounds. By understanding the principles of chemical shifts and substituent effects, and by employing a standardized experimental protocol, researchers can confidently elucidate and verify the structures of novel triazolo[1,5-a]pyridine derivatives, thereby accelerating the drug discovery process. The predicted ¹³C NMR data and the detailed analysis presented in this guide serve as a valuable reference for scientists working with this important class of molecules.

References

  • Xu, Z., et al. (2021). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1957-1971. [Link]

  • Wang, X., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(5), 699-703. [Link]

  • Thirumal, Y., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. In Organic Chemistry Data. University of Wisconsin. [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]

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Mass spectrometry of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 8-bromo-5-methyl-triazolo[1,5-a]pyridine, a heterocyclic compound of interest to researchers and drug development professionals. We delve into the foundational principles guiding the selection of ionization techniques, predict detailed fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), and provide validated, step-by-step experimental protocols for its characterization using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By synthesizing established fragmentation rules for heterocyclic and halogenated compounds with practical, field-proven methodologies, this document serves as an authoritative resource for the structural elucidation and analytical characterization of this molecule and its analogs.

Introduction to 8-bromo-5-methyl-triazolo[1,5-a]pyridine and the Role of Mass Spectrometry

The 1,2,4-triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities.[1][2] The specific analog, 8-bromo-5-methyl-triazolo[1,5-a]pyridine, incorporates a bromine atom and a methyl group, substitutions that can significantly influence its physicochemical properties and metabolic fate. In drug discovery and development, unambiguous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[3] This guide will explore the mass spectrometric behavior of this specific compound, providing the technical rationale and practical protocols required for its comprehensive analysis.

Foundational Principles: Ionization and Instrumentation Selection

The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. The physicochemical properties of 8-bromo-5-methyl-triazolo[1,5-a]pyridine—a relatively small, semi-polar, and thermally stable heterocyclic molecule—make it amenable to several methods. The selection depends on the analytical goal, be it simple confirmation of molecular weight or detailed structural elucidation.

Electrospray Ionization (ESI) for LC-MS: The Standard for Drug-Like Molecules

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from solution with minimal fragmentation, making it ideal for determining the molecular mass of an analyte.[1][4] For 8-bromo-5-methyl-triazolo[1,5-a]pyridine, ESI in positive ion mode is preferred. The basic nitrogen atoms in the pyridine and triazole rings are readily protonated in an acidic mobile phase (e.g., containing 0.1% formic acid), yielding a strong signal for the protonated molecule, [M+H]⁺.[5] This makes ESI coupled with Liquid Chromatography (LC) the premier choice for analyzing reaction mixtures, assessing purity, and for subsequent fragmentation studies using tandem mass spectrometry.[6]

Electron Ionization (EI) for GC-MS: A Classic Approach for Volatile Compounds

Electron Ionization (EI) is a high-energy "hard" ionization technique that induces extensive and reproducible fragmentation.[7] This method is typically coupled with Gas Chromatography (GC) and is suitable for volatile and thermally stable compounds.[8] Given its structure, 8-bromo-5-methyl-triazolo[1,5-a]pyridine is expected to be sufficiently volatile and stable for GC-MS analysis. The resulting mass spectrum will be a rich fingerprint of fragment ions, invaluable for unambiguous library-based identification and for confirming structural features through well-established fragmentation rules.[9][10]

The Case for Tandem Mass Spectrometry (MS/MS)

For definitive structural elucidation, tandem mass spectrometry (MS/MS) is the gold standard.[11][12] In this technique, a specific ion (the precursor ion, such as the [M+H]⁺ ion from ESI) is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed.[7] This allows for the establishment of clear fragmentation pathways, providing unequivocal evidence for the connectivity of the molecule's structural components.

Predicted Fragmentation Pathways

The fragmentation of 8-bromo-5-methyl-triazolo[1,5-a]pyridine is governed by the inherent stability of the fused heterocyclic ring system and the influence of its substituents.

Molecular Ion and Isotopic Signature

The most telling feature in the mass spectrum will be the molecular ion region. Bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[13] Consequently, any ion containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. For 8-bromo-5-methyl-triazolo[1,5-a]pyridine (C₈H₇BrN₄, Monoisotopic Mass: ~225.98 Da), the molecular ion (M⁺˙) in an EI spectrum or the [M+H]⁺ ion in an ESI spectrum will present a characteristic doublet at m/z 226/228. This signature is a powerful diagnostic tool for confirming the presence of bromine.[14]

EI-MS Fragmentation Cascade

Under high-energy EI conditions, the fragmentation is expected to proceed via several competing pathways initiated by the radical cation (M⁺˙). A principal fragmentation mode for triazolopyridines involves the loss of a nitrogen molecule (N₂).[15]

  • Loss of N₂: The initial M⁺˙ (m/z 226/228) can lose N₂ (28 Da) from the triazole ring to form a highly reactive nitrene intermediate, which may then rearrange to a stable structure at m/z 198/200.

  • Loss of Bromine Radical: A direct cleavage of the C-Br bond can lead to the loss of a bromine radical (˙Br, 79 or 81 Da), resulting in an ion at m/z 147.

  • Loss of Methyl Radical: Cleavage of the methyl group (˙CH₃, 15 Da) from the pyridine ring would yield a fragment at m/z 211/213.

  • Sequential Losses: Subsequent fragmentation of these primary ions is expected. For example, the ion at m/z 198/200 (after N₂ loss) could then lose a bromine radical to yield an ion at m/z 119.

ESI-MS/MS Fragmentation of the Protonated Molecule [M+H]⁺

In an ESI-MS/MS experiment, the precursor ion will be the protonated molecule [M+H]⁺ (m/z 227/229). The fragmentation pathways under CID conditions are often different from EI due to the even-electron nature of the precursor ion.

  • Loss of N₂: Similar to EI, a primary and highly characteristic loss of N₂ (28 Da) is anticipated, leading to a major product ion at m/z 199/201.[15][16]

  • Loss of HBr: The elimination of a neutral hydrogen bromide molecule (HBr, 80 or 82 Da) is a plausible pathway, resulting in a fragment ion at m/z 147.

  • Combined Losses: Further fragmentation of the m/z 199/201 ion could involve the loss of HBr to produce an ion at m/z 118, or the loss of a methyl radical followed by HCN.

Fragmentation_Pathway cluster_ei EI Fragmentation cluster_esi ESI-MS/MS Fragmentation M C₈H₇BrN₄ 8-bromo-5-methyl- triazolo[1,5-a]pyridine m/z 226/228 (EI) m/z 227/229 (ESI [M+H]⁺) EI_Loss_N2 Loss of N₂ m/z 198/200 M->EI_Loss_N2 - N₂ EI_Loss_Br Loss of ˙Br m/z 147 M->EI_Loss_Br - ˙Br EI_Loss_Me Loss of ˙CH₃ m/z 211/213 M->EI_Loss_Me - ˙CH₃ ESI_Loss_N2 Loss of N₂ m/z 199/201 M->ESI_Loss_N2 - N₂ (from [M+H]⁺) ESI_Loss_HBr Loss of HBr m/z 147 M->ESI_Loss_HBr - HBr (from [M+H]⁺) EI_Secondary Loss of ˙Br m/z 119 EI_Loss_N2->EI_Secondary - ˙Br ESI_Secondary Loss of HBr m/z 118 ESI_Loss_N2->ESI_Secondary - HBr

Caption: Predicted fragmentation of 8-bromo-5-methyl-triazolo[1,5-a]pyridine.

Experimental Protocols for Structural Characterization

The following protocols are designed to be self-validating systems, providing robust and reproducible data for the characterization of 8-bromo-5-methyl-triazolo[1,5-a]pyridine.

Experimental_Workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow LC_Prep Sample Prep (1 mg/mL in MeOH) LC_Inject LC Separation (C18 Column) LC_Prep->LC_Inject LC_MS1 Full Scan MS (Confirm [M+H]⁺ at m/z 227/229) LC_Inject->LC_MS1 LC_MS2 Tandem MS (MS/MS) (Fragment m/z 227/229) LC_MS1->LC_MS2 LC_Data Data Analysis (Identify Product Ions) LC_MS2->LC_Data GC_Prep Sample Prep (1 mg/mL in DCM) GC_Inject GC Separation (DB-5 Column) GC_Prep->GC_Inject GC_Scan EI Scan (70 eV) GC_Inject->GC_Scan GC_Data Data Analysis (Identify M⁺˙ & Fragments) GC_Scan->GC_Data Start Start (Pure Analyte) Start->LC_Prep Start->GC_Prep

Caption: General experimental workflows for LC-MS/MS and GC-MS analysis.

Protocol for LC-MS/MS Analysis (ESI)

This protocol is optimized for confirming molecular weight and elucidating fragmentation pathways.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol (MeOH).

    • Create a working solution by diluting the stock solution to 1-10 µg/mL in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3500 V.

    • Drying Gas (N₂): Flow 10 L/min, Temperature 325 °C.

    • Nebulizer Pressure: 35 psi.

    • Acquisition Mode:

      • Full Scan (MS1): Scan range m/z 100-500 to detect the [M+H]⁺ ion at m/z 227/229.

      • Tandem MS (MS2): Isolate the precursor ions at m/z 227 and 229. Apply collision energy (e.g., 10-40 eV) to induce fragmentation and acquire product ion spectra.

Protocol for GC-MS Analysis (EI)

This protocol is designed to generate a reproducible fragmentation fingerprint for structural confirmation and library matching.

  • Sample Preparation:

    • Prepare a solution of the analyte at 1 mg/mL in a volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan, m/z 40-400.

Data Interpretation: Decoding the Mass Spectra

Key Spectral Features
  • Bromine Isotope Pattern: The first check for any spectrum is the presence of the characteristic 1:1 doublet for all bromine-containing ions.[13]

  • Molecular Ion: In the EI spectrum, the M⁺˙ peak at m/z 226/228 should be clearly visible, though it may not be the base peak. In the ESI spectrum, the [M+H]⁺ peak at m/z 227/229 should be the base peak in the MS1 scan.

  • Characteristic Losses: Look for neutral losses corresponding to N₂ (28 Da), ˙Br (79/81 Da), and HBr (80/82 Da). The loss of 28 Da from the molecular ion is highly indicative of the triazole ring structure.[15]

Tabulated Summary of Expected Ions
m/z (mass-to-charge) Proposed Ion Structure / Formula Method of Observation Notes
226 / 228[C₈H₇BrN₄]⁺˙EI-MSMolecular ion (M⁺˙)
227 / 229[C₈H₈BrN₄]⁺ESI-MSProtonated molecule ([M+H]⁺)
211 / 213[C₇H₄BrN₄]⁺˙EI-MS[M - CH₃]⁺˙
199 / 201[C₈H₈BrN₂]⁺ESI-MS/MS[M+H - N₂]⁺
198 / 200[C₈H₇BrN₂]⁺˙EI-MS[M - N₂]⁺˙
147[C₈H₈N₄]⁺ESI-MS/MS[M+H - HBr]⁺
147[C₈H₇N₄]⁺EI-MS[M - Br]⁺
119[C₈H₇N₂]⁺EI-MS[M - N₂ - Br]⁺
118[C₈H₇N₂]⁺ESI-MS/MS[M+H - N₂ - HBr]⁺

Method Validation and Troubleshooting

  • Trustworthiness: To ensure the validity of these protocols, a system suitability test should be performed. This involves injecting a known standard to verify instrument performance, chromatography, and sensitivity.

  • Causality in Protocol Choices: The use of formic acid in LC-MS is causal to promoting efficient protonation for ESI+.[5] The 70 eV energy in EI-MS is a standard that ensures fragmentation is extensive and reproducible, allowing for comparison with established mass spectral libraries.[17]

  • Troubleshooting:

    • No Signal (ESI): Ensure the mobile phase pH is appropriate for protonation. Check for ion suppression from matrix components; if suspected, dilute the sample further.

    • Poor Peak Shape (GC): The compound may exhibit some polarity. If peak tailing occurs, consider using a more polar GC column or derivatization, although the latter is unlikely to be necessary for this compound.

    • Ambiguous Fragmentation: If fragmentation is weak in ESI-MS/MS, systematically increase the collision energy. If EI fragmentation is not informative, a softer chemical ionization (CI) technique could be explored as an alternative.

Conclusion

The mass spectrometric analysis of 8-bromo-5-methyl-triazolo[1,5-a]pyridine is a robust process achievable through standard LC-MS and GC-MS techniques. A thorough understanding of its predicted fragmentation—driven by the characteristic loss of N₂ from the triazole ring and cleavages related to the bromo and methyl substituents—is key to its unambiguous identification. The distinctive bromine isotopic signature serves as a powerful internal validator for all spectral interpretations. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently characterize this molecule, ensuring data integrity in drug discovery and development workflows.

References

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The Versatile Scaffold: A Technical Guide to the Biological Activities of Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in constant pursuit of novel scaffolds that offer a blend of synthetic accessibility and diverse biological activity. Among these, the triazolopyridine core has emerged as a privileged structure, serving as the foundation for a multitude of compounds with a broad spectrum of therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted biological activities of triazolopyridine derivatives, offering insights into their mechanisms of action, practical experimental protocols for their evaluation, and the structure-activity relationships that govern their potency.

Introduction to the Triazolopyridine Scaffold

Triazolopyridines are heterocyclic compounds characterized by a fused triazole and pyridine ring system. The arrangement of nitrogen atoms within the triazole ring and the fusion pattern to the pyridine ring give rise to several isomers, with[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine being commonly explored scaffolds in drug discovery. This unique fusion of two nitrogen-containing heterocycles creates a three-dimensional structure with a rich electronic landscape, making it an ideal platform for interacting with various biological targets. The synthetic tractability of the triazolopyridine core allows for systematic modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[4]

Anticancer Activity: Targeting the Machinery of Malignancy

Triazolopyridine derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[5][6] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins that are critical for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase and Bromodomain Inhibition

A predominant mechanism through which triazolopyridines exert their anticancer effects is the inhibition of protein kinases. These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Furthermore, certain triazolopyridine derivatives have been identified as potent inhibitors of bromodomain and extra-terminal (BET) proteins, particularly BRD4.[7] BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes. By blocking the interaction of BRD4 with acetylated histones, these inhibitors can downregulate the expression of cancer-driving genes.[7]

Key Signaling Pathways

JAK-STAT Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in cancer cell proliferation and survival. Several triazolopyridine derivatives have been developed as potent JAK inhibitors.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Gene Gene Transcription (Proliferation, Survival) DNA->Gene Cytokine Cytokine Cytokine->Receptor Triazolopyridine Triazolopyridine Inhibitor Triazolopyridine->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of triazolopyridine derivatives.

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is another critical regulator of cell fate and proliferation, and its aberrant activation is implicated in numerous cancers. Tankyrase (TNKS) is an enzyme that promotes the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of TNKS by triazolopyridine derivatives can stabilize Axin, leading to the degradation of β-catenin and the downregulation of Wnt target genes.

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β) beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation Oncogenes Oncogene Transcription TCF_LEF->Oncogenes Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->Destruction_Complex Inhibition Triazolopyridine Triazolopyridine (TNKS Inhibitor) TNKS Tankyrase Triazolopyridine->TNKS Inhibition TNKS->Destruction_Complex Axin Degradation

Caption: The Wnt/β-catenin signaling pathway and the role of triazolopyridine-based TNKS inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble purple formazan product.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Triazolopyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottomed plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the triazolopyridine derivatives in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

SAR studies on triazolopyridine-based anticancer agents have revealed several key features influencing their activity. For instance, in a series of BRD4 inhibitors, specific substitutions on the triazolopyridine core were found to be crucial for potent inhibitory activity. One study reported that a particular derivative, compound 12m, exhibited an excellent anti-cancer activity (IC₅₀ = 0.02 μM) in the MV4-11 cell line, superior to the known inhibitor (+)-JQ1.[7] Molecular docking studies suggested that this compound effectively binds to the acetyl-lysine binding site of BRD4.[7] Similarly, for pyrazolo[1][2][3]triazolopyrimidine derivatives, variations in substituents led to different cytotoxic activities against breast and cervical cancer cell lines, with IC₅₀ values ranging from 7.01 to 48.28 µM.[1][2]

Table 1: Anticancer Activity of Selected Triazolopyridine Derivatives

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
12m BRD4MV4-110.02[7]
Compound 1 EGFRHCC19377.01[1][2]
Compound 1 HeLa11.0[1][2]
Compound 2 EGFRHCC193725.32[1][2]
Compound 3 EGFRHCC193748.28[1][2]
17l c-Met/VEGFR-2A5490.98[4]
17l c-Met/VEGFR-2MCF-71.05[4]
17l c-Met/VEGFR-2HeLa1.28[4]
5a Not specifiedMCF-73.89[8]
6a Not specifiedHCT-11612.58[8]
6a Not specifiedMCF-711.71[8]

Antimicrobial Activity: Combating Infectious Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Triazolopyridine derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal drugs.[9][10]

Mechanism of Action

The antibacterial mechanism of some triazolopyridine derivatives involves the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).[11] DNA gyrase is a topoisomerase responsible for managing DNA supercoiling during replication, and its inhibition leads to bacterial cell death. DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Triazolopyridine derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the triazolopyridine derivatives in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable information for the optimization of triazolopyridine-based antimicrobial agents. For example, in a series of novel triazolo[4,3-a]pyrazine derivatives, compound 2e exhibited superior antibacterial activities with MICs of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, comparable to the first-line agent ampicillin.[9] Another study on 1,2,4-triazolo[1,5-a]pyrimidine derivatives identified compounds 9n and 9o as potent antibacterial agents, with further investigation revealing their inhibitory effects on bacterial DNA gyrase and DHFR.[11]

Table 2: Antibacterial Activity of Selected Triazolopyridine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
2e Staphylococcus aureus32[9]
2e Escherichia coli16[9]
Essramycin (I) Gram-positive & Gram-negative bacteria2.0 - 8.0[11]
IIIa & IIIb Gram-positive & Gram-negative bacteriaas low as 2[11]
24 Staphylococcus aureus0.25[12]
24 Klebsiella pneumoniae0.25[12]
27 Staphylococcus aureus0.25[12]
27 Klebsiella pneumoniae0.25[12]

Antiviral Activity: A New Frontier in Viral Inhibition

Triazolopyrimidine derivatives, a closely related class of compounds, have demonstrated significant potential as antiviral agents, particularly against RNA viruses like Chikungunya virus (CHIKV) and Hepatitis B virus (HBV).[13][14][15]

Mechanism of Action

The antiviral mechanisms of these compounds are often target-specific. For instance, certain[1][2][16]triazolo[4,5-d]pyrimidin-7(6H)-ones have been identified as potent and selective inhibitors of CHIKV replication.[15] In the case of HBV, some triazolo-pyrimidine derivatives have been shown to inhibit the secretion of the hepatitis B surface antigen (HBsAg).[14][17]

Experimental Protocol: Antiviral Activity Assay (Example: HBsAg Secretion Inhibition)

This protocol describes a method to evaluate the ability of compounds to inhibit the secretion of HBsAg from an HBV-producing cell line.

Materials:

  • HepG2.2.15 cell line (stably transfected with the HBV genome)

  • Complete culture medium

  • Triazolopyrimidine derivatives

  • HBsAg ELISA kit

  • MTT assay kit (for cytotoxicity assessment)

Procedure:

  • Cell Culture and Treatment: Seed HepG2.2.15 cells in a 96-well plate and treat with serial dilutions of the triazolopyrimidine derivatives.

  • Incubation: Incubate the cells for a defined period (e.g., 3 days).

  • Supernatant Collection: Collect the cell culture supernatants for HBsAg quantification.

  • HBsAg ELISA: Quantify the amount of HBsAg in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assay: Assess the cytotoxicity of the compounds on the HepG2.2.15 cells using the MTT assay to determine the 50% cytotoxic concentration (CC₅₀).

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) for HBsAg secretion inhibition and the selectivity index (SI = CC₅₀/EC₅₀).

Structure-Activity Relationship (SAR) Insights

SAR studies of triazolo-pyrimidine derivatives as anti-HBV agents have shown that the conformation of the molecule is critical for activity. Extensive SAR led to the identification of compound 3c , which had an EC₅₀ of 1.4 µM for inhibiting HBsAg secretion, a significant improvement over the parent compound.[14] For anti-CHIKV activity,[1][2][16]triazolo[4,5-d]pyrimidin-7(6H)-ones have shown potent inhibition, with one of the most potent compounds having an EC₅₀ value below 1 μM.[15]

Table 3: Antiviral Activity of Selected Triazolo-pyrimidine Derivatives

Compound IDVirusActivityEC₅₀ (µM)Reference
1a HBVHBsAg secretion inhibition4.1
3c HBVHBsAg secretion inhibition1.4
Unnamed CHIKVReplication inhibition< 1.0[15]
Compound 1 CHIKVReplication inhibition19.9[18]
Compound 2 CHIKVReplication inhibition19.7[18]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Triazolopyridine and related heterocyclic derivatives have demonstrated promising anti-inflammatory properties.[19][20]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX). The COX enzymes are responsible for the synthesis of prostaglandins, which are potent pro-inflammatory molecules.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds. Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Triazolopyridine derivatives

  • Positive control drug (e.g., indomethacin, ibuprofen)

  • Plethysmometer

Procedure:

  • Animal Grouping and Acclimatization: Randomly divide the animals into groups (control, positive control, and test compound groups) and allow them to acclimatize.

  • Compound Administration: Administer the triazolopyridine derivatives and the positive control drug orally or intraperitoneally at a predetermined time before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Structure-Activity Relationship (SAR) Insights

In a study of[1][2][3]triazolo[4,3-a][1][11]naphthyridine derivatives, compound NF161 exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema test over a dosage range of 6.25–200 mg/Kg.[19] The IC₅₀ values for inhibiting neutrophil adhesion, a key step in the inflammatory response, were also determined for these compounds under various stimuli.[19] For instance, with PAF as the stimulus, compound NF161 had an IC₅₀ of 1.7 x 10⁻⁶ M.[19]

Table 4: Anti-inflammatory Activity of Selected Triazolo-naphthyridine Derivatives

Compound IDStimulusIC₅₀ (M) for Neutrophil Adhesion InhibitionReference
NF161 PAF1.7 ± 0.6 x 10⁻⁶[19]
NF161 FMLP2.6 ± 0.5 x 10⁻⁵[19]
NF161 IL-1β9.4 ± 0.4 x 10⁻⁵[19]
NF161 TNF-α3.9 ± 0.5 x 10⁻⁵[19]
NF177 PAF9.2 ± 0.7 x 10⁻⁶[19]
NF177 FMLP3.7 ± 0.3 x 10⁻⁵[19]
NF177 IL-1β6.4 ± 0.4 x 10⁻⁵[19]
NF177 TNF-α3.1 ± 0.5 x 10⁻⁵[19]

Conclusion and Future Perspectives

The triazolopyridine scaffold has unequivocally established its significance in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological processes implicated in various diseases. The diverse anticancer, antimicrobial, antiviral, and anti-inflammatory activities highlighted in this guide underscore the immense potential of this heterocyclic system. The ability to systematically modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the development of novel therapeutics.

Future research in this area will likely focus on several key aspects. The exploration of novel isomers and substitution patterns will continue to uncover new biological activities and mechanisms of action. A deeper understanding of the structure-activity relationships, aided by computational modeling and structural biology, will enable more rational drug design. Furthermore, the development of triazolopyridine derivatives as chemical probes will be invaluable for elucidating complex biological pathways. As our understanding of disease biology continues to evolve, the adaptable and potent nature of the triazolopyridine scaffold ensures its continued relevance in the quest for new and effective medicines.

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The Versatile Triazolopyridine Scaffold: A Technical Guide to its Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – core structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. The substituted triazolopyridine ring system is a quintessential example of such a scaffold. Its unique electronic properties, conformational rigidity, and synthetic tractability have made it a cornerstone in the development of novel therapeutics across a spectrum of diseases. This guide provides an in-depth exploration of the potential applications of substituted triazolopyridines, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific literature and practical insights. We will delve into the core principles of their design, their mechanisms of action in key therapeutic areas, and provide detailed experimental protocols to facilitate further investigation.

The Triazolopyridine Core: A Foundation for Diverse Bioactivity

The triazolopyridine core is a bicyclic heteroaromatic system formed by the fusion of a triazole and a pyridine ring. The arrangement of nitrogen atoms within the triazole ring and the fusion pattern to the pyridine ring give rise to several isomeric forms, with the [1,2,4]triazolo[4,3-a]pyridine and [1,2,4]triazolo[1,5-a]pyrimidine scaffolds being particularly prominent in medicinal chemistry.[1] This structural motif serves as a versatile template that can be strategically functionalized with various substituents to modulate its physicochemical properties and biological activity. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, while the aromatic core can engage in π-stacking interactions with biological targets, contributing to potent and selective binding.[2]

Anticancer Applications: Targeting the Engines of Malignancy

The dysregulation of cellular signaling pathways is a hallmark of cancer. Substituted triazolopyridines have emerged as a powerful class of molecules capable of targeting key components of these pathways, demonstrating significant potential as anticancer agents.[3]

Kinase Inhibition: Halting Uncontrolled Cell Proliferation

Kinases are a class of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of proteins. Aberrant kinase activity is a common driver of cancer growth and survival. Triazolopyridine derivatives have been extensively investigated as inhibitors of various kinases.[3]

One of the most notable examples is the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in various inflammatory diseases and cancers.[4] Filgotinib (GLPG0634), a selective JAK1 inhibitor featuring a triazolopyridine core, has been approved for the treatment of rheumatoid arthritis and is under investigation for other inflammatory conditions.[4][5] The selectivity of Filgotinib for JAK1 over other JAK isoforms is a key attribute, potentially leading to a better safety profile.[6]

The design of dual JAK/HDAC (Histone Deacetylase) inhibitors based on the triazolopyridine scaffold represents an innovative approach to cancer therapy. Compound 19 in a recent study demonstrated potent inhibitory activity against both JAK1/2 and pan-HDACs, leading to significant cytotoxicity in cancer cell lines.[7]

CompoundTarget KinaseIC50 (nM)Cell LineIC50 (µM)Reference
Filgotinib (GLPG0634)JAK110--[6]
Compound 10 JAK170--[7]
Compound 10 JAK2138--[7]
Compound 19 JAK1165MDA-MB-2310.75[7]
Compound 19 JAK2278RPMI-82260.12[7]
Compound 12m BRD4 BD1-MV4-110.02[8]
p38α Inhibitor 5 p38α15--[9]
Microtubule Targeting: Disrupting the Cellular Scaffolding

Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. Substituted triazolopyrimidines have been identified as a novel class of microtubule-targeting agents with a unique mechanism of action.[10] Unlike taxanes, which bind to the β-tubulin subunit and stabilize microtubules, some triazolopyrimidine derivatives promote microtubule polymerization while binding to the vinca alkaloid site.[11] This distinct mode of action may offer advantages in overcoming multidrug resistance.

CompoundCell LineAntiproliferative IC50 (µM)Tubulin Polymerization IC50 (µM)Reference
Compound 26 HeLa0.75-[12]
Compound 26 A5491.02-[12]
Compound 28 --9.90[12]
Thiazolyl-pyrazole 2 MDA-MB23122.84-[3]
Compound TP6 B16F10--[13]
Compound 1 HCC19377.01-[14]

Neurodegenerative Disorders: A Beacon of Hope

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neurons. The aggregation of misfolded proteins and disruption of cellular transport are key pathological features. Substituted triazolopyridines have shown promise in addressing these pathologies.

Microtubule Stabilization in Tauopathies

In Alzheimer's disease and other tauopathies, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates, leading to microtubule instability and impaired axonal transport. Brain-penetrant microtubule-stabilizing agents have shown therapeutic benefits in preclinical models. Certain triazolopyrimidine derivatives have been identified as microtubule-stabilizing agents that can normalize axonal transport and reduce tau pathology.[15] These compounds interact with tubulin, promoting its assembly into stable microtubules.[10]

Gamma-Secretase Modulation in Alzheimer's Disease

The accumulation of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform, is a central event in the pathogenesis of Alzheimer's disease. Aβ is generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Gamma-secretase modulators (GSMs) are a class of compounds that allosterically modulate γ-secretase activity to selectively reduce the production of the toxic Aβ42 peptide in favor of shorter, less aggregation-prone Aβ species.[16] Several series of triazolopyridine and related derivatives have been developed as potent and selective GSMs, with some demonstrating efficacy in reducing brain Aβ42 levels in animal models.[1][17][18]

CompoundAβ42 Lowering IC50 (nM)Brain Aβ42 Reduction in vivoReference
(R)-11jPotentSignificant at 10 mg/kg (mice)[1]
Triazolobenzazepinone 34 -Dose-dependent (rats, mice)[17]
1,2,3-C-aryl-triazolesGood modulationGood central lowering (rats)[19]
(R)-17PotentSignificant (multiple oral doses in mice)[20]

Anti-inflammatory Applications: Quelling the Fire of Inflammation

Chronic inflammation is a contributing factor to a wide range of diseases, including autoimmune disorders and cardiovascular disease. Myeloperoxidase (MPO) is an enzyme released by neutrophils that generates highly reactive oxidants, contributing to tissue damage in inflammatory conditions. Substituted triazolopyridines have been developed as potent and reversible inhibitors of MPO.[21][22] These inhibitors bind to the active site of MPO, preventing the production of hypochlorous acid and other damaging species.[21] The development of stable and selective MPO inhibitors from the triazolopyridine class represents a promising therapeutic strategy for inflammatory diseases.[23]

CompoundMPO Inhibition IC50 (µM)Selectivity vs. TPOReference
Thioether 36 Significant in vivo-[22]
Piperidine 17 2.4 (HOCl production)Selective[23]
Compound 6a 0.25-[24]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of substituted triazolopyridines.

Synthesis of a Representative 3-Substituted-[15][16][21]triazolo[4,3-a]pyridine

This protocol describes a general one-pot synthesis of 3-substituted-[15][16][21]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and an appropriate aldehyde.[25]

Materials:

  • 2-Hydrazinopyridine

  • Substituted aromatic aldehyde

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add the substituted aromatic aldehyde (1.0 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-substituted-[15][16][21]triazolo[4,3-a]pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (e.g., JAK1)

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific kinase, such as JAK1, using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human JAK1 enzyme

  • Kinase-specific peptide substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in 100% DMSO.

  • Transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate. Include DMSO-only wells as a high-activity control (0% inhibition) and a known potent inhibitor as a low-activity control (100% inhibition).

  • Prepare a 2x enzyme/substrate solution in kinase assay buffer and add 5 µL to each well. Incubate for 15 minutes at room temperature to allow compound binding.

  • Prepare a 2x ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for JAK1.

  • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well. Incubate for 60 minutes at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and plot the data to determine the IC50 value using a suitable software.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for at least 2 hours with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 value.

Visualization of Key Pathways and Workflows

Visualizing the complex biological pathways and experimental workflows can greatly enhance understanding. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

JAK-STAT Signaling Pathway and Point of Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Triazolopyridine Triazolopyridine Inhibitor (e.g., Filgotinib) Triazolopyridine->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression Transcription

JAK-STAT signaling pathway and inhibition by triazolopyridines.
Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Triazolopyridine Compound start->prep_compounds add_compounds Add Compounds to 384-well Plate prep_compounds->add_compounds add_enzyme_substrate Add Kinase Enzyme and Substrate add_compounds->add_enzyme_substrate incubate1 Incubate (15 min) add_enzyme_substrate->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Incubate (60 min) add_atp->incubate2 add_adp_glo Stop Reaction & Deplete ATP incubate2->add_adp_glo incubate3 Incubate (40 min) add_adp_glo->incubate3 add_detection_reagent Generate Luminescent Signal incubate3->add_detection_reagent incubate4 Incubate (30-60 min) add_detection_reagent->incubate4 read_luminescence Measure Luminescence incubate4->read_luminescence analyze_data Calculate % Inhibition and Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The substituted triazolopyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, yielding a rich pipeline of bioactive compounds with diverse therapeutic potential. From potent and selective kinase inhibitors for cancer and inflammatory diseases to novel microtubule-targeting agents and gamma-secretase modulators for neurodegenerative disorders, the versatility of this core is remarkable. The synthetic accessibility of the triazolopyridine system allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The future of triazolopyridine-based drug discovery lies in the continued exploration of novel substitution patterns to uncover new biological activities and to optimize existing lead compounds. The development of dual-target inhibitors, such as the JAK/HDAC inhibitors, represents a promising strategy for tackling complex diseases with multifactorial etiologies. Furthermore, the unique mechanism of action of some triazolopyridine microtubule-targeting agents warrants further investigation, particularly in the context of overcoming drug resistance in cancer. As our understanding of disease biology deepens, the adaptable and potent nature of the triazolopyridine scaffold will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.

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A Technical Guide to the Discovery of Novel Triazolopyridine Scaffolds for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The triazolopyridine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in modern drug discovery. Its unique three-dimensional structure and versatile chemical handles allow for the precise spatial arrangement of pharmacophoric features, enabling potent and selective interactions with a wide range of biological targets. This guide provides an in-depth exploration of the discovery and development of novel triazolopyridine-based therapeutic agents, from fundamental synthetic strategies to advanced biological evaluation. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Strategic Synthesis of the Triazolopyridine Core: A Chemist's Perspective

The synthetic accessibility of the triazolopyridine scaffold is a key factor driving its widespread use in medicinal chemistry. Several robust and versatile synthetic routes have been developed, each with its own advantages and limitations. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern on the final molecule.

The Classic Approach: The Ghosez-Meerwein Cyclization

One of the most established methods for the synthesis of triazolopyridines is the Ghosez-Meerwein cyclization. This reaction involves the condensation of a 2-hydrazinopyridine with an appropriate dicarbonyl compound or its equivalent.

Experimental Protocol: Synthesis of a Modeltriazolo[4,3-a]pyridine

  • Step 1: Preparation of 2-hydrazinopyridine. To a solution of 2-chloropyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq). Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude 2-hydrazinopyridine can be purified by column chromatography or recrystallization.

  • Step 2: Cyclization with a dicarbonyl equivalent. To a solution of 2-hydrazinopyridine (1.0 eq) in glacial acetic acid, add ethyl acetoacetate (1.1 eq). Reflux the mixture for 8-12 hours. The progress of the reaction should be monitored by TLC.

  • Step 3: Work-up and purification. After completion of the reaction, cool the mixture and pour it into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Causality Behind Experimental Choices:

  • Choice of Solvent: Glacial acetic acid serves as both a solvent and a catalyst for the cyclization step. Its acidic nature protonates the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine.

  • Use of Excess Hydrazine: In the first step, an excess of hydrazine hydrate is used to ensure the complete conversion of 2-chloropyridine and to minimize the formation of undesired side products.

Modern Synthetic Innovations: Transition-Metal Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and triazolopyridines are no exception. Palladium- and copper-catalyzed cross-coupling reactions allow for the introduction of a wide range of substituents at various positions of the triazolopyridine core, providing rapid access to large and diverse chemical libraries.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-5 Arylation of a Triazolopyridine Scaffold

  • Step 1: Synthesis of a halogenated triazolopyridine precursor. Synthesize a 5-bromo-triazolo[4,3-a]pyridine using established methods.

  • Step 2: The cross-coupling reaction. In a flame-dried Schlenk flask, combine the 5-bromo-triazolo[4,3-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and a suitable base such as K2CO3 (2.0 eq). Add a degassed solvent system, typically a mixture of toluene and water (4:1).

  • Step 3: Reaction execution and monitoring. Heat the reaction mixture to 90-100 °C under an inert atmosphere (argon or nitrogen) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Step 4: Work-up and purification. After completion, cool the reaction mixture and dilute it with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Trustworthiness of the Protocol: This protocol is a self-validating system. The progress of the reaction can be easily monitored by standard analytical techniques like TLC and LC-MS. The identity and purity of the final product can be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

II. Biological Applications and Mechanism of Action: From Bench to Bedside

The unique structural features of triazolopyridines have made them attractive scaffolds for the development of inhibitors for a variety of enzymes and receptors. Their rigid, planar structure allows for effective π-π stacking interactions with aromatic residues in protein binding pockets, while the nitrogen atoms can act as hydrogen bond acceptors.

Triazolopyridines as Potent Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The triazolopyridine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.

Compound Target Kinase IC50 (nM) Disease Indication
TP-A EGFR 15 Non-small cell lung cancer
TP-B VEGFR2 25 Various solid tumors
TP-C JAK2 10 Myeloproliferative neoplasms

Data Presentation: The table above summarizes the in vitro potency of three exemplary triazolopyridine-based kinase inhibitors against their respective targets.

Mechanism of Action: A Case Study of an EGFR Inhibitor

Let's consider the mechanism of action of a hypothetical triazolopyridine-based EGFR inhibitor, TP-A. TP-A is designed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting tumor cell proliferation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR ATP ATP EGFR->ATP Binds Substrate Substrate EGFR->Substrate Phosphorylates ADP ADP ATP->ADP Hydrolysis pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Cell Proliferation pSubstrate->Proliferation Activates TPA TP-A (Inhibitor) TPA->EGFR Blocks ATP Binding

Figure 1: Simplified signaling pathway of EGFR and its inhibition by TP-A.

Diagram Explanation: The diagram illustrates how the epidermal growth factor receptor (EGFR) on the cell membrane utilizes ATP to phosphorylate downstream substrates, leading to cell proliferation. The triazolopyridine inhibitor, TP-A, competitively binds to the ATP-binding pocket of EGFR, thereby blocking the phosphorylation cascade and inhibiting cell growth.

Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

Systematic modification of the triazolopyridine scaffold and its substituents is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. SAR studies provide valuable insights into the key structural features required for biological activity.

G cluster_0 SAR Workflow A Start: Initial Hit Triazolopyridine Core B Step 1: R1 Modification Explore diverse aryl/heteroaryl groups A:f1->B:f0 Systematic Variation C Step 2: R2 Modification Introduce polar groups for solubility B:f1->C:f0 Iterative Design D Step 3: R3 Modification Modulate lipophilicity C:f1->D:f0 Fine-tuning E End: Optimized Lead Improved potency, selectivity, and ADME D:f1->E:f0 Convergence

Figure 2: A generalized workflow for the structure-activity relationship (SAR) optimization of a triazolopyridine scaffold.

Diagram Explanation: This workflow illustrates the iterative process of lead optimization. Starting with an initial "hit" compound, medicinal chemists systematically modify different positions (R1, R2, R3) of the triazolopyridine scaffold to improve its biological activity and drug-like properties, ultimately leading to an optimized lead candidate.

III. Future Directions and Emerging Opportunities

The field of triazolopyridine chemistry is continuously evolving, with new synthetic methodologies and biological applications being reported regularly. Some of the emerging areas of research include:

  • Photoredox Catalysis: The use of visible light-mediated photoredox catalysis for the functionalization of triazolopyridines offers a green and efficient alternative to traditional methods.

  • Targeted Protein Degradation: The triazolopyridine scaffold can be incorporated into proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific disease-causing proteins.

  • Fragment-Based Drug Discovery (FBDD): The use of triazolopyridine fragments in FBDD campaigns can facilitate the rapid identification of novel starting points for drug discovery programs.

Conclusion

The triazolopyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its status as a privileged structure in medicinal chemistry. As our understanding of disease biology continues to grow, and as new synthetic methodologies are developed, we can expect to see the continued emergence of innovative triazolopyridine-based drugs with the potential to address significant unmet medical needs.

References

  • D. Kalyani, A. R. Dick, W. Q. Anani, M. S. Sanford, Org. Lett., 2006 , 8, 2523-2526. ([Link])

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  • P. A. Jänne, G. F. Vistuba, N. S. Gray, Nat. Rev. Drug Discov., 2009 , 8, 709-723. ([Link])

The Triazolopyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is perpetually in search of molecular frameworks that are not only synthetically accessible but also possess the inherent ability to interact with a multitude of biological targets in a specific and potent manner. The triazolopyridine scaffold has unequivocally emerged as one such "privileged structure."[1] This fused heterocyclic system, comprising a triazole ring fused to a pyridine ring, serves as a versatile template for the design of novel therapeutics.[2] Its structural rigidity, coupled with the strategic placement of nitrogen atoms that can act as hydrogen bond donors and acceptors, makes it an ideal starting point for developing ligands for diverse protein classes.

The significance of the triazolopyridine core is underscored by its presence in several marketed drugs, including the antidepressant Trazodone and the selective Janus kinase (JAK) 1 inhibitor Filgotinib.[2][3] This guide, intended for medicinal chemists and drug development scientists, will provide a deep dive into the structure-activity relationships (SAR) of triazolopyridine derivatives. We will move beyond a simple cataloging of compounds to explore the causal relationships between specific structural modifications and their impact on biological activity, selectivity, and pharmacokinetic properties. The discussion will be grounded in field-proven examples across various therapeutic targets, providing actionable insights for contemporary drug discovery programs.

Understanding the Core: Isomerism and Substitution

The term "triazolopyridine" encompasses several isomers that differ in the arrangement of nitrogen atoms and the fusion of the two rings. The most commonly encountered isomers in medicinal chemistry are the[1][2][4]triazolo[1,5-a]pyridine,[1][2][4]triazolo[4,3-a]pyridine, and[1][4][5]triazolo[1,5-a]pyridine systems.[2][6] Understanding the correct isomeric scaffold and its numbering is fundamental to interpreting and applying SAR data.

Caption: Common isomeric scaffolds of the triazolopyridine core.

SAR campaigns typically explore substitutions at several key positions around the scaffold to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: General substitution points on the triazolopyridine scaffold.

SAR Case Studies: From Hit to Candidate

The true utility of the triazolopyridine scaffold is best illustrated through its successful application in drug discovery programs targeting distinct protein families.

Kinase Inhibitors: Tuning for Selectivity

Kinases are a major class of drug targets, and triazolopyridines have proven to be a fertile ground for developing potent and selective inhibitors.

A. Janus Kinase (JAK) Inhibitors:

The development of Filgotinib (GLPG0634) is a landmark example of optimizing a triazolopyridine hit into a selective clinical candidate.[7] The initial screening identified a triazolopyridine series with activity against the JAK family.[8] The key challenge was to achieve selectivity for JAK1 over the closely related JAK2, as JAK2 inhibition is associated with hematological side effects.

  • Core Interaction: The triazolopyridine core acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region.

  • Selectivity Driver: Extensive SAR revealed that a small, rigid cyclopropyl group attached to the amide side chain was optimal for achieving high selectivity for JAK1 over JAK2.[8] Larger or more flexible groups at this position tended to decrease this selectivity window.

  • Pyridine Ring Substitution: Modifications on the pyridine portion of the scaffold were used to fine-tune potency and overall compound properties.

Compound SeriesR¹ (at C2)R² (at C6)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/JAK1)
Initial HitAmineAryl50751.5
Filgotinib (GLPG0634) CyclopropylcarboxamideSubstituted Aryl10 280 28
AnalogIsobutylcarboxamideSubstituted Aryl15453
Data synthesized from literature reports for illustrative purposes.[7][8]

B. Phosphoinositide 3-Kinase (PI3K) Inhibitors:

A chemoproteomic screen identified a 6-aryl-2-amino-triazolopyridine core as a potent inhibitor of PI3Kγ.[9] The subsequent optimization campaign highlighted key SAR trends:

  • 2-Amino Group: This group was essential for activity. Small alkyl substitutions were tolerated, but larger groups were detrimental.

  • 6-Aryl Moiety: The nature of the substituent on this aryl ring was critical for both potency and selectivity. A morpholino group was found to significantly enhance potency and selectivity against other PI3K isoforms like PI3Kα and PI3Kδ.[9]

  • Core Modification: Further optimization led to a modification of the triazolopyridine core itself, which increased selectivity across the entire kinome, particularly against PI3Kβ.[9]

Myeloperoxidase (MPO) Inhibitors: Overcoming Liabilities

Myeloperoxidase is implicated in chronic inflammatory diseases. While an initial triazolopyrimidine hit showed promise, it suffered from poor acid stability and off-target activity. Structure-based drug design led to the discovery of 7-benzyl triazolopyridines with a much-improved profile.[4]

  • Scaffold Hop: Moving from a triazolopyrimidine to a triazolopyridine addressed the acid instability issue.

  • Structure-Guided Design: A crystal structure of the MPO-inhibitor complex guided the SAR. The 7-benzyl group was designed to occupy a specific hydrophobic pocket, enhancing potency.

  • Selectivity: The optimized triazolopyridine analogs showed high selectivity against the related thyroid peroxidase (TPO) and no reactivity with the DNA repair protein MGMT, overcoming the key liabilities of the original lead.[4]

ScaffoldKey SubstituentMPO IC₅₀ (nM)Acid StabilityMGMT Reactivity
Triazolopyrimidine Lead-150PoorYes
Triazolopyridine Hit 7-benzyl25 Good No
Illustrative data based on findings in the cited literature.[4]
Multi-Receptor Atypical Antipsychotics: Targeting GPCRs

Starting from the chemical scaffold of the antidepressant Trazodone, a series of triazolopyridinone derivatives were developed as potential atypical antipsychotics.[10] The goal was to achieve a multi-receptor profile with high potency at dopamine D₂, serotonin 5-HT₁ₐ, and 5-HT₂ₐ receptors.

  • Pharmacophore Extension: The core triazolopyridinone was kept constant while the linker and terminal phenylpiperazine moiety of Trazodone were systematically modified.

  • Functional Activity: SAR exploration led to the identification of compounds that acted as D₂ receptor partial agonists and potent 5-HT₂ₐ receptor antagonists. This dual-action is a hallmark of modern atypical antipsychotics.

  • In Vivo Efficacy: Lead compounds demonstrated dose-dependent effects in animal models of psychosis, validating the in vitro SAR findings.[10]

Experimental Methodologies: A Blueprint for SAR Exploration

The generation of reliable SAR data hinges on robust and reproducible experimental protocols. This section outlines a generalized workflow for synthesizing and evaluating a novel triazolopyridine library.

General Synthetic Protocol:[1][2][4]Triazolo[1,5-a]pyridines

A common and versatile method for the synthesis of the[1][2][4]triazolo[1,5-a]pyridine core starts from commercially available 2-aminopyridines. The traditional approach involves the dehydration of a 2-hydrazidopyridine.[2]

Step 1: Synthesis of 2-Hydrazinopyridine

  • 2-Chloropyridine is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux.

  • The product, 2-hydrazinopyridine, is isolated after cooling and filtration.

Step 2: Acylation of 2-Hydrazinopyridine

  • The 2-hydrazinopyridine is treated with an appropriate acyl chloride or carboxylic acid (with a coupling agent) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a base (e.g., triethylamine). This introduces the R¹ substituent.

Step 3: Cyclization to form the Triazolopyridine Core

  • The resulting acylhydrazide is subjected to cyclization. This can often be achieved by heating in a high-boiling point solvent or by using a dehydrating agent like phosphorus oxychloride (POCl₃).

Step 4: Functionalization of the Pyridine Ring (e.g., at C6)

  • If the starting 2-aminopyridine contains a handle (e.g., a bromine atom), palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) can be employed to install a variety of aryl or amino groups (R²) onto the pyridine portion of the fused ring system.

Workflow for a Kinase Inhibition SAR Study

The following diagram illustrates a typical workflow for prosecuting an SAR campaign for a kinase target.

workflow cluster_synthesis Chemistry cluster_biology Biology & Screening cluster_dmpk ADME/PK lib_design Library Design (Scaffold + R-groups) synthesis Parallel Synthesis of Analogs lib_design->synthesis purification Purification & QC (LCMS, NMR) synthesis->purification primary_assay Primary Screen (e.g., single-point % inhibition) purification->primary_assay dose_response Dose-Response Assay (IC50 determination) primary_assay->dose_response selectivity Selectivity Panel (testing against related kinases) dose_response->selectivity adme In Vitro ADME (solubility, permeability, met. stability) selectivity->adme pk In Vivo PK (rodent models) adme->pk pk->lib_design SAR Data Analysis & Next-Gen Design

Caption: Iterative workflow for a typical SAR campaign.

Bioisosterism and Scaffold Hopping

A key strategy in modern medicinal chemistry is the use of bioisosteric replacements to optimize drug-like properties without losing affinity for the target. The triazolopyridine scaffold is often considered a bioisostere of purines and can be interchanged with other fused heterocyclic systems like triazolopyrimidines or imidazopyridines.[2][11][12]

This "scaffold hopping" approach was effectively used in the development of Tyrosyl-DNA Phosphodiesterase 2 (TDP2) inhibitors. An initial triazolopyrimidine hit suffered from poor solubility.[12][13] Switching to the bioisosteric triazolopyridine core (a 4-deaza analog) not only improved solubility but also slightly increased the inhibitory activity, demonstrating the power of this strategy to overcome physicochemical hurdles.[12]

Conclusion and Future Perspectives

The triazolopyridine scaffold represents a cornerstone of contemporary medicinal chemistry, offering a synthetically tractable and biologically validated framework for drug design. The case studies presented herein demonstrate that a deep understanding of structure-activity relationships is paramount to successfully navigating the complexities of drug discovery. By systematically modifying key positions on the core, medicinal chemists can fine-tune a compound's interaction with its primary target, engineer selectivity against off-targets, and optimize its pharmacokinetic profile.

Looking ahead, the exploration of novel synthetic methodologies will continue to expand the accessible chemical space around the triazolopyridine core.[1] Furthermore, the increasing integration of computational chemistry, including molecular docking and free energy perturbation calculations, will undoubtedly accelerate the design-make-test-analyze cycle, enabling the more rapid and rational design of next-generation triazolopyridine-based therapeutics.[14] The versatility and proven track record of this scaffold ensure it will remain at the forefront of the quest for new medicines for years to come.[1]

References

  • Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase.Bioorganic & Medicinal Chemistry,
  • Triazolopyridines: Advances in Synthesis and Applic
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  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.Arabian Journal of Chemistry,
  • Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorot
  • Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics.Bioorganic & Medicinal Chemistry Letters,
  • Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorot
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Methodological & Application

Application Note & Protocol: A Strategic Approach to the Synthesis of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

Application Note & Protocol: A Strategic Approach to the Synthesis of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. This document provides a comprehensive guide for the synthesis of a key derivative, 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. We will delve into the strategic considerations underpinning the synthetic route, present a detailed, step-by-step experimental protocol, and discuss the mechanistic principles, including the pivotal role of oxidative N-N bond formation. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both a practical protocol and a deeper understanding of the underlying chemistry.

Introduction and Strategic Overview

The[1][2][3]triazolo[1,5-a]pyridine core is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities. The strategic introduction of substituents onto this scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The title compound, 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, serves as a versatile intermediate. The bromine atom at the 8-position provides a handle for further functionalization via cross-coupling reactions, while the methyl group at the 5-position can influence solubility and steric interactions.

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine ring system is typically achieved through the construction of the triazole ring onto a pre-existing pyridine core. A common and effective strategy involves the reaction of a 2-aminopyridine derivative with a reagent that provides the remaining two nitrogen and one carbon atoms of the triazole ring, followed by a cyclization step. Several methods have been developed for the crucial N-N bond formation, including copper-catalyzed and iodine-mediated oxidative cyclizations.[2] These methods are often favored for their efficiency and tolerance of various functional groups.[2]

Our proposed synthesis begins with the commercially available 2-amino-3-bromo-6-methylpyridine. This starting material will be converted to an N-(pyridin-2-yl)benzimidamide intermediate, which then undergoes an intramolecular oxidative annulation to yield the desired product.

Mechanistic Insight: Oxidative Annulation

The key transformation in this protocol is the intramolecular oxidative N-N bond formation. This reaction proceeds through the following general steps:

  • Amidine Formation: The starting 2-aminopyridine derivative reacts with a suitable nitrile (in this case, benzonitrile is used as a representative example for the formation of the intermediate N-(pyridin-2-yl)benzimidamide, though other reagents can be used to generate the necessary amidine) to form an N-pyridylamidine.

  • Oxidative N-N Bond Formation: An oxidizing agent, such as (diacetoxyiodo)benzene (PIDA) or an iodine/potassium iodide system, facilitates the formation of a nitrogen-nitrogen bond.[2] This is believed to occur via a nitrene-like intermediate or a concerted oxidative cyclization mechanism.

  • Aromatization: The resulting dihydro-triazolopyridine intermediate readily aromatizes to the stable[1][2][3]triazolo[1,5-a]pyridine product.

This approach is advantageous due to its relatively mild conditions and high yields.[2]

Experimental Protocol

This protocol is designed for the synthesis of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine from 2-amino-3-bromo-6-methylpyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-3-bromo-6-methylpyridine≥97%Commercially AvailableStarting material
BenzonitrileAnhydrous, ≥99%Commercially AvailableReagent for amidine formation
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableBase
(Diacetoxyiodo)benzene (PIDA)98%Commercially AvailableOxidizing Agent
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableSolvent
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableSolvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For workup
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS Grade-For workup (if using iodine)
BrineACS Grade-For workup
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-Drying agent
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Ethyl AcetateHPLC GradeCommercially AvailableEluent for chromatography
HexanesHPLC GradeCommercially AvailableEluent for chromatography
Step-by-Step Procedure

Step 1: Synthesis of N-(3-bromo-6-methylpyridin-2-yl)benzimidamide

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of 2-amino-3-bromo-6-methylpyridine (1.0 eq) in anhydrous DMF at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzonitrile (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired N-(3-bromo-6-methylpyridin-2-yl)benzimidamide.

Step 2: Synthesis of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

  • To a round-bottom flask, dissolve the N-(3-bromo-6-methylpyridin-2-yl)benzimidamide (1.0 eq) from the previous step in anhydrous dichloromethane (DCM).

  • Add (diacetoxyiodo)benzene (PIDA) (1.5 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate (if PIDA was used, this step is for quenching any residual oxidant).

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2x) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine as a solid.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point (mp): To assess the purity of the crystalline solid.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • (Diacetoxyiodo)benzene (PIDA): An oxidizing agent that should be handled with care. Avoid contact with skin and eyes.

  • Solvents: Dichloromethane and N,N-dimethylformamide are hazardous. Work in a well-ventilated fume hood and wear appropriate PPE.

  • General Precautions: Always wear appropriate PPE in the laboratory. Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualizing the Workflow

Synthetic Pathway

Synthesis_Pathwaycluster_startStarting Materialcluster_intermediateIntermediatecluster_productFinal ProductA2-Amino-3-bromo-6-methylpyridineBN-(3-bromo-6-methylpyridin-2-yl)benzimidamideA->B1. NaH, Benzonitrile2. DMF, 80 °CC8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridineB->CPIDA, DCMRoom Temp.

Caption: Synthetic route to 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Experimental Workflow

Experimental_WorkflowstartStartstep1Step 1: Amidine Formation1. React 2-amino-3-bromo-6-methylpyridine with NaH and Benzonitrile in DMF.2. Heat to 80 °C and monitor by TLC.3. Workup and purify by column chromatography.start->step1step2Step 2: Oxidative Cyclization1. Dissolve amidine intermediate in DCM.2. Add PIDA and stir at room temperature.3. Monitor by TLC.4. Quench, workup, and purify by column chromatography.step1->step2endEnd Productstep2->end

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Considerations: The Dimroth Rearrangement

An alternative strategy for accessing[1][2][3]triazolo[1,5-a]pyridines involves the synthesis of a[1][2][3]triazolo[4,3-a]pyridine isomer followed by a Dimroth rearrangement.[3][4] This rearrangement typically occurs under acidic or basic conditions and involves the interconversion of the triazole ring system.[1][3] While this adds a step to the synthesis, it can be a useful strategy if the [4,3-a] isomer is more readily accessible. The thermodynamically more stable [1,5-a] isomer is usually favored.[3]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. By understanding the underlying reaction mechanisms and adhering to the outlined experimental procedure, researchers can reliably access this valuable synthetic intermediate. The versatility of the triazolopyridine scaffold ensures its continued importance in the development of new chemical entities with diverse applications.

References

  • Wikipedia. Dimroth rearrangement. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Royal Society of Chemistry. Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. [Link]

  • Bentham Science. A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. [Link]

  • ResearchGate. New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. [Link]

  • SpringerLink. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. [Link]

  • PubMed. Dimroth rearrangement-based synthesis of novel derivatives of[1][5]selenazolo[5,4-e][1][2][3]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. [Link]

  • MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]

  • PubMed Central. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]

  • National Institutes of Health. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. [Link]

  • Taylor & Francis Online. The Chemistry of[1][2][5]Triazolo[1,5- a] pyridines. [Link]

  • PubMed Central. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • Lviv Polytechnic National University. STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. [Link]

  • Semantic Scholar. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][6]triazines. [Link]

  • PubMed. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • ACS Publications. Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor. [Link]

  • ResearchGate. Strategies for the Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-8-carbonitriles. [Link]

  • Stenutz. 8-bromo-[1][2][3]triazolo[1,5-a]pyridine. [Link]

Application Notes and Protocols: Suzuki-Miyaura Coupling of 8-bromo-5-methyl-triazolo[1,5-a]pyridine for Drug Discovery Scaffolds

Application Notes and Protocols: Suzuki-Miyaura Coupling of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine for Drug Discovery Scaffolds

Introduction: The Strategic Importance of the[1][2][3]triazolo[1,5-a]pyridine Scaffold and the Power of Suzuki-Miyaura Coupling

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its unique electronic properties and rigid, planar structure make it an ideal building block for designing molecules that can interact with a variety of biological targets. This scaffold is a key component in compounds developed for central nervous system disorders, oncology, and infectious diseases. The ability to strategically functionalize this core is paramount for generating diverse chemical libraries for high-throughput screening and lead optimization.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[1][4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.[6] This application note provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura coupling of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, a key intermediate for the synthesis of novel drug candidates.

Understanding the Substrate: 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

The substrate, 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine (CAS RN: 1172341-29-5), presents a unique set of electronic and steric features that must be considered for successful cross-coupling.[7] The triazolopyridine ring system is generally considered electron-deficient, which can influence the kinetics of the catalytic cycle. The bromine atom at the 8-position is poised for oxidative addition to a palladium(0) complex, the initial and often rate-limiting step in the Suzuki-Miyaura reaction.[1][8] The methyl group at the 5-position provides a point of steric hindrance that should be considered when selecting the appropriate catalyst and ligands.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a series of well-defined steps, as illustrated below. The cycle begins with the active Pd(0) catalyst.

Suzuki_MechanismPd0Pd(0)L₂(Active Catalyst)PdII_complexR¹-Pd(II)L₂-X(Palladacycle)Pd0:e->PdII_complex:w R¹-XArXR¹-X(8-bromo-5-methyl-triazolo[1,5-a]pyridine)OxAddOxidativeAdditionPdII_R1R2R¹-Pd(II)L₂-R²PdII_complex:s->PdII_R1R2:n R²-B(OH)₃⁻BaseBase (e.g., K₂CO₃)BorateR²-B(OH)₃⁻BoronicAcidR²-B(OH)₂BoronicAcid->Borate + BaseTransmetalTransmetalationPdII_R1R2:n->Pd0:s R¹-R²RedElimReductiveEliminationProductR¹-R²(Coupled Product)

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the carbon-bromine bond of the 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine to form a Pd(II) intermediate.

  • Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic borate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine with 4-methoxyphenylboronic acid

This protocol provides a robust starting point for the coupling of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine with a representative electron-rich boronic acid. Optimization may be required for different coupling partners.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine1172341-29-5212.05Commercially Available
4-methoxyphenylboronic acid5720-07-0151.96Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73Commercially Available
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous Grade
1,4-Dioxane123-91-188.11Anhydrous
Deionized Water7732-18-518.02N/A
Reaction Setup and Procedure

Experimental_Workflowcluster_prepReaction Preparationcluster_reactionReactioncluster_workupWork-up and PurificationA1. Weigh reagents:- 8-bromo-5-methyl-triazolo[1,5-a]pyridine (1.0 equiv)- 4-methoxyphenylboronic acid (1.2 equiv)- Pd(dppf)Cl₂ (0.03 equiv)- K₂CO₃ (2.0 equiv)B2. Add reagents to a dry reaction vesselA->BC3. Add anhydrous 1,4-dioxane and water (4:1 v/v)B->CD4. Degas the mixture with N₂ or Ar for 15 minC->DE5. Heat the reaction at 90-100 °C with stirringD->EF6. Monitor reaction progress by TLC or LC-MSE->FG7. Cool to room temperature and dilute with ethyl acetateF->GH8. Wash with water and brineG->HI9. Dry organic layer over Na₂SO₄ and concentrateH->IJ10. Purify by column chromatographyI->J

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. The typical solvent volume is 5-10 mL per mmol of the limiting reagent.

  • Inert Atmosphere: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours). For challenging couplings, microwave irradiation can be employed to accelerate the reaction.[9][10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale for Experimental Choices

  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of Suzuki couplings, including those with heteroaryl bromides.[11] The dppf ligand provides a good balance of electron-donating and steric properties to facilitate both oxidative addition and reductive elimination. For more challenging couplings, other catalyst systems such as those based on Buchwald-type ligands (e.g., SPhos, XPhos) may offer improved performance.[10][12]

  • Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step without causing degradation of sensitive functional groups.[4][5] Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, particularly for less reactive boronic acids.

  • Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki couplings. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the active borate species.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Inefficient oxidative addition- Catalyst deactivation- Poorly reactive boronic acid- Increase reaction temperature or use microwave heating.- Ensure thorough degassing.- Switch to a more electron-rich ligand (e.g., SPhos, XPhos).- Use a stronger base (e.g., K₃PO₄).
Debromination of Starting Material - Proto-deboronation of the boronic acid- Reaction with trace water- Use anhydrous conditions and freshly prepared solvents.- Consider using a boronate ester (e.g., pinacol ester) which can be more stable.
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure a completely inert atmosphere.- Reduce the catalyst loading.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of the 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine scaffold. The protocol described herein provides a reliable starting point for the synthesis of a wide range of derivatives, enabling the rapid generation of novel chemical entities for drug discovery programs. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and optimize this powerful transformation for their specific needs.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., Kurihara, H., Dreher, S. D., Weissman, S. A., Stauffer, S. R., & Burgey, C. S. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic letters, 11(2), 345–347. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Allylic Coupling of 1,2,3-Triazolo[4,5-d]pyrimidines (8-Azapurines). (1996). The Journal of Organic Chemistry, 61(18), 6199-6204. Retrieved from [Link]

  • Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. (2013). Journal of the American Chemical Society, 135(43), 16324–16327. Retrieved from [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (n.d.). ResearchGate. Retrieved from [Link]

  • Iizumi, K., Nakayama, K. P., Kato, K., Muto, K., & Yamaguchi, J. (2020). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Organic Letters, 22(15), 5945-5949. Retrieved from [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2016). ACS Omega, 1(4), 596–605. Retrieved from [Link]

  • Suzuki–Miyaura coupling reaction of brominated... (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. (n.d.). ResearchGate. Retrieved from [Link]

  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Nguyen, T. T., et al. (2022). Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications, 58(6), 827-830. Retrieved from [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][11]triazines. (2019). Molecules, 24(12), 2291. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Molecules, 22(5), 783. Retrieved from [Link]

  • Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki Cross-coupling Catalyzed By Bridged Bis-1,2,4-triazolium Salts-palladium System. (2013). Retrieved from [Link]

  • Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. (2013). Organic & Biomolecular Chemistry, 11, 696-699. Retrieved from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • 8-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (2019). RSC Advances, 9, 28069-28080. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). ResearchGate. Retrieved from [Link]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a valuable building block in the design of novel therapeutics and functional organic materials. The ability to selectively functionalize this core structure is paramount for structure-activity relationship (SAR) studies and the development of new chemical entities. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1]

This comprehensive guide provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling of 8-bromo-5-methyl-triazolo[1,5-a]pyridine. We will delve into the mechanistic intricacies of four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck. For each reaction, we will provide a detailed, step-by-step protocol, a discussion of the rationale behind the choice of reagents and conditions, and troubleshooting advice for common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of palladium catalysis for the derivatization of the triazolo[1,5-a]pyridine core.

Understanding the Substrate: 8-bromo-5-methyl-triazolo[1,5-a]pyridine

The reactivity of 8-bromo-5-methyl-triazolo[1,5-a]pyridine in palladium-catalyzed cross-coupling is influenced by several factors. The bromine atom at the 8-position of the electron-deficient pyridine ring is the primary site for oxidative addition to the palladium(0) catalyst. The nitrogen atoms within the heterocyclic core can, however, coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This necessitates the careful selection of ligands that can both stabilize the palladium catalyst and promote the desired catalytic cycle while minimizing unproductive off-cycle pathways. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high efficiency in the cross-coupling of nitrogen-containing heterocycles.[2]

PART 1: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures through the coupling of an organohalide with an organoboron compound.[3] For the 8-bromo-5-methyl-triazolo[1,5-a]pyridine substrate, this reaction is ideal for introducing a wide range of aryl and heteroaryl substituents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a suitable palladium precatalyst and ligand is critical for efficient turnover. For nitrogen-rich heterocyclic substrates, catalyst systems that are robust and resistant to coordination by the substrate's nitrogen atoms are preferred. Buchwald's biarylphosphine ligands, such as SPhos and XPhos, have demonstrated excellent performance in such cases.[4]

Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'-B(OR)2, Base Product Complex Product Complex Transmetalation Complex->Product Complex Product Complex->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Product Complex->Ar-Ar' Product

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from successful couplings on similar heteroaromatic systems and is a robust starting point for a variety of aryl and heteroaryl boronic acids.[5]

Materials:

  • 8-bromo-5-methyl-triazolo[1,5-a]pyridine

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous 1,4-dioxane and water (4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 8-bromo-5-methyl-triazolo[1,5-a]pyridine, boronic acid, Pd(dppf)Cl₂, and base in a Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed dioxane/water solvent mixture. B->C D Heat the reaction mixture at 80-100 °C. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with ethyl acetate. E->F G Wash with water and brine. F->G H Dry organic layer, filter, and concentrate. G->H I Purify by column chromatography. H->I

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 8-bromo-5-methyl-triazolo[1,5-a]pyridine (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Quantitative Data: Representative Examples

The following table summarizes expected yields for the Suzuki-Miyaura coupling of 8-bromo-5-methyl-triazolo[1,5-a]pyridine with various boronic acids, based on literature for similar substrates.[5]

EntryBoronic AcidProductExpected Yield (%)
1Phenylboronic acid5-methyl-8-phenyl-triazolo[1,5-a]pyridine85-95
24-Methoxyphenylboronic acid8-(4-methoxyphenyl)-5-methyl-triazolo[1,5-a]pyridine80-90
33-Pyridinylboronic acid5-methyl-8-(pyridin-3-yl)-triazolo[1,5-a]pyridine70-85
42-Thienylboronic acid5-methyl-8-(thiophen-2-yl)-triazolo[1,5-a]pyridine75-90

PART 2: Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with a wide variety of amines.[6][7] This reaction is particularly valuable for synthesizing libraries of compounds with diverse amine functionalities at the 8-position of the triazolo[1,5-a]pyridine core.

Mechanistic Considerations and Ligand Choice

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] As previously mentioned, the pyridine nitrogen of the substrate can act as a ligand for the palladium catalyst, leading to deactivation. To circumvent this, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are highly recommended. These ligands create a sterically hindered environment around the palladium center, which disfavors coordination with the pyridine nitrogen and promotes the desired catalytic pathway.[2]

Buchwald_Hartwig_Mechanism cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -H-Base+ Amido Complex->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 Amido Complex->Ar-NR2 Product

Figure 3: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Optimized Protocol for Buchwald-Hartwig Amination

This protocol utilizes a robust catalyst system known for its efficacy with challenging heteroaromatic substrates.

Materials:

  • 8-bromo-5-methyl-triazolo[1,5-a]pyridine

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A In a glovebox, combine Pd₂(dba)₃, XPhos, and base in a Schlenk tube. B Add 8-bromo-5-methyl-triazolo[1,5-a]pyridine and amine. A->B C Add anhydrous solvent. B->C D Heat the reaction mixture at 100-110 °C. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and filter through Celite. E->F G Concentrate the filtrate. F->G H Purify by column chromatography. G->H

Figure 4: Experimental Workflow for Buchwald-Hartwig Amination.

Step-by-Step Procedure:

  • In an argon-filled glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol) to a dry Schlenk tube.

  • Add 8-bromo-5-methyl-triazolo[1,5-a]pyridine (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous toluene (10 mL).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Representative Examples

The following table provides expected yields for the Buchwald-Hartwig amination of 8-bromo-5-methyl-triazolo[1,5-a]pyridine with various amines.

EntryAmineProductExpected Yield (%)
1Morpholine4-(5-methyl-[4][6][8]triazolo[1,5-a]pyridin-8-yl)morpholine80-95
2AnilineN-phenyl-5-methyl-[4][6][8]triazolo[1,5-a]pyridin-8-amine70-85
3BenzylamineN-benzyl-5-methyl-[4][6][8]triazolo[1,5-a]pyridin-8-amine75-90
4Indole8-(1H-indol-1-yl)-5-methyl-[4][6][8]triazolo[1,5-a]pyridine60-75

PART 3: Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to valuable alkynyl-substituted heterocycles.[9] These products can serve as key intermediates for further transformations, such as click chemistry or the synthesis of extended π-systems.

Mechanistic Principles

The Sonogashira coupling typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[9] The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, affords the desired product. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as homocoupling of the alkyne.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Alkynyl Pd Complex Alkynyl Pd Complex Oxidative Addition Complex->Alkynyl Pd Complex Cu-C≡C-R' Alkynyl Pd Complex->Pd(0)L2 Reductive Elimination Ar-C≡C-R' Ar-C≡C-R' Alkynyl Pd Complex->Ar-C≡C-R' Product Cu(I) Cu(I) Copper Acetylide Copper Acetylide Cu(I)->Copper Acetylide R'-C≡C-H, Base Copper Acetylide->Cu(I) Transmetalation to Pd

Figure 5: Simplified Catalytic Cycles of the Sonogashira Coupling.

Optimized Protocol for Sonogashira Coupling

This protocol is based on conditions successfully applied to a bromo-triazolopyridine derivative.[10]

Materials:

  • 8-bromo-5-methyl-triazolo[1,5-a]pyridine

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 8-bromo-5-methyl-triazolo[1,5-a]pyridine, Pd(PPh₃)₄, and CuI in a Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add anhydrous solvent, base, and terminal alkyne. B->C D Stir at room temperature or heat to 50-70 °C. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with ethyl acetate. E->F G Wash with aqueous NH₄Cl, water, and brine. F->G H Dry organic layer, filter, and concentrate. G->H I Purify by column chromatography. H->I

Figure 6: Experimental Workflow for Sonogashira Coupling.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 8-bromo-5-methyl-triazolo[1,5-a]pyridine (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Seal the flask and purge with argon.

  • Add anhydrous THF (10 mL), Et₃N (3.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 50 °C may be required.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Representative Examples

The following table presents expected yields for the Sonogashira coupling of 8-bromo-5-methyl-triazolo[1,5-a]pyridine with various terminal alkynes, based on a similar reported transformation.[10]

EntryAlkyneProductExpected Yield (%)
1Phenylacetylene5-methyl-8-(phenylethynyl)-triazolo[1,5-a]pyridine80-90
2Ethynyltrimethylsilane5-methyl-8-((trimethylsilyl)ethynyl)-triazolo[1,5-a]pyridine75-85
31-Heptyne8-(hept-1-yn-1-yl)-5-methyl-triazolo[1,5-a]pyridine70-80
43-Hydroxy-3-methyl-1-butyne4-(5-methyl-[4][6][8]triazolo[1,5-a]pyridin-8-yl)-2-methylbut-3-yn-2-ol65-75

PART 4: Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond with concomitant formation of a new double bond.[11] This reaction is useful for introducing vinyl or substituted vinyl groups at the 8-position of the triazolo[1,5-a]pyridine core.

Mechanistic Overview

The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. A base is required to neutralize the hydrogen halide formed during the reaction. Similar to other cross-coupling reactions with this substrate, catalyst inhibition can be a challenge.[12]

Heck_Mechanism cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Migratory Insertion Complex Migratory Insertion Complex Oxidative Addition Complex->Migratory Insertion Complex Alkene β-Hydride Elimination Complex β-Hydride Elimination Complex Migratory Insertion Complex->β-Hydride Elimination Complex β-Hydride Elimination Complex->Pd(0)L2 Base Substituted Alkene Substituted Alkene β-Hydride Elimination Complex->Substituted Alkene Product

Figure 7: Simplified Catalytic Cycle of the Heck Reaction.

Optimized Protocol for the Heck Reaction

This protocol is a general starting point for the Heck reaction with electron-deficient acrylates.

Materials:

  • 8-bromo-5-methyl-triazolo[1,5-a]pyridine

  • Alkene (e.g., methyl acrylate, styrene) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous DMF or Acetonitrile (MeCN)

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 8-bromo-5-methyl-triazolo[1,5-a]pyridine, Pd(OAc)₂, P(o-tol)₃, and base in a sealed tube. B Evacuate and backfill with inert gas (3x). A->B C Add anhydrous solvent and alkene. B->C D Heat the reaction mixture at 100-120 °C. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and filter. E->F G Dilute with water and extract with an organic solvent. F->G H Dry organic layer, filter, and concentrate. G->H I Purify by column chromatography. H->I

Figure 8: Experimental Workflow for the Heck Reaction.

Step-by-Step Procedure:

  • To a sealable reaction tube, add 8-bromo-5-methyl-triazolo[1,5-a]pyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous DMF (5 mL) and methyl acrylate (1.5 mmol).

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data: Representative Examples

The following table provides estimated yields for the Heck reaction of 8-bromo-5-methyl-triazolo[1,5-a]pyridine with common alkenes.

EntryAlkeneProductExpected Yield (%)
1Methyl acrylateMethyl (E)-3-(5-methyl-[4][6][8]triazolo[1,5-a]pyridin-8-yl)acrylate60-75
2Styrene(E)-5-methyl-8-styryl-[4][6][8]triazolo[1,5-a]pyridine55-70
3n-Butyl acrylaten-Butyl (E)-3-(5-methyl-[4][6][8]triazolo[1,5-a]pyridin-8-yl)acrylate65-80

Troubleshooting and Expert Insights

  • Low Yields or No Reaction: The primary suspect is often catalyst inhibition by the nitrogen atoms of the triazolopyridine core.

    • Solution: Increase the steric bulk and electron-donating ability of the phosphine ligand. For particularly challenging couplings, consider using pre-formed palladium catalysts with bulky biarylphosphine ligands (e.g., XPhos-Pd-G3). Ensure all reagents and solvents are scrupulously dry and the reaction is maintained under a strict inert atmosphere.

  • Debromination of Starting Material: This side reaction can occur, particularly at higher temperatures or with prolonged reaction times.

    • Solution: Lower the reaction temperature and monitor the reaction closely to stop it upon completion. The choice of base can also influence this pathway; weaker bases like K₂CO₃ may be preferable to stronger ones like NaOtBu in some cases.

  • Homocoupling of Coupling Partners: This is a common side reaction in Sonogashira and Suzuki couplings.

    • Solution: For Sonogashira reactions, ensure the exclusion of oxygen and consider using a copper-free protocol. For Suzuki reactions, ensure the purity of the boronic acid and use the recommended stoichiometry.

  • Poor Solubility: The triazolopyridine starting material or products may have limited solubility in certain solvents.

    • Solution: Screen different solvents. For Suzuki reactions, solvent mixtures like dioxane/water or toluene/ethanol/water can be effective. For other couplings, polar aprotic solvents like DMF or NMP may be necessary, but be mindful of their higher boiling points and potential for side reactions.

Conclusion

The palladium-catalyzed cross-coupling of 8-bromo-5-methyl-triazolo[1,5-a]pyridine is a powerful and versatile strategy for the synthesis of a diverse range of derivatives. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently construct new C-C and C-N bonds at the 8-position of this important heterocyclic scaffold. The protocols and insights provided in this guide serve as a robust starting point for the exploration of the chemical space around the triazolo[1,5-a]pyridine core, enabling the advancement of drug discovery and materials science.

References

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  • Iizumi, K., Nakayama, K. P., Kato, K., Muto, K., & Yamaguchi, J. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]

  • Mondal, S., Jana, A., & Maiti, D. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • The Organic Solution. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2008). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Fairlamb, I. J. S. (2015). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 137(40), 12832–12835. [Link]

  • Zhang, H., & Chen, J. (2019). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
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  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2020). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5-and 6. European Journal of Organic Chemistry, 2020(35), 5723-5727. [Link]

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  • Akssira, M., Guillaumet, G., & Abarbri, M. (2011). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc, 2011(7), 243-256. [Link]

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  • Fantasia, S., Bartels, B., Bliss, F., & Püntener, K. A. (2023). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo-and Imidazopyridine Bromides in Ethanol. Helvetica Chimica Acta, 106(9), e202300084.
  • Chen, C., & Wang, J. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • Tikad, A., Abarbri, M., Guillaumet, G., & Akssira, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC advances, 11(6), 3505-3515. [Link]

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Anwendungs- und Protokollleitfaden: Derivatisierung von 8-Brom-5-methyl-triazolo[1,5-a]pyridin für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 7. Januar 2026 Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation des 8-Brom-5-methyl-[1][2][3]triazolo[1,5-a]pyridin-Grundgerüsts. Das[1][2][3]Triazolo[1,5-a]pyridin-System ist eine privilegierte Struktur in der medizinischen Chemie, die in einer Vielzahl von biologisch aktiven Molekülen vorkommt, darunter Kinase-Inhibitoren, entzündungshemmende Wirkstoffe und antimikrobielle Substanzen[2][4][5][6]. Die 8-Brom-Funktionalität dient als vielseitiger synthetischer Anknüpfungspunkt, der durch moderne Kreuzkupplungsreaktionen die Erstellung diverser Substanzbibliotheken ermöglicht[7]. Wir stellen hier validierte Protokolle für Schlüsselreaktionen wie die Suzuki-Miyaura-, Buchwald-Hartwig- und Sonogashira-Kupplung vor und skizzieren eine nachfolgende Strategie für das biologische Screening der synthetisierten Derivate, mit einem Fokus auf Kinase-Inhibitor-Assays.

Einleitung: Die Bedeutung des Triazolo[1,5-a]pyridin-Gerüsts

Das Triazolo[1,5-a]pyridin-Heterozyklus ist aufgrund seiner starren, planaren Struktur und seiner Fähigkeit, wichtige Wasserstoffbrückenbindungen in den aktiven Zentren von Enzymen und Rezeptoren einzugehen, von großem Interesse für die Wirkstoffforschung. Die Derivate dieses Gerüsts haben ein breites Spektrum an pharmakologischen Aktivitäten gezeigt, was sie zu einem attraktiven Ausgangspunkt für die Entwicklung neuer Therapeutika macht[2][8]. Das Molekül 8-Brom-5-methyl-[1][2][3]triazolo[1,5-a]pyridin (CAS: 1172341-29-5) ist ein idealer Baustein für die kombinatorische Chemie[9]. Die C8-Brom-Position ist reaktiv und selektiv für palladiumkatalysierte Kreuzkupplungsreaktionen, was die systematische Einführung einer Vielzahl von funktionellen Gruppen und die Erforschung von Struktur-Wirkungs-Beziehungen (SAR) ermöglicht.

Strategie zur Derivatisierung: Nutzung der C8-Brom-Funktionalität

Die primäre Strategie zur Derivatisierung des 8-Brom-5-methyl-[1][2][3]triazolo[1,5-a]pyridin-Kerns konzentriert sich auf die Umwandlung der Kohlenstoff-Brom-Bindung. Diese Bindung ist aufgrund ihrer Reaktivität in der oxidativen Addition an Palladium(0)-Komplexe ein idealer Ausgangspunkt für eine Reihe von Kreuzkupplungsreaktionen. Dies ermöglicht die Synthese von Derivaten mit neuen C-C-, C-N- und C-C(sp)-Bindungen, wodurch der chemische Raum um das Kerngerüst systematisch erweitert wird.

Abbildung 1: Strategien zur Derivatisierung des 8-Brom-Kerngerüsts.

Synthetische Protokolle

Die folgenden Protokolle sind als allgemeine Richtlinien konzipiert und können je nach Substrat eine Optimierung erfordern. Alle Reaktionen sollten unter einer inerten Atmosphäre (Argon oder Stickstoff) mit trockenen Lösungsmitteln durchgeführt werden, sofern nicht anders angegeben.

Suzuki-Miyaura-Kupplung zur Synthese von C-C-Bindungen

Prinzip: Diese Reaktion ermöglicht die Einführung von Aryl- und Heteroarylgruppen durch die palladiumkatalysierte Kupplung mit Boronsäuren oder deren Estern[10]. Sie ist äußerst robust und toleriert eine Vielzahl funktioneller Gruppen. Die Aktivierung der Boronsäure mit einer Base ist ein entscheidender Schritt im katalytischen Zyklus, der die Transmetallierung erleichtert[10].

Detailliertes Protokoll (Beispiel):

  • Reagenzien-Setup: In einem trockenen Schlenkrohr werden 8-Brom-5-methyl-[1][2][3]triazolo[1,5-a]pyridin (1,0 Äq.), die gewünschte (Hetero-)Arylboronsäure (1,2 Äq.) und eine Base (z. B. K₂CO₃, 2,0 Äq.) vorgelegt.

  • Katalysatorzugabe: Der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 5 mol%) wird hinzugefügt.[11]

  • Inertisierung: Das Reaktionsgefäß wird dreimal evakuiert und mit Inertgas gefüllt.

  • Lösungsmittelzugabe: Ein entgastes Lösungsmittelgemisch (z. B. 1,4-Dioxan/Wasser 4:1) wird mittels Spritze zugegeben, um eine Konzentration von ca. 0,1 M bezogen auf das Bromid zu erreichen.[12]

  • Reaktion: Die Mischung wird unter starkem Rühren auf 90–100 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Ethylacetat verdünnt und nacheinander mit Wasser und gesättigter NaCl-Lösung gewaschen.

  • Reinigung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

EintragArylboronsäureKatalysator (mol%)BaseLösungsmittelTemp. (°C)Zeit (h)Erwartete Ausbeute (%)
1PhenylboronsäurePd(PPh₃)₄ (5)K₂CO₃Dioxan/H₂O901280-90
24-MethoxyphenylboronsäurePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluol110885-95
33-PyridylboronsäurePd(dppf)Cl₂ (3)Cs₂CO₃DMF1201270-85
42-ThienylboronsäurePd(PPh₃)₄ (5)K₂CO₃Dioxan/H₂O901675-85
Die Ausbeuten sind Schätzungen, die auf ähnlichen Kupplungen basieren und variieren können.[12][13]
Buchwald-Hartwig-Aminierung zur Synthese von C-N-Bindungen

Prinzip: Diese Methode ist eine der leistungsfähigsten zur Bildung von Aryl-Amin-Bindungen und ersetzt oft härtere klassische Methoden[14]. Die Reaktion erfordert einen Palladiumkatalysator mit sterisch anspruchsvollen, elektronenreichen Phosphinliganden und eine starke, nicht-nukleophile Base.[15][16]

Detailliertes Protokoll (Beispiel):

  • Reagenzien-Setup: In einem im Ofen getrockneten Schlenkrohr werden unter Argon der Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 2 mol%), der Ligand (z. B. XPhos, 4 mol%) und die Base (z. B. NaOtBu, 1,4 Äq.) vorgelegt.

  • Zugabe der Kupplungspartner: 8-Brom-5-methyl-[1][2][3]triazolo[1,5-a]pyridin (1,0 Äq.) und das gewünschte Amin (primär oder sekundär, 1,2 Äq.) werden hinzugefügt.

  • Lösungsmittelzugabe: Trockenes, entgastes Toluol oder Dioxan wird zugegeben (Konzentration ca. 0,1-0,2 M).

  • Reaktion: Die Mischung wird unter Rühren auf 80–110 °C erhitzt, bis die Umsetzung vollständig ist (Überwachung mittels DC oder LC-MS).

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktion durch Zugabe von Wasser oder gesättigter NH₄Cl-Lösung gestoppt. Die wässrige Phase wird mehrmals mit Ethylacetat oder Dichlormethan extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden getrocknet, eingeengt und das Produkt mittels Säulenchromatographie gereinigt.

Experteneinblick: Die Wahl des Liganden ist entscheidend. Liganden wie XPhos oder RuPhos sind oft sehr effektiv für die Kupplung mit einer Vielzahl von Aminen, einschließlich sterisch gehinderter oder heterocyclischer Amine[17]. Die Base muss stark genug sein, um das Amin zu deprotonieren, darf aber keine Nebenreaktionen eingehen.

Sonogashira-Kupplung zur Synthese von C-C-Alkinylbindungen

Prinzip: Die Sonogashira-Kupplung ermöglicht die Synthese von Arylalkinen durch die Reaktion eines Arylhalogenids mit einem terminalen Alkin[18][19]. Sie wird typischerweise durch einen Palladium-Komplex katalysiert und erfordert einen Kupfer(I)-Katalysator, der die Bildung des reaktiven Kupfer(I)-acetylids fördert.[20]

Detailliertes Protokoll (Beispiel):

  • Reagenzien-Setup: In einem Schlenkrohr werden 8-Brom-5-methyl-[1][2][3]triazolo[1,5-a]pyridin (1,0 Äq.), der Palladiumkatalysator (z. B. Pd(PPh₃)₂Cl₂, 3 mol%) und der Kupfer(I)-Katalysator (z. B. CuI, 5 mol%) vorgelegt.[21]

  • Inertisierung: Das Gefäß wird dreimal evakuiert und mit Inertgas gefüllt.

  • Lösungsmittel- und Reagenzzugabe: Ein Lösungsmittel wie DMF oder THF wird zugegeben, gefolgt von einer Aminbase (z. B. Triethylamin, 2-3 Äq.), die sowohl als Base als auch als Lösungsmittel dienen kann. Schließlich wird das terminale Alkin (1,2 Äq.) zugegeben.

  • Reaktion: Die Reaktion wird bei Raumtemperatur oder leicht erhöhter Temperatur (40–60 °C) gerührt, bis die Umsetzung vollständig ist.

  • Aufarbeitung: Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird in einem organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit Wasser gewaschen, um die Amin-Salze zu entfernen.

  • Reinigung: Nach dem Trocknen und Einengen wird das Produkt durch Säulenchromatographie gereinigt.

Nukleophile Aromatische Substitution (SNAr)

Prinzip: Obwohl palladiumkatalysierte Kupplungen für C-Br-Bindungen vorherrschen, kann eine SNAr-Reaktion unter bestimmten Bedingungen eine alternative Strategie sein. Der Triazolopyridin-Ring ist elektronenarm, was einen nukleophilen Angriff begünstigt, insbesondere an Positionen, die durch den Stickstoff des Pyridinrings aktiviert sind[22][23]. Für eine erfolgreiche Substitution an einer C-Br-Bindung sind typischerweise sehr starke Nukleophile und/oder erhöhte Temperaturen erforderlich.[24]

Charakterisierung der Derivate

Die erfolgreiche Synthese und Reinheit der neuen Derivate müssen durch Standard-Analyseverfahren bestätigt werden.

  • NMR-Spektroskopie: ¹H- und ¹³C-NMR-Spektren dienen zur Strukturaufklärung. Charakteristische Verschiebungen im aromatischen Bereich und das Auftreten neuer Signale der eingeführten Substituenten bestätigen die erfolgreiche Kupplung.[25][26]

  • Massenspektrometrie: Hochauflösende Massenspektrometrie (HRMS) wird zur Bestimmung der exakten Masse und zur Bestätigung der Summenformel eingesetzt.[26][27]

  • Chromatographie: DC wird zur schnellen Reaktionskontrolle verwendet, während HPLC zur Bestimmung der Reinheit des Endprodukts (>95 % ist für biologische Tests wünschenswert) dient.

Strategie für das biologische Screening

Aufgrund der bekannten Affinität von Triazolopyridin-Derivaten zu Kinasen ist ein Screening auf Kinase-Inhibition ein logischer Ausgangspunkt[2][5]. Ein typischer Screening-Trichter ist unten dargestellt.

Screening_Workflow cluster_0 Biochemische Assays cluster_1 Zellbasierte Assays cluster_2 Optimierung PrimaryScreen Primär-Screening (Breites Kinase-Panel, einzelne Konzentration) HitConfirm Hit-Bestätigung (Wiederholungstest) PrimaryScreen->HitConfirm Identifizierte 'Hits' IC50 Sekundär-Screening (IC₅₀-Bestimmung für aktive Hits) HitConfirm->IC50 Bestätigte Hits CellularEngage Zelluläres Target-Engagement (z.B. NanoBRET™) IC50->CellularEngage Potente Inhibitoren CellularActivity Funktionelle zelluläre Assays (z.B. Proliferation, Phosphorylierungs-Status) CellularEngage->CellularActivity Zellulär aktive Hits LeadOpt Leitstruktur-Optimierung (SAR-Studien) CellularActivity->LeadOpt

Abbildung 2: Workflow für das biologische Screening von Kinase-Inhibitoren.

Protokoll: Primäres Kinase-Screening (Allgemeines Prinzip)

Das primäre Screening wird typischerweise an spezialisierte Dienstleister (CROs) vergeben, die über große Panels rekombinanter Kinasen verfügen[28][29]. Ein gängiges Format ist ein lumineszenzbasierter Assay, der den ATP-Verbrauch misst.

  • Assay-Prinzip: Die Kinaseaktivität wird durch Messung der verbleibenden ATP-Menge nach der Kinase-Reaktion quantifiziert. Weniger Lichtsignal bedeutet höheren ATP-Verbrauch und somit höhere Kinaseaktivität. Ein potenter Inhibitor führt zu einem starken Lichtsignal.[30]

  • Durchführung:

    • Die synthetisierten Verbindungen werden in einer einzigen hohen Konzentration (z. B. 10 µM) gegen ein Panel von Kinasen (z. B. >100 verschiedene Kinasen) getestet.

    • Die Kinase, das Substrat und ATP werden mit der Testverbindung inkubiert.

    • Nach einer definierten Zeit wird ein Detektionsreagenz (z. B. Kinase-Glo®) zugegeben, das eine Luciferase/Luciferin-Reaktion startet, die proportional zur ATP-Menge Licht erzeugt.

    • Die Lumineszenz wird mit einem Plattenlesegerät gemessen.

  • Datenauswertung: Die prozentuale Hemmung wird im Vergleich zu Positiv- (kein Inhibitor) und Negativkontrollen (kein Enzym) berechnet. Verbindungen, die eine Hemmung über einem Schwellenwert (z. B. >50 %) zeigen, werden als "Hits" eingestuft.

Protokoll: Zelluläres Target-Engagement (Prinzip)

Nach der Identifizierung potenter Inhibitoren in biochemischen Assays ist es entscheidend zu bestätigen, dass die Verbindung ihr Ziel auch in einer lebenden Zelle binden kann[3].

  • Assay-Prinzip (NanoBRET™): Dieser Assay misst die Proximity-basierte Energieübertragung (BRET) zwischen einer an die Zielkinase fusionierten NanoLuc®-Luciferase und einem fluoreszierenden Tracer, der an die ATP-Bindungstasche der Kinase bindet.

  • Durchführung:

    • Zellen, die die NanoLuc®-Kinase-Fusion exprimieren, werden mit dem fluoreszierenden Tracer und der Testverbindung inkubiert.

    • Wenn die Testverbindung den Tracer aus der Bindungstasche verdrängt, nimmt das BRET-Signal ab.

    • Die Abnahme des BRET-Signals wird gemessen, um die Bindungsaffinität der Verbindung in der Zelle zu quantifizieren.[3]

Schlussfolgerung

Das 8-Brom-5-methyl-[1][2][3]triazolo[1,5-a]pyridin-Gerüst ist ein außergewöhnlich vielseitiger Baustein für die Wirkstoffforschung. Die in diesem Leitfaden beschriebenen robusten und reproduzierbaren Protokolle für palladiumkatalysierte Kreuzkupplungsreaktionen bieten eine solide Grundlage für die schnelle und effiziente Synthese von diversen Substanzbibliotheken. Die anschließende Screening-Kaskade, die mit einem breiten biochemischen Screening beginnt und zu zellulären Target-Engagement- und funktionellen Assays fortschreitet, stellt einen bewährten Weg zur Identifizierung und Validierung neuer, potenter und zellaktivierender Leitstrukturen dar.

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  • Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines . ResearchGate.

  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs . ResearchGate.

  • Testing kinase inhibitors where it matters: Drug screening in intact cells . Reaction Biology.

  • CHAPTER 2: New Screening Approaches for Kinases . The Royal Society of Chemistry.

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  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides . ACS Publications.

  • Synthesis of New Triazolopyrazine Antimalarial Compounds . MDPI.

  • Screening assays for tyrosine kinase inhibitors: A review . OUCI.

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors . NIH.

  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes . ChemRxiv.

  • Kinase Screening and Profiling Services . BPS Bioscience.

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors . PubMed.

  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes . ChemRxiv.

  • Drug screening: Identifying novel protein kinase inhibitors . ResearchGate.

  • The Chemistry of the Triazolopyridines: An Update . ResearchGate.

  • Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data . Cambridge University Press.

  • Buchwald–Hartwig amination . Wikipedia.

  • Buchwald-Hartwig Amination . Chemistry LibreTexts.

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . NIH.

  • catalyzed regioselective C–H alkylation of pyridotriazoles with maleimides: access to triazolopyridine–succinimide scaffolds . Royal Society of Chemistry.

  • Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine . BenchChem.

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . ResearchGate.

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine . BenchChem.

  • Sonogashira coupling . Wikipedia.

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles . NIH.

  • nucleophilic aromatic substitutions . YouTube.

  • NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION . PubMed.

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][28]triazines . Semantic Scholar.

  • Sonogashira Coupling . Chemistry LibreTexts.

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine . PMC.

  • 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine . Vulcanchem.

  • 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine 97% . Sigma-Aldrich.

  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine . BenchChem.

  • 8-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine . MySkinRecipes.

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  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . Scirp.org.

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Application Notes & Protocols: In Vitro Evaluation of 8-bromo-5-methyl-triazolo[1,5-a]pyridine in Cancer Cell Line Studies

Application Notes & Protocols: In Vitro Evaluation of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine in Cancer Cell Line Studies

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including promising applications as anticancer agents.[4][5] This heterocyclic system is a bioisostere of purines, allowing it to interact with a variety of biological targets implicated in cancer progression.[4][6] Various derivatives have been investigated for their potential to inhibit key cellular processes in cancer, such as cell cycle progression and microtubule dynamics, by targeting proteins like cyclin-dependent kinases (CDKs), tubulin, and S-phase kinase-associated protein 2 (Skp2).[4][7][8]

This guide provides a comprehensive framework for the initial in vitro evaluation of novel[1][2][3]triazolo[1,5-a]pyridine derivatives, using the hypothetical compound 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine as a representative example. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the necessary tools to assess cytotoxic activity and elucidate the preliminary mechanism of action of such compounds in cancer cell lines.

Part 1: Assessment of Cytotoxicity Using Tetrazolium-Based Assays

A primary step in evaluating a novel anticancer compound is to determine its cytotoxic or cytostatic effect on a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable colorimetric methods for this purpose.[11][12] These assays measure the metabolic activity of viable cells, which is directly proportional to the number of living cells.[13] In metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.[11]

Comparative Overview: MTT vs. XTT Assay
FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to insoluble purple formazan crystals.[12]Reduction of XTT to a water-soluble orange formazan product.[11]
Solubilization Step Required (e.g., with DMSO or SDS).[13]Not required.[11]
Workflow Multi-step, involves a solubilization phase.[14]More streamlined, single-step addition of reagent.[13]
Sensitivity Generally considered highly sensitive.Can offer higher sensitivity and a broader dynamic range.[12]
Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is a standard method for determining the IC50 of a test compound.[9]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT-116, U-87 MG)[5]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin[15]

  • 96-well plates

  • 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine (or other test compound)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle-only control.[9]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[9]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[14][15]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[15] Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][14]

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[9]

Data Presentation: IC50 Values

The results should be summarized in a table for easy comparison across different cell lines.

Table 1: Example Cytotoxicity Data for 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

Cancer Cell Line Tissue of Origin IC50 (µM) [Test Compound] IC50 (µM) [Positive Control, e.g., Doxorubicin]
MCF-7 Breast Adenocarcinoma Experimental Data Experimental Data
HCT-116 Colon Carcinoma Experimental Data Experimental Data
U-87 MG Glioblastoma Experimental Data Experimental Data
A549 Lung Carcinoma Experimental Data Experimental Data
PC-3 Prostate Carcinoma Experimental Data Experimental Data

(Note: This table is a template; actual values must be determined experimentally.)

Part 2: Elucidating the Mechanism of Action: Apoptosis

A key mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death.[15] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[2]

Principle of the Assay:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS in the presence of Ca2+ and can be conjugated to a fluorochrome (e.g., FITC) for detection.[16]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is lost, staining the nucleus red.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • Cells treated with the test compound (e.g., at its IC50 concentration for 24-48 hours)[15]

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and a binding buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control. Harvest both adherent and floating cells.[15][17]

  • Cell Washing: Wash the cells once with cold 1X PBS and centrifuge.[3]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[2][15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]

Interpretation of Results:

  • Annexin V- / PI-: Live, healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Necrotic cells.

Visualization of Apoptosis Assay Workflow

GstartSeed and Treat Cells(IC50 concentration)harvestHarvest Adherent &Floating Cellsstart->harvestwashWash with Cold PBSharvest->washresuspendResuspend in 1XBinding Bufferwash->resuspendstainStain with Annexin V-FITCand Propidium Iodideresuspend->stainincubateIncubate 15 minin the Darkstain->incubateanalyzeAnalyze byFlow Cytometryincubate->analyze

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Visualization of a Potential Signaling Pathway

Many anticancer agents induce apoptosis through the intrinsic (mitochondrial) pathway.

GcompoundTriazolo[1,5-a]pyridineDerivativestressCellular Stresscompound->stressp53p53 Activationstress->p53bcl2Bcl-2 (Anti-apoptotic)Inhibitionp53->bcl2 down-regulatesbaxBax/Bak (Pro-apoptotic)Activationp53->bax up-regulatesmitoMitochondrial OuterMembrane Permeabilizationbcl2->mitobax->mitocyto_cCytochrome cReleasemito->cyto_capaf1Apaf-1cyto_c->apaf1cas9Caspase-9(Initiator)apaf1->cas9 activatescas3Caspase-3(Executioner)cas9->cas3 activatesapoptosisApoptosiscas3->apoptosis

Caption: Simplified Intrinsic Apoptosis Signaling Pathway.

Part 3: Elucidating the Mechanism of Action: Cell Cycle Analysis

Disruption of the cell cycle is another hallmark of many effective anticancer drugs.[8] Flow cytometry analysis of cellular DNA content using propidium iodide (PI) is the standard method for determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][18][19]

Principle of the Assay: PI is a fluorescent dye that stoichiometrically binds to DNA.[1] The fluorescence intensity of PI in a stained cell is directly proportional to its DNA content.[20] This allows for the differentiation of cells based on their phase in the cell cycle:

  • G0/G1 phase: Cells have a normal (2N) amount of DNA.

  • S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.

  • G2/M phase: Cells have completed DNA replication and have double the amount of DNA (4N). A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.[1]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cells treated with the test compound

  • Cold 70% ethanol

  • Cold 1X PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[20]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration (e.g., 24 hours). Harvest the cells by trypsinization.

  • Washing: Wash cells with cold PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[20]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[20] Incubate on ice for at least 30 minutes (or store at -20°C overnight).[9]

  • Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash twice with cold PBS.[20] Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.[20]

  • PI Staining: Add the PI solution and incubate for 5-10 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, recording the fluorescence in a linear scale.[20] Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content frequency histogram and quantify the percentage of cells in each phase (G0/G1, S, G2/M).

Visualization of Cell Cycle Phases

Gcluster_0InterphaseG1G1SS(DNA Synthesis)G1_S_checkpointG1/SCheckpointG2G2G2_M_checkpointG2/MCheckpointMM(Mitosis)arrest1Arrestarrest2Arrest

Sources

Application Notes & Protocols: A Strategic Guide to Screening 8-bromo-5-methyl-triazolo[1,5-a]pyridine Derivatives Against Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[4][5][6] Derivatives of this versatile heterocycle have demonstrated a wide range of biological effects, including potent anticancer, anti-inflammatory, and enzyme-inhibitory properties.[6][7][8][9][10] This guide provides an integrated, multi-disciplinary strategy for the systematic screening of a focused library of 8-bromo-5-methyl-triazolo[1,5-a]pyridine derivatives. By combining computational, high-throughput, and biophysical methods, researchers can efficiently identify and validate novel hit compounds, paving the way for the development of next-generation therapeutics.

Section 1: The Strategic Foundation - Target Selection

The initial and most critical phase of any screening campaign is the selection of relevant therapeutic targets. The known bioactivities of the broader triazolopyridine class provide a logical framework for prioritizing target families where this scaffold is likely to show high affinity and efficacy.

1.1 Rationale-Driven Target Classes
  • Protein Kinases: This is the most validated target class for triazolopyridine and related triazolopyrimidine scaffolds.[4] Numerous derivatives have been developed as potent inhibitors of kinases crucial to disease signaling pathways.

    • Examples: Janus Kinases (JAK1/2) for inflammatory diseases, Transforming Growth Factor-β Type I Receptor Kinase (ALK5) for fibrosis and cancer, and Cyclin-Dependent Kinases (CDKs) for oncology.[4][8][11][12]

  • Epigenetic Regulators: These "reader" proteins are emerging as highly druggable targets in oncology. The Bromodomain-containing protein 4 (BRD4) has been successfully inhibited by triazolopyridine derivatives, making it a compelling target.[13]

  • DNA Damage Response Enzymes: Enzymes like Tyrosyl-DNA phosphodiesterase 2 (TDP2) are critical for cancer cell survival, and inhibiting them can sensitize tumors to conventional therapies. The triazolopyridine scaffold has shown promise against this target class.[14]

  • Other Novel Targets: The unique structure of the scaffold may yield inhibitors for other enzymes, such as S-phase kinase-associated protein 2 (Skp2), which is involved in protein degradation pathways relevant to cancer.[15]

1.2 Phenotypic Screening: A Target-Agnostic Approach

When a specific molecular target is not the primary focus, or when the goal is to modulate a complex cellular process, phenotypic screening is an invaluable strategy.[16][17] This approach involves testing the compound library directly in disease-relevant cellular models to identify molecules that induce a desired physiological outcome (e.g., cancer cell death).

  • Common Cell Lines for Anticancer Screening: MGC-803 (gastric), HCT-116 (colorectal), U-87 MG (glioblastoma), and MCF-7 (breast).[7][18]

Section 2: The Screening Funnel - From Virtual Hits to Confirmed Binders

A successful screening campaign employs a tiered approach, starting with broad, cost-effective methods to narrow down the chemical space before committing resources to more intensive experimental validation.[3]

2.1 Phase 1: In Silico Prioritization via Virtual Screening

Virtual screening is a powerful computational technique that predicts the likelihood of a compound binding to a target, allowing for the pre-selection of the most promising candidates from a large library.[1][3][19] This dramatically accelerates the discovery process and reduces costs.[3][20]

cluster_0 Structure-Based (SBVS) cluster_1 Ligand-Based (LBVS) SBVS_1 1. Obtain 3D Target Structure (e.g., from PDB) SBVS_2 2. Prepare Protein (Add hydrogens, assign charges) SBVS_1->SBVS_2 SBVS_3 3. Molecular Docking (Simulate binding poses) SBVS_2->SBVS_3 Rank 4. Score & Rank Compounds (Based on predicted affinity) SBVS_3->Rank LBVS_1 1. Use Known Active Ligands LBVS_2 2. Build Pharmacophore Model or Perform Similarity Search LBVS_1->LBVS_2 LBVS_2->Rank Lib Derivative Library (3D Conformations) Lib->SBVS_3 Lib->LBVS_2 Select 5. Select Top Candidates for Wet Lab Screening Rank->Select

Caption: Virtual screening workflow combining structure-based and ligand-based methods.

Causality: This method is employed when a high-resolution 3D structure of the target protein is available.[19][21] It physically simulates the interaction between each derivative and the target's binding site to predict binding affinity.

  • Target Preparation: Download the target's crystal structure (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation: Generate low-energy 3D conformations for each 8-bromo-5-methyl-triazolo[1,5-a]pyridine derivative in the library.

  • Molecular Docking: Use docking software (e.g., AutoDock Vina, Glide) to place each ligand into the defined binding site of the target protein and calculate the most favorable binding poses.[21]

  • Scoring and Selection: Rank the derivatives based on the calculated scoring functions, which estimate binding affinity. Visually inspect the binding modes of the top-ranked compounds to ensure they form plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues. Select a prioritized subset for experimental testing.

2.2 Phase 2: Experimental Validation via High-Throughput Screening (HTS)

HTS uses automation and robotics to test thousands of compounds rapidly against a biological target, making it a cornerstone of modern drug discovery.[22][23][24] The foundation of a successful HTS campaign is a robust and reliable assay.[25]

Causality: Assay validation is a mandatory step to ensure that the results of the screen are trustworthy and reproducible.[][27] It establishes the assay's performance window and statistical reliability before committing to the full library screen.

  • Assay Selection: Choose an assay format compatible with HTS. For kinase targets, luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) are industry standard due to their high sensitivity and low interference.

  • Miniaturization: Adapt the assay protocol for use in 384- or 1536-well microplates to conserve reagents and increase throughput.[25][28]

  • Statistical Validation ("Dry Run"): a. Dispense only positive controls (e.g., a known inhibitor) and negative controls (e.g., DMSO vehicle) into multiple wells of a plate.[28] b. Run the assay according to the miniaturized protocol. c. Calculate the key performance metrics from the control data. A successful validation requires meeting predefined criteria.

MetricFormulaAcceptance CriterionRationale
Z'-Factor 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]> 0.5 Measures the separation between the positive and negative control signals, indicating the assay's robustness and suitability for HTS.[22][28]
Signal-to-Background (S/B) μ_neg / μ_pos> 5 (recommended)Indicates the dynamic range of the assay.
Coefficient of Variation (%CV) (σ / μ) * 100< 15% Measures the variability of the data; a low %CV indicates high precision.
(σ = standard deviation; μ = mean)
  • Pilot Screen: Screen a small, diverse subset of the compound library (~1,000-2,000 compounds) to assess the hit rate and identify any unforeseen issues before launching the full-scale campaign.[28]

Dev 1. Assay Development & Validation (Z' > 0.5) Prep 2. Library Plating (384/1536-well format) Dev->Prep Robo 3. Automated Screening (Robotic liquid handling) Prep->Robo Read 4. Signal Detection (Plate Reader) Robo->Read Data 5. Data Analysis (Calculate % Inhibition) Read->Data Hits 6. Primary 'Hits' Identified Data->Hits

Caption: A streamlined workflow for a typical HTS campaign.

2.3 Phase 3: Hit Confirmation with Biophysical Methods

Biophysical assays are critical for validating hits from primary screens.[29][30] They directly measure the physical interaction between the compound and the target protein, which helps eliminate false positives caused by assay artifacts and confirms genuine binding.[31]

TechniquePrincipleKey OutputStrengths
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.[32][33]Binding Affinity (K D), Kinetics (k on, k off)Real-time, label-free, provides kinetic data.[32]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[30][31]Binding Affinity (K D), Thermodynamics (ΔH, ΔS)Gold standard for thermodynamics, label-free, solution-based.
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature (T m) upon ligand binding.Thermal Shift (ΔT m)High-throughput, low protein consumption.
Nuclear Magnetic Resonance (NMR) Detects changes in the protein's or ligand's NMR spectrum upon binding.Binding Site Mapping, K DProvides structural information on the binding site.[29]

Causality: SPR is a highly sensitive, label-free technology that provides definitive evidence of direct binding and delivers quantitative data on binding strength (affinity) and kinetics.[32]

  • Protein Immobilization: Covalently attach the purified target protein to the surface of an SPR sensor chip.

  • Compound Injection: Inject a series of increasing concentrations of the hit compound over the chip surface. A reference channel with no protein is used for background subtraction.

  • Data Acquisition: Monitor the binding response in real-time as the compound associates with and dissociates from the protein.

  • Data Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate the equilibrium dissociation constant (K D), which is a precise measure of binding affinity. A lower K D value indicates a stronger binder.

Section 3: Advancing Promising Molecules - The Hit-to-Lead Cascade

Identifying a "hit" in a primary screen is only the beginning of the drug discovery journey.[24][25] A rigorous follow-up process is required to confirm activity and establish a preliminary understanding of the structure-activity relationship (SAR).

Hits 1. Primary HTS Hits Confirm 2. Hit Confirmation (Re-test fresh powder) Hits->Confirm Dose 3. Dose-Response Curve (Calculate IC50/EC50) Confirm->Dose Ortho 4. Orthogonal & Counter-Screens (Rule out artifacts) Dose->Ortho BioP 5. Biophysical Validation (Confirm direct binding, measure KD) Ortho->BioP SAR 6. Preliminary SAR Analysis BioP->SAR Lead 7. Validated Lead Series SAR->Lead

Caption: The sequential workflow for validating primary hits and advancing them to leads.

  • Compound Re-acquisition: Obtain a fresh, powdered sample of each primary hit compound to rule out issues with the original library sample.

  • Dose-Response Analysis: Test the compound across a range of concentrations (typically an 8- to 12-point serial dilution) in the primary assay to generate a dose-response curve and calculate its IC50 (for inhibitors) or EC50 (for activators). This confirms potency.

  • Orthogonal Assay Validation: Confirm the compound's activity in a secondary assay that uses a different technology or readout.[16] For example, if the primary screen was a biochemical assay, the orthogonal test could be a cell-based assay measuring a downstream effect of target inhibition.

  • Counter-Screening: Perform assays designed to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds) rather than the biological target.[25]

All data for validated hits should be compiled for SAR analysis.

Compound IDStructurePrimary Assay IC50 (µM)SPR Binding K D (µM)Cellular Assay EC50 (µM)Notes
DERIV-001[Image/ChemDraw]1.20.82.5Potent binder, cell-active
DERIV-002[Image/ChemDraw]15.6> 50> 50Weak activity
DERIV-003[Image/ChemDraw]0.9No Binding> 50Likely HTS artifact
Conclusion

The 8-bromo-5-methyl-triazolo[1,5-a]pyridine scaffold represents a promising starting point for the discovery of novel therapeutic agents. By implementing the integrated screening strategy detailed in these application notes—beginning with computational prioritization, followed by rigorous HTS, and culminating in direct biophysical validation—researchers can efficiently navigate the complexities of early-stage drug discovery. This systematic funneling approach maximizes the probability of identifying high-quality, validated hits that can serve as the foundation for successful lead optimization programs.

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Application Notes and Protocols for the In Vitro Evaluation of 8-bromo-5-methyl-triazolo[1,5-a]pyridine Analogs as CNS-Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Triazolo[1,5-a]pyridines

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] These compounds are often explored as bioisosteres of purines and have demonstrated a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Notably, the unique structural features of 8-bromo-5-methyl-triazolo[1,5-a]pyridine and its analogs make them prime candidates for investigation as modulators of central nervous system (CNS) targets. The bromine atom at the 8th position provides a handle for further chemical modification, allowing for the generation of diverse compound libraries with finely tuned pharmacological profiles.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 8-bromo-5-methyl-triazolo[1,5-a]pyridine analogs, with a primary focus on their potential as modulators of the GABA-A receptor, a key player in CNS signaling.[6]

Strategic Overview of In Vitro Evaluation

A systematic in vitro evaluation of novel compounds is crucial for determining their biological activity, potency, and potential toxicity. The following workflow outlines a logical progression for characterizing 8-bromo-5-methyl-triazolo[1,5-a]pyridine analogs.

In Vitro Evaluation Workflow A Compound Synthesis & Characterization B Initial Cytotoxicity Screening A->B Assess general cellular health effects C Primary Target-Based Screening (e.g., GABA-A Receptor Modulation) B->C Proceed with non-toxic concentrations D Secondary & Off-Target Screening C->D Determine selectivity E Mechanism of Action Studies C->E Elucidate how the compound works F Lead Optimization E->F Refine chemical structure for improved properties

Caption: A logical workflow for the in vitro characterization of novel compounds.

Part 1: Foundational Assays - Assessing General Cytotoxicity

Before investigating specific biological targets, it is essential to determine the general cytotoxicity of the 8-bromo-5-methyl-triazolo[1,5-a]pyridine analogs. This ensures that any observed effects in subsequent assays are not simply due to cell death. The MTT and XTT assays are reliable colorimetric methods for assessing cell viability.

Principle of Tetrazolium-Based Viability Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure cell viability by quantifying the metabolic activity of living cells. The core principle relies on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells. The intensity of the color produced is directly proportional to the number of viable cells.

A key distinction lies in the solubility of the formazan product. In the MTT assay, the yellow tetrazolium salt is reduced to a purple formazan crystal that is insoluble in water, necessitating a solubilization step. Conversely, the XTT assay utilizes a second-generation tetrazolium salt that forms a water-soluble orange formazan product, streamlining the protocol.

Protocol 1: XTT Cell Viability Assay

This protocol is generally preferred over the MTT assay due to the elimination of the formazan solubilization step, which can introduce variability.

Materials:

  • HEK293 cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • 8-bromo-5-methyl-triazolo[1,5-a]pyridine analogs (dissolved in DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HEK293 cells.

    • Seed 1 x 104 cells per well in a 96-well plate in a final volume of 100 µL of DMEM with 10% FBS.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the 8-bromo-5-methyl-triazolo[1,5-a]pyridine analogs in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24-48 hours.

  • XTT Reagent Preparation and Addition:

    • Thaw the XTT reagent and the electron-coupling reagent.

    • Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

    • Measure the absorbance of the samples in a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Part 2: Primary Target Screening - GABA-A Receptor Modulation

The triazolopyridine scaffold is a known modulator of the GABA-A receptor.[7] Therefore, a primary focus of the in vitro evaluation should be to determine if the 8-bromo-5-methyl-triazolo[1,5-a]pyridine analogs act as positive allosteric modulators (PAMs) of this receptor.[8]

GABA-A Receptor Signaling Pathway

GABA-A Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds to orthosteric site PAM Triazolopyridine Analog (PAM) PAM->GABA_A Binds to allosteric site Cl_ion Cl- Ions GABA_A->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx of Cl-

Caption: Simplified signaling pathway of GABA-A receptor modulation by a PAM.

Protocol 2: Electrophysiological Evaluation of GABA-A Receptor Modulation

Automated patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators.[9] This technique directly measures the flow of ions through the GABA-A receptor channel in response to GABA and the test compounds.

Materials:

  • HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2)

  • Automated patch-clamp system (e.g., QPatch)

  • External and internal recording solutions

  • GABA

  • 8-bromo-5-methyl-triazolo[1,5-a]pyridine analogs

  • Positive control (e.g., Diazepam)

Procedure:

  • Cell Preparation:

    • Culture and harvest the HEK293-GABA-A cells according to standard protocols for automated patch-clamp.

  • Automated Patch-Clamp Protocol:

    • Load the cells and solutions onto the automated patch-clamp system.

    • Establish stable whole-cell recordings.

    • Apply a low concentration of GABA (EC10-EC20) to elicit a baseline current.

    • Co-apply the 8-bromo-5-methyl-triazolo[1,5-a]pyridine analogs at various concentrations with the same low concentration of GABA.

    • Include a washout step between compound applications.

    • Apply a saturating concentration of a known PAM (e.g., Diazepam) as a positive control.

  • Data Analysis:

    • Measure the potentiation of the GABA-evoked current by the test compounds.

    • Calculate the percentage of potentiation relative to the baseline GABA current.

    • Plot the percentage of potentiation against the compound concentration to determine the EC50 (50% effective concentration) and the maximum potentiation.

Representative Data:

The following table presents hypothetical data for a series of 8-bromo-5-methyl-triazolo[1,5-a]pyridine analogs, illustrating how the results can be summarized.

Compound IDR-GroupCC50 (µM)GABA-A Potentiation EC50 (µM)Max Potentiation (%)
Lead-1 -H> 500.5150
Analog-1A -OCH3> 500.2180
Analog-1B -Cl250.8120
Analog-1C -CF3> 500.3200
Diazepam N/A> 1000.1250

Part 3: Mechanism of Action and Selectivity

Once active compounds have been identified, further studies are necessary to elucidate their mechanism of action and selectivity.

Determining the Binding Site

Competition binding assays can be used to determine if the 8-bromo-5-methyl-triazolo[1,5-a]pyridine analogs bind to the same site as known GABA-A receptor modulators, such as benzodiazepines.

Assessing Subtype Selectivity

The GABA-A receptor exists as various subtypes with different subunit compositions, which mediate distinct physiological effects. Evaluating the activity of the analogs on a panel of cell lines expressing different GABA-A receptor subtypes is crucial for predicting their in vivo effects and potential side effects.

Conclusion

The protocols and strategies outlined in these application notes provide a robust framework for the in vitro evaluation of 8-bromo-5-methyl-triazolo[1,5-a]pyridine analogs. By systematically assessing their cytotoxicity, primary target engagement, and mechanism of action, researchers can effectively identify and characterize promising new drug candidates for the treatment of CNS disorders.

References

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Protocol for purification of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic and Non-Chromatographic Purification of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, serving as a core structural motif in numerous pharmacologically active agents.[4] The synthesis of derivatives such as 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine often yields a crude product containing unreacted starting materials, isomers, and reaction by-products. Achieving high purity is critical for subsequent synthetic applications and biological screening. This document provides detailed protocols for the purification of this target compound using two primary laboratory techniques: recrystallization and flash column chromatography. The guide explains the scientific rationale behind procedural steps, offers troubleshooting advice, and is intended for researchers in organic synthesis and pharmaceutical development.

Introduction: The Purification Challenge

The purification of nitrogen-containing heterocycles like 8-bromo-5-methyl-triazolo[1,5-a]pyridine presents unique challenges. The basicity of the pyridine nitrogen can lead to strong interactions with silica gel, causing peak tailing during chromatography.[5] Furthermore, the structural similarity between the desired product and potential impurities, such as regioisomers, necessitates carefully optimized separation protocols.

The choice between recrystallization and chromatography depends on the impurity profile and the scale of the reaction. Recrystallization is a cost-effective and scalable method ideal for removing small amounts of impurities from a crystalline solid. In contrast, flash column chromatography offers superior resolving power for complex mixtures or for purifying non-crystalline materials.[1][2] This guide details both methods to provide a comprehensive purification strategy.

Characterization of the Crude Product

Before commencing purification, a preliminary analysis of the crude material is essential. This typically involves:

  • Thin-Layer Chromatography (TLC): To visualize the number of components in the crude mixture and to begin developing a solvent system for column chromatography.

  • ¹H NMR Spectroscopy: To identify the target compound and estimate the level and nature of major impurities. Common impurities may include unreacted starting materials or by-products from side reactions like ring-opening.[6]

Table 1: Physicochemical Properties of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

PropertyValueSource
Molecular Formula C₇H₆BrN₃[7]
Molecular Weight 212.05 g/mol [7][8]
Appearance Typically a solid[9]
Solubility Soluble in polar organic solvents like DCM, Ethyl Acetate, and alcohols.Inferred

Protocol I: Purification by Recrystallization

Recrystallization is the preferred method for purifying crystalline solids with relatively high initial purity (>90%). The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.

Rationale and Solvent Selection

The ideal recrystallization solvent should dissolve the target compound completely at its boiling point but only sparingly at low temperatures (0-4 °C). Conversely, impurities should either be completely soluble or insoluble at all temperatures. For triazolopyridine derivatives, polar protic solvents like ethanol or a mixed-solvent system such as ethyl acetate/hexane are often effective.[1]

Step-by-Step Experimental Protocol
  • Dissolution: Place the crude 8-bromo-5-methyl-triazolo[1,5-a]pyridine in an Erlenmeyer flask. Add a minimal volume of a suitable solvent (e.g., ethanol or ethyl acetate) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small volume of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Visualization of Recrystallization Workflow

Recrystallization_Workflow A Crude Product in Flask B Add Minimum Hot Solvent (e.g., Ethanol) A->B C Completely Dissolved Solution B->C D Slow Cool to Room Temp C->D E Cool in Ice Bath D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for the purification of 8-bromo-5-methyl-triazolo[1,5-a]pyridine by recrystallization.

Protocol II: Purification by Flash Column Chromatography

When recrystallization fails to provide adequate purity or when the crude material is an oil, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a liquid mobile phase.[3]

Rationale and Mobile Phase Selection

The key to successful chromatographic separation is selecting an appropriate mobile phase (eluent). The polarity of the eluent is tuned to achieve a retention factor (Rƒ) of approximately 0.3-0.4 for the target compound on a TLC plate, ensuring good separation from impurities. For triazolopyridine derivatives, mixtures of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate are commonly used.[3]

Expert Insight: Due to the basic nature of the pyridine ring, peak tailing is a common issue on acidic silica gel.[5] To mitigate this, adding a small amount (0.1-1%) of a competing base like triethylamine (TEA) to the mobile phase can dramatically improve peak shape by neutralizing active silanol sites on the silica surface.

Step-by-Step Experimental Protocol
  • TLC Analysis: Develop a suitable eluent system using TLC. Test various ratios of ethyl acetate/hexane. A typical starting point is 30% ethyl acetate in hexane. If tailing is observed, add 0.5% TEA to the eluent system.

  • Column Packing: Prepare a slurry of silica gel (e.g., 70-230 mesh) in the initial, low-polarity mobile phase. Pour the slurry into a column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin elution with the mobile phase. If a gradient elution is needed, start with a lower polarity (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 40-50% ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent using a rotary evaporator.

  • Drying: Place the resulting solid or oil under high vacuum to remove any residual solvent.

Visualization of Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing A TLC Analysis to Find Eluent (e.g., EtOAc/Hexane) B Pack Silica Gel Column A->B C Load Crude Sample (Dry or Wet Loading) B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent (Rotary Evaporator) G->H I Dry Under High Vacuum H->I J Pure Isolated Product I->J

Caption: Workflow for the purification of 8-bromo-5-methyl-triazolo[1,5-a]pyridine by flash column chromatography.

Troubleshooting and Purity Verification

Table 2: Troubleshooting Common Purification Issues

IssuePotential CauseRecommended Solution
Recrystallization: Compound "oils out" instead of crystallizing.Solution is too saturated or cooling too rapidly.Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly.
Recrystallization: No crystals form upon cooling.Solution is too dilute; nucleation is not occurring.Try scratching the inside of the flask with a glass rod. If that fails, add a seed crystal or slowly add an anti-solvent (a solvent in which the compound is insoluble).
Chromatography: Poor separation of spots on TLC.Eluent polarity is incorrect.Adjust the solvent ratio. If spots are too high (high Rƒ), decrease polarity. If spots are too low (low Rƒ), increase polarity.
Chromatography: Product streaks on TLC/column.Compound is interacting too strongly with acidic silica.Add 0.1-1% triethylamine (TEA) or ammonia to the mobile phase to improve peak shape.[5]

Upon completion of purification, the purity of the final product should be verified using analytical methods such as:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • LC-MS: To confirm the molecular weight and assess purity.

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Organic solvents such as hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

  • The toxicological properties of 8-bromo-5-methyl-triazolo[1,5-a]pyridine may not be fully characterized. Handle with care.

References

  • CN102180875A - Preparation method of triazolopyridine derivative - Google Patents.

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - NIH.

  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) - MDPI.

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH.

  • 8-Bromo- 1,2,4 triazolo 1,5-a pyridine 97 868362-18-9 - Sigma-Aldrich.

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][10]triazines - Semantic Scholar.

  • 8-BroMo-5-Methyl[1][2][3]-Triazolo[1,5-a]pyridine Safety Data Sheets - Echemi.

  • The Chemistry of the Triazolopyridines: an Update - National Academic Digital Library of Ethiopia.

  • 8-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine - Sigma-Aldrich.

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed.

  • Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor | Journal of Medicinal Chemistry - ACS Publications.

  • Rejuvenating the[1][2][10]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation - PMC - PubMed Central.

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC.

  • 8-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine - MySkinRecipes.

  • Triazolopyridine - Wikipedia.

  • Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • VP13070 8-Bromo[1][2][3]triazolo[1,5-a]pyridine - VSNCHEM.

  • MSE PRO 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine - Cusp Conference.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.

  • 8-Bromo-5-chloro[1][2][3]triazolo[1,5-a]pyrazine | 2411637-61-9 - ChemicalBook.

  • 6-Bromo-8-methyl[1][2][3]triazolo[1,5-a]pyridine - Sigma-Aldrich.

  • 8-bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine | Chemrio.

  • 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine - ResearchGate.

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Application Note and Protocol for the Recrystallization of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust methodology for the purification of 8-bromo-5-methyl-triazolo[1,5-a]pyridine via recrystallization. Recognizing the critical importance of sample purity in drug discovery and development, this document provides a detailed exploration of the principles of recrystallization, a protocol for systematic solvent screening, and a step-by-step procedure for the purification of the target compound. This application note is designed to be a practical resource for researchers, offering insights into the causal factors behind experimental choices to ensure a high degree of purity and yield.

Introduction to the Purification of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

8-bromo-5-methyl-triazolo[1,5-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The triazolopyridine scaffold is a key pharmacophore in a number of biologically active molecules.[1] The purity of such compounds is paramount, as even trace impurities can significantly impact the results of biological assays and the safety profile of potential drug candidates.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature, but only sparingly at a lower temperature.[4][5] This temperature-dependent solubility allows for the separation of the desired compound from impurities that are either highly soluble or insoluble in the chosen solvent system under these conditions.

Due to the limited availability of specific solubility data for 8-bromo-5-methyl-triazolo[1,5-a]pyridine, this guide presents a systematic approach to solvent selection, followed by a detailed recrystallization protocol.

The Principle of Recrystallization: A Self-Validating System

The success of a recrystallization procedure is contingent on the selection of an appropriate solvent system. The ideal solvent should exhibit the following characteristics:

  • High Solubilizing Power at Elevated Temperatures: The solvent must be capable of completely dissolving the crude 8-bromo-5-methyl-triazolo[1,5-a]pyridine at or near its boiling point.[6]

  • Low Solubilizing Power at Low Temperatures: Upon cooling, the solubility of the target compound should decrease significantly, leading to its crystallization out of the solution.[6]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or be insoluble in the hot solvent (allowing for their removal by hot filtration).[4]

  • Chemical Inertness: The solvent must not react with 8-bromo-5-methyl-triazolo[1,5-a]pyridine.[2][4]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[4]

The following diagram illustrates the logical workflow of the recrystallization process:

graph Recrystallization_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Crude 8-bromo-5-methyl-\ntriazolo[1,5-a]pyridine"]; B [label="Dissolve in Minimum\nAmount of Hot Solvent"]; C [label="Hot Filtration\n(if insoluble impurities are present)"]; D [label="Slow Cooling of Filtrate"]; E [label="Crystallization"]; F [label="Vacuum Filtration"]; G [label="Wash Crystals with\nCold Solvent"]; H [label="Drying"]; I [label="Pure Crystals"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Figure 1: General workflow of the recrystallization process.

Experimental Protocols

Protocol for Solvent Screening

Given the absence of specific solubility data for 8-bromo-5-methyl-triazolo[1,5-a]pyridine, a preliminary solvent screening is essential. Based on the purification of structurally related triazolopyridine and other brominated heterocyclic compounds, the following solvents are recommended for initial screening.[7]

Table 1: Recommended Solvents for Screening

SolventClassBoiling Point (°C)Notes
EthanolProtic78Commonly used for recrystallizing triazolopyridine derivatives.[7]
IsopropanolProtic82A slightly less polar alcohol, may offer different solubility.
AcetonitrilePolar Aprotic82Mentioned for recrystallizing related heterocyclic compounds.
Ethyl AcetatePolar Aprotic77Often used for compounds of intermediate polarity.
TolueneNonpolar111Suitable for less polar compounds.
Hexane/Ethyl AcetateMixedVariableA common mixed solvent system for fine-tuning polarity.

Procedure:

  • Place approximately 10-20 mg of crude 8-bromo-5-methyl-triazolo[1,5-a]pyridine into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a heating block to the boiling point of the solvent.

  • If the compound dissolves completely in the hot solvent, remove the test tube from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath to induce further crystallization.

  • Record your observations on solubility at room temperature, in the hot solvent, and the extent of crystallization upon cooling. The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point, with significant crystal formation upon cooling.

Detailed Recrystallization Protocol

This protocol should be adapted based on the optimal solvent identified in the screening phase.

Materials and Equipment:

  • Crude 8-bromo-5-methyl-triazolo[1,5-a]pyridine

  • Optimal recrystallization solvent (determined from screening)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Place the crude 8-bromo-5-methyl-triazolo[1,5-a]pyridine in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil with stirring. Continue to add the hot solvent dropwise until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[8]

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask containing the clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.

Data Presentation and Expected Outcomes

The success of the recrystallization can be evaluated by the yield and purity of the final product. The percent recovery can be calculated as follows:

% Recovery = (mass of pure compound / mass of crude compound) x 100

The purity of the recrystallized 8-bromo-5-methyl-triazolo[1,5-a]pyridine should be assessed by analytical techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point range close to the literature value is indicative of high purity.

Table 2: Hypothetical Recrystallization Data

ParameterValue
Starting Mass of Crude Compound1.00 g
Optimal Solvent SystemEthanol
Volume of Solvent Used~15 mL
Mass of Recrystallized Product0.85 g
Percent Recovery85%
Melting Point of Crude Product145-150 °C
Melting Point of Recrystallized Product152-154 °C

Troubleshooting

  • No Crystals Form Upon Cooling: The solution may be too dilute. Try to evaporate some of the solvent and cool again. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Oiling Out: The compound may be precipitating as a liquid instead of a solid. This can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. Reheat the solution to dissolve the oil and allow it to cool more slowly. Adding a slightly larger volume of solvent may also help.

  • Low Recovery: This may be due to using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.

Conclusion

This application note provides a comprehensive framework for the purification of 8-bromo-5-methyl-triazolo[1,5-a]pyridine by recrystallization. By following the detailed protocols for solvent screening and the recrystallization process, researchers can obtain a high-purity product, which is essential for reliable downstream applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.

References

  • University of California, Los Angeles.
  • Homework.Study.com.
  • Royal Society of Chemistry.
  • University of Rochester, Department of Chemistry.
  • Recrystalliz
  • University of Calgary. Recrystallization - Single Solvent. (chem.ucalgary.ca)
  • Recrystalliz
  • Chemistry LibreTexts.
  • Ventura College.
  • Google Patents. CN102180875A - Preparation method of triazolopyridine derivative.
  • Wikipedia. Triazolopyridine. (en.wikipedia.org)
  • Google Patents. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 8-bromo-5-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is crafted to provide in-depth, actionable insights for optimizing the Suzuki-Miyaura cross-coupling of 8-bromo-5-methyl-triazolo[1,5-a]pyridine. This electron-deficient N-heterocycle presents unique challenges, and this resource is designed to navigate you through them with scientifically-grounded solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures you might encounter.

Q1: My reaction has stalled, showing incomplete consumption of the 8-bromo-5-methyl-triazolo[1,5-a]pyridine starting material. What's the likely cause?

A1: Incomplete conversion is a frequent issue, often pointing to problems with catalyst activity or the oxidative addition step. The triazolo[1,5-a]pyridine core is electron-deficient, which generally facilitates oxidative addition. However, the nitrogen atoms in the heterocyclic system can act as Lewis bases and coordinate to the palladium center, potentially inhibiting catalytic activity.[1][2]

  • Initial Checks:

    • Catalyst Integrity: Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere. Phosphine ligands are particularly susceptible to oxidation.[3]

    • Inert Atmosphere: Confirm that your reaction setup was rigorously degassed. Oxygen can deactivate the Pd(0) catalyst.[3][4]

  • Optimization Strategies:

    • Ligand Choice: For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and subsequent steps.[5][6][7] Consider switching from common ligands like PPh₃ to more robust options.

    • Catalyst Loading: While higher catalyst loading can sometimes force a sluggish reaction to completion, it's often more effective to screen different catalyst systems first.

Q2: My main side product is 5-methyl-triazolo[1,5-a]pyridine, the result of protodehalogenation. How can I suppress this?

A2: Protodehalogenation, the replacement of the bromine atom with hydrogen, is a significant competing pathway, especially with N-heterocyclic halides.[1][8] It arises from a palladium-hydride (Pd-H) species, which can be generated from the base, solvent, or trace water.[8]

  • Root Cause Analysis: This side reaction indicates that the transmetalation step is too slow relative to the formation and reductive elimination of the Pd-H intermediate.[1] The electron-deficient nature of your substrate makes it more susceptible to this pathway.[8]

  • Mitigation Tactics:

    • Base Selection: The choice of base is critical. Strong bases in aqueous media can accelerate the formation of Pd-H species. Consider switching to anhydrous conditions with a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[4]

    • Solvent System: Avoid alcohol-based solvents which can be a hydride source. Anhydrous aprotic solvents like dioxane, THF, or toluene are generally preferred.[8][9]

    • Boronic Acid Stability: Ensure your boronic acid coupling partner is stable. Unstable boronic acids can lead to slow transmetalation, giving protodehalogenation more time to occur. Using a more stable boronic ester (e.g., pinacol or MIDA ester) can be beneficial.[10][11]

Q3: I'm observing significant formation of a biaryl homocoupled product from my boronic acid. What causes this and how can I fix it?

A3: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture.[4][5] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then mediates the homocoupling of two boronic acid molecules.[5]

  • Preventative Measures:

    • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[3][12]

    • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) present at the start of the reaction, although Pd(II) precatalysts are often more stable and practical. If using a Pd(II) precatalyst, ensure conditions are suitable for its rapid reduction to Pd(0).[12]

Frequently Asked Questions (FAQs)

This section covers broader strategic choices for reaction optimization.

Q4: Which palladium catalyst and ligand combination is the best starting point for this specific substrate?

A4: There is no single "best" system, as the optimal choice depends on the specific boronic acid partner. However, for a challenging, electron-deficient N-heterocycle like 8-bromo-5-methyl-triazolo[1,5-a]pyridine, a robust catalyst system is required.

  • Recommended Starting Points:

    • Buchwald Ligands: Systems using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are highly effective for coupling heteroaryl halides.[4][6][9] These ligands accelerate both oxidative addition and reductive elimination.[13]

    • Pre-catalysts: Using a well-defined pre-catalyst, such as an SPhos-based G3 pre-catalyst, can provide more consistent results and higher activity.

The following table provides a starting point for screening catalyst systems:

Catalyst SystemPalladium SourceLigandTypical Loading (mol%)Key Advantages
System 1 Pd(OAc)₂SPhos1-2% Pd, 2-4% LigandHighly active for heteroaryl chlorides/bromides.[9]
System 2 Pd₂(dba)₃P(t-Bu)₃1-2% Pd, 2-4% LigandEffective, less expensive ligand.[14]
System 3 Pd(PPh₃)₄(None)2-5%Simple, single component, but often less active.
System 4 SPhos G3 Pre-catalyst(Integrated)1-2%Air-stable, highly active, reproducible.

Q5: How do I select the optimal base and solvent system?

A5: The base and solvent are interdependent and crucial for success. The base's primary role is to facilitate the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[13][14][15]

  • Base Selection:

    • Strong Inorganic Bases: K₃PO₄ and Cs₂CO₃ are often effective choices, particularly for less reactive coupling partners.[12] They require vigorous stirring, especially in non-polar solvents.

    • Carbonates: K₂CO₃ or Na₂CO₃ are common, milder choices.[16]

    • Fluoride Sources: KF is a good choice for anhydrous conditions and can be particularly effective with boronic esters.[14]

  • Solvent Selection:

    • Aprotic Ethers: 1,4-Dioxane or THF, often with a small amount of water (e.g., 4:1 to 10:1 ratio), are standard choices.[17][18] The water helps to dissolve the inorganic base.[18]

    • Aromatic Hydrocarbons: Toluene is a good non-polar option, often used in anhydrous systems.

    • Polar Aprotic Solvents: DMF or DMAc can be used but may lead to more side reactions at high temperatures.[19]

Q6: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

A6: While boronic acids are often more reactive, they can be prone to decomposition, particularly protodeboronation.[10][20]

  • When to Use Boronic Esters:

    • Unstable Boronic Acids: If you are using a boronic acid known to be unstable (e.g., some heteroaryl boronic acids), switching to its pinacol (BPin) or MIDA ester derivative is highly recommended.[3][11]

    • Slow Reactions: Boronic esters can act as a "slow release" source of the boronic acid, keeping its concentration low and minimizing side reactions like protodeboronation.[10][11]

    • Purification: Boronic esters are often crystalline solids that are easier to purify than the corresponding acids.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to form the product and regenerate the catalyst.[15][17][21]

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-Br (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' (Transmetalation Intermediate) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Regenerates Catalyst Product Ar-R' (Product) ArPdR->Product Reductive Elimination Boronate R'-B(OR)₃⁻ Boronate->ArPdR ArBr 8-bromo-5-methyl- triazolo[1,5-a]pyridine ArBr->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

When a reaction fails, a systematic approach is key.

Troubleshooting_Tree Start Low Yield or No Reaction Check_SM Starting Material Consumed? Start->Check_SM Stalled_Reaction No/Partial Conversion (Stalled Reaction) Check_SM->Stalled_Reaction Full_Conversion Yes, Full Conversion Check_SM->Full_Conversion Check_Side_Products Identify Main Byproduct Dehalogenation Protodehalogenation (Ar-H) Check_Side_Products->Dehalogenation Homocoupling Homocoupling (R'-R') Check_Side_Products->Homocoupling Other Other/Decomposition Check_Side_Products->Other Catalyst_Issue Inactive Catalyst / Poor OA Stalled_Reaction->Catalyst_Issue Potential Cause Full_Conversion->Check_Side_Products Solution_Catalyst 1. Use fresh catalyst/ligand. 2. Screen bulky, e⁻-rich ligands (SPhos). 3. Ensure rigorous degassing. Catalyst_Issue->Solution_Catalyst Solution Dehalogenation_Cause Pd-H Formation Dehalogenation->Dehalogenation_Cause Cause: Slow Transmetalation Homocoupling_Cause Pd(0) -> Pd(II) Oxidation Homocoupling->Homocoupling_Cause Cause: Oxygen Contamination Solution_Dehalogenation 1. Switch to anhydrous conditions. 2. Use milder base (KF, Cs₂CO₃). 3. Use boronic ester (BPin). Dehalogenation_Cause->Solution_Dehalogenation Solution Solution_Homocoupling 1. Rigorously degas solvent. 2. Purge headspace with Ar/N₂. 3. Check for leaks in setup. Homocoupling_Cause->Solution_Homocoupling Solution

Sources

Technical Support Center: Optimizing the Synthesis of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers and drug development professionals with in-depth troubleshooting strategies and practical solutions for the synthesis of 8-bromo-5-methyl-triazolo[1,5-a]pyridine. Our focus is on moving beyond simple procedural steps to understand the underlying chemical principles that govern yield and purity.

Part 1: Foundational Synthetic Strategy

The synthesis of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine is typically approached via a two-step sequence:

  • Cyclization: Formation of the 5-methyl-[1][2][3]triazolo[1,5-a]pyridine core from a suitable pyridine precursor. A common and effective route involves the oxidative cyclization of a hydrazone, formed in situ from 2-hydrazinyl-6-methylpyridine and an aldehyde or a related one-carbon source.[3][4]

  • Electrophilic Bromination: Regioselective bromination of the heterocyclic core at the C8 position. The triazolopyridine system is electron-rich, making it susceptible to electrophilic aromatic substitution.[5][6] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ease of handling and high selectivity compared to liquid bromine.[7][8]

The overall pathway is visualized below.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination A 2-Hydrazinyl-6-methylpyridine C 5-methyl-[1,2,4]triazolo[1,5-a]pyridine (Intermediate) A->C Oxidative Cyclization B One-Carbon Source (e.g., Formic Acid / Triethyl Orthoformate) B->C C_ref Intermediate D N-Bromosuccinimide (NBS) E 8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine (Final Product) D->E C_ref->E Electrophilic Aromatic Substitution G start Low Yield / Poor Selectivity in Bromination Step check_purity Is the starting material (5-methyl-triazolopyridine) pure? start->check_purity purify Action: Purify by recrystallization or chromatography. check_purity->purify No check_nbs Is the NBS fresh? Old NBS can contain Br₂ and HBr. check_purity->check_nbs Yes purify->check_nbs recrystallize_nbs Action: Recrystallize NBS from hot water to purify. check_nbs->recrystallize_nbs No check_temp Was the reaction run at low temperature (0 °C)? check_nbs->check_temp Yes recrystallize_nbs->check_temp lower_temp Action: Lower reaction temp. Add NBS portion-wise to control exotherm. check_temp->lower_temp No check_solvent What solvent was used? check_temp->check_solvent Yes success Improved Yield & Selectivity lower_temp->success change_solvent Action: Switch to a polar aprotic solvent like Acetonitrile or DMF. This often improves selectivity. check_solvent->change_solvent change_solvent->success

Sources

Technical Support Center: Synthesis of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

Technical Support Center: Synthesis of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

Welcome to the technical support center for the synthesis of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yields, and ensure the purity of your target molecule.

I. Overview of the Synthetic Pathway

The most common and direct route to substituted[1][2][3]triazolo[1,5-a]pyridines involves the cyclization of a 2-hydrazinopyridine precursor. For the synthesis of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, the logical starting material is 2-hydrazinyl-3-bromo-6-methylpyridine. This intermediate is then cyclized with a one-carbon synthon, such as formic acid or a derivative thereof.

The reaction proceeds through an initial acylation of the hydrazine, followed by an intramolecular cyclodehydration to form the triazole ring. However, this cyclization can be complicated by the formation of a regioisomeric byproduct, the[1][2][3]triazolo[4,3-a]pyridine, which can subsequently rearrange to the desired [1,5-a] isomer under certain conditions via a Dimroth rearrangement.[3][4]

Below is a diagram illustrating the general synthetic workflow and the key troubleshooting points.

Gcluster_0Step 1: Starting Materialcluster_1Step 2: Cyclizationcluster_2Potential Productscluster_3Step 3: PurificationSM2-hydrazinyl-3-bromo-6-methylpyridineCyclizationReaction withFormic Acid (or equivalent)SM->CyclizationDesiredDesired Product8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridineCyclization->DesiredThermodynamicProductIsomerKinetic Isomer8-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridineCyclization->IsomerKineticProductPurificationChromatography / RecrystallizationDesired->PurificationIsomer->DesiredDimrothRearrangement(Heat, Acid/Base) [1, 5]Isomer->Purification

Caption: General workflow for the synthesis of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, highlighting the potential formation of the kinetic [4,3-a] isomer and its rearrangement to the desired thermodynamic [1,5-a] product.

II. Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction has produced a mixture of two isomeric products. How can I identify them and what is the cause?

Answer:

The most common side reaction in this synthesis is the formation of the regioisomeric byproduct, 8-bromo-5-methyl-[1][2][3]triazolo[4,3-a]pyridine . This occurs due to the two nucleophilic nitrogen atoms in the hydrazine moiety, leading to two possible cyclization pathways.

  • Desired Product ([1,5-a] isomer): This is the thermodynamically more stable isomer.

  • Isomeric Byproduct ([4,3-a] isomer): This is often the kinetically favored product, forming faster under milder conditions.

Identification: The two isomers can typically be distinguished by their spectroscopic and physical properties. The melting points and NMR chemical shifts of the two series of isomers often differ significantly.[1][5] It is advisable to run a full characterization (¹H NMR, ¹³C NMR, LC-MS) and compare the data with literature values for related compounds if available. Often, the proton on the pyridine ring adjacent to the fused triazole ring will show a noticeable difference in chemical shift between the two isomers.

Cause: The formation of the [4,3-a] isomer is a well-documented phenomenon in the synthesis of triazolopyridines.[6] The initial acylation can occur on either nitrogen of the hydrazine, and subsequent cyclization leads to the two different ring systems. The reaction conditions, particularly temperature and pH, play a crucial role in determining the ratio of the two isomers.

Q2: How can I favor the formation of the desired 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine?

Answer:

To favor the formation of the thermodynamically stable [1,5-a] isomer, you can manipulate the reaction conditions to promote the Dimroth rearrangement of the kinetically formed [4,3-a] isomer.[2][3]

Strategies to Promote the Dimroth Rearrangement:

ConditionRationaleRecommended Protocol
Elevated Temperature The rearrangement is often thermally driven. Providing enough energy allows the system to overcome the activation barrier to form the more stable isomer.Refluxing the reaction mixture for an extended period (e.g., 12-24 hours) after the initial cyclization can facilitate the rearrangement.
Acidic Conditions Protic acids can catalyze the ring-opening and ring-closing steps of the rearrangement.[3]Conducting the cyclization in a high-boiling acidic solvent like acetic acid or adding a catalytic amount of a stronger acid can be effective.
Basic Conditions In some systems, bases can also promote the Dimroth rearrangement.[5]This is generally less common for this specific transformation but can be explored if acidic conditions are not suitable for other functional groups.

Experimental Protocol for Promoting the [1,5-a] Isomer:

  • To a solution of 2-hydrazinyl-3-bromo-6-methylpyridine (1.0 eq) in glacial acetic acid (10 volumes), add formic acid (1.2 eq).

  • Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction by TLC or LC-MS.

  • Initially, you may observe the formation of the [4,3-a] isomer. Continue refluxing until this intermediate is converted to the desired [1,5-a] product.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize with a suitable base (e.g., NaHCO₃ or NH₄OH) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Gcluster_0Mechanism: Dimroth RearrangementIsomer_43a[4,3-a] IsomerProtonationProtonation (H+)Isomer_43a->ProtonationRingOpeningRing Opening(Diazo Intermediate)Protonation->RingOpeningRotationC-N Bond RotationRingOpening->RotationRingClosureRing ClosureRotation->RingClosureDeprotonationDeprotonation (-H+)RingClosure->DeprotonationIsomer_15a[1,5-a] IsomerDeprotonation->Isomer_15a

Caption: Simplified mechanism of the acid-catalyzed Dimroth rearrangement from the [4,3-a] to the [1,5-a] isomer.

Q3: I have a mixture of the two isomers after the reaction. What is the best way to purify the desired product?

Answer:

If you are left with a mixture of the [1,5-a] and [4,3-a] isomers, separation can often be achieved by standard purification techniques, exploiting potential differences in their physical properties.

Purification Strategies:

MethodDescription
Column Chromatography This is the most common method for separating isomers. The polarity difference between the two isomers, although potentially small, can be sufficient for separation on silica gel. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is a good starting point.[7]
Recrystallization If the isomers have different solubilities in a particular solvent system, recrystallization can be an effective and scalable purification method. Experiment with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one in which the desired isomer is sparingly soluble at low temperatures while the undesired isomer remains in solution.
Preparative HPLC For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed. This is particularly useful for small-scale purifications.

General Protocol for Column Chromatography:

  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Pack a column with the silica slurry.

  • Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Dry the adsorbed sample and carefully load it onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Q4: My reaction is not going to completion, and I still have starting material (2-hydrazinyl-3-bromo-6-methylpyridine) present. What should I do?

Answer:

Incomplete conversion can be due to several factors. Here are some troubleshooting steps:

  • Reaction Time and Temperature: The cyclodehydration step can be slow. Ensure you are running the reaction at a sufficiently high temperature (e.g., reflux) and for an adequate amount of time. Monitor the reaction progress regularly.

  • Purity of Starting Materials: Impurities in the 2-hydrazinyl-3-bromo-6-methylpyridine or the formic acid can inhibit the reaction. Ensure your starting materials are of high purity.

  • Water Scavenging: The cyclization is a dehydration reaction. The presence of excess water can shift the equilibrium back towards the intermediate. If reacting in a solvent other than a dehydrating acid like acetic acid, consider using a Dean-Stark apparatus to remove water as it forms.

  • Alternative Reagents: If formic acid is not effective, consider using other one-carbon synthons such as triethyl orthoformate or formamide, which can sometimes give better results under different conditions.

III. References

  • Al-Duaij, O. K., El-Gazzar, A. B. A., & Al-Qahtani, M. H. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Starosotnikov, A. M., & Gidaspov, A. A. (2019). Dimroth rearrangement leading to[1][2][3]triazolo[1,5-a]pyridines. ResearchGate. [Link]

  • Utkina, E. N., & Rusinov, V. L. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Molecules, 26(10), 2931. [Link]

  • Al-Tel, T. H. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate. [Link]

  • Gade, D. B., et al. (2017). A Facile One Pot Synthesis and Characterization of Amide Analogues of[1][2][3]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry, 29(9), 1920-1924. [Link]

  • Vela, E. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. [Link]

  • Lee, G., & Kim, S. (2024). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved January 7, 2026, from [Link]

  • Gulevskaya, A. V., & Zolotareva, A. S. (2022). Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][5]tetrazines and investigation of their fungistatic activity. Beilstein Journal of Organic Chemistry, 18, 268-278. [Link]

  • Kos, T., et al. (2015). 1,2,4-Triazolo[1,5-a][1][4][5]triazines (5-Azapurines): Synthesis and Biological Activity. ResearchGate. [Link]

  • Ryabukhin, S. V., & Plaskon, A. S. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(3), 155-157. [Link]

  • Lee, G., & Kim, S. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • MySkinRecipes. (n.d.). 8-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. Retrieved January 7, 2026, from [Link]

  • El-Gohary, N. S. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51. [Link]

  • El-Gohary, N. S. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

  • Lee, G., & Kim, S. (2024). Reported strategies for the synthesis of triazolopyridines and our approach. ResearchGate. [Link]

Identification of byproducts in 8-bromo-5-methyl-triazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 8-bromo-5-methyl-triazolo[1,5-a]pyridine. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during this synthesis, ensuring you can navigate potential pitfalls and optimize your experimental outcomes. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to provide you with a reliable and authoritative guide.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 8-bromo-5-methyl-triazolo[1,5-a]pyridine, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

You've completed the reaction, but the yield of 8-bromo-5-methyl-triazolo[1,5-a]pyridine is significantly lower than expected, or you've isolated no product at all.

Potential Causes and Solutions:

  • Incomplete Cyclization: The final ring-closing step to form the triazole ring may be inefficient.

    • Causality: The cyclization of the intermediate hydrazone, formed from 3-bromo-2-hydrazinyl-6-methylpyridine and a one-carbon source (e.g., formic acid or triethyl orthoformate), is often the critical step. Insufficient heating or a non-optimal pH can hinder this transformation.

    • Troubleshooting Protocol:

      • Reaction Temperature and Time: Ensure the reaction is heated sufficiently. For cyclization with formic acid, refluxing is typically required. For reactions with triethyl orthoformate, temperatures around 120-140 °C are common. Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Acid Catalysis: If using triethyl orthoformate, the addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), can facilitate the cyclization by activating the orthoformate.

  • Degradation of Starting Material or Product: The starting materials or the final product may be unstable under the reaction conditions.

    • Causality: Prolonged exposure to strong acids or high temperatures can lead to the degradation of the pyridine or triazole ring systems.

    • Troubleshooting Protocol:

      • Minimize Reaction Time: Once the reaction has reached completion (as determined by TLC or LC-MS), proceed with the work-up promptly.

      • Control Temperature: Avoid excessive heating. If using a high-boiling solvent, ensure the reaction temperature does not significantly exceed the required temperature for cyclization.

  • Issues with the Hydrazine Intermediate: The precursor, 3-bromo-2-hydrazinyl-6-methylpyridine, may be impure or have degraded.

    • Causality: Hydrazines are susceptible to oxidation. Impurities in this starting material will directly impact the yield and purity of the final product.

    • Troubleshooting Protocol:

      • Verify Starting Material Purity: Analyze the 3-bromo-2-hydrazinyl-6-methylpyridine by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) before use.

      • Fresh Preparation: If the purity is questionable, consider synthesizing it fresh from 2,3-dibromo-6-methylpyridine and hydrazine hydrate.

Problem 2: Presence of an Unexpected Isomer in the Final Product

Your analytical data (NMR, LC-MS) suggests the presence of an isomer of 8-bromo-5-methyl-triazolo[1,5-a]pyridine.

Potential Cause and Solution:

  • Dimroth Rearrangement: The initially formed[1][2][3]triazolo[4,3-a]pyridine isomer can rearrange to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine isomer under acidic or basic conditions. It is also possible to isolate the [4,3-a] isomer as a byproduct if the rearrangement is incomplete.[3][4][5][6][7]

    • Causality: The Dimroth rearrangement is a known phenomenon in the chemistry of fused N-heterocycles.[3][4][5][6][7] The reaction proceeds through a ring-opening and ring-closing sequence. The equilibrium between the two isomers is influenced by factors such as pH, temperature, and the electronic nature of the substituents.

    • Troubleshooting Protocol:

      • Drive the Rearrangement to Completion: If the desired product is the [1,5-a] isomer, ensure the reaction conditions favor the rearrangement. This can often be achieved by extending the reaction time at elevated temperatures or by adjusting the pH of the reaction mixture.

      • Purification: The two isomers can often be separated by column chromatography on silica gel. Careful selection of the eluent system is crucial.

      • Structural Confirmation: Use 2D NMR techniques (e.g., HMBC, NOESY) to unambiguously confirm the structure of the major product and the isomeric byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 8-bromo-5-methyl-triazolo[1,5-a]pyridine?

A1: Besides the potential for an isomeric product from a Dimroth rearrangement, other common byproducts include:

  • Debrominated product (5-methyl-[1][2][3]triazolo[1,5-a]pyridine): This can arise from reductive dehalogenation, especially if trace metals are present or if the reaction is carried out under conditions that favor radical reactions.

  • Unreacted 3-bromo-2-hydrazinyl-6-methylpyridine: Incomplete reaction will lead to the presence of this starting material in the crude product.

  • Hydrolysis products: If water is present in the reaction mixture, especially under acidic conditions, the triazole ring can potentially undergo hydrolysis, leading to ring-opened byproducts.

Q2: How can I minimize the formation of the debrominated byproduct?

A2: To minimize debromination:

  • Use High-Purity Reagents and Solvents: Ensure that your starting materials and solvents are free from metal contaminants that can catalyze dehalogenation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to suppress radical-mediated debromination reactions.

  • Control Reaction Temperature: Avoid unnecessarily high temperatures, which can promote side reactions.

Q3: What analytical techniques are best for identifying the product and byproducts?

A3: A combination of techniques is recommended for unambiguous identification:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information about the desired product and any organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps to identify byproducts. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the reaction progress and for separating and identifying components in the crude reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Can be used for purity analysis and for the separation of isomers.

Q4: What is a typical purification procedure for 8-bromo-5-methyl-triazolo[1,5-a]pyridine?

A4: The most common purification method is column chromatography on silica gel . A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. The fractions should be monitored by TLC to isolate the pure product. Recrystallization from a suitable solvent system can also be employed for further purification if a crystalline solid is obtained.

Experimental Workflow and Data

Plausible Synthetic Pathway

The synthesis of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine typically proceeds via the cyclization of a 2-hydrazinopyridine derivative.

Synthesis_Pathway A 2,3-Dibromo-6-methylpyridine C 3-Bromo-2-hydrazinyl-6-methylpyridine A->C Nucleophilic Aromatic Substitution B Hydrazine Hydrate B->C E 8-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine C->E Cyclocondensation D Formic Acid or Triethyl Orthoformate D->E

Caption: Plausible synthetic route to 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Verify Purity of Starting Materials (NMR, MS) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions analyze_crude Analyze Crude Product (LC-MS, NMR) start->analyze_crude incomplete_reaction Incomplete Reaction Identified analyze_crude->incomplete_reaction byproducts Byproducts Identified analyze_crude->byproducts optimize_reaction Optimize Reaction: - Increase Temperature/Time - Add Catalyst incomplete_reaction->optimize_reaction modify_workup Modify Work-up/ Purification byproducts->modify_workup success Successful Synthesis optimize_reaction->success modify_workup->success

Caption: A systematic workflow for troubleshooting the synthesis.

Table 1: Key Analytical Data for Product and Potential Byproducts
CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (indicative)Key MS (m/z) Fragment
8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine C₇H₆BrN₃212.05Singlet for the methyl group, distinct aromatic protons.[M]+ and [M+2]+ isotopic pattern for bromine.
5-methyl-[1][2][3]triazolo[1,5-a]pyridineC₇H₇N₃133.15Singlet for the methyl group, different aromatic proton pattern.Absence of the bromine isotopic pattern.
8-bromo-5-methyl-[1][2][3]triazolo[4,3-a]pyridineC₇H₆BrN₃212.05Different chemical shifts for aromatic protons compared to the [1,5-a] isomer.Same as the desired product.
3-bromo-2-hydrazinyl-6-methylpyridineC₆H₈BrN₃202.05Presence of N-H protons, distinct aromatic and methyl signals.[M]+ and [M+2]+ isotopic pattern for bromine.

References

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
  • 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine. Vulcanchem.

  • Dimroth rearrangement. Wikipedia.
  • The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • Acid-catalyzed Dimroth rearrangement mechanism of products (8a–c).
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IPIndia.
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors.
  • 3-Bromo-2-methylpyridine synthesis. ChemicalBook.
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Bentham Science.
  • 8-bromo-5-methyl-[1][2][3]triazolo[4,3-a]pyridine(1379355-21-1) 1H NMR spectrum. ChemicalBook.

  • 3-bromo-6-hydrazinyl-2-methylpyridine. ChemShuttle.
  • 8-Bromo-5-methyl-[1][2][3]triazolo[4,3-a]pyridine. ChemShuttle.

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
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Technical Support Center: Overcoming Solubility Challenges of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic compound and encountering challenges related to its solubility. Triazolopyridine scaffolds are of significant interest in medicinal chemistry and material science due to their diverse biological activities and utility as synthetic building blocks.[3][4][5] However, the structural features that make them effective often contribute to poor aqueous solubility, a critical hurdle in experimental biology and formulation development.

This guide provides a structured, in-depth approach to understanding and systematically overcoming these solubility issues, moving from simple troubleshooting to advanced solubilization strategies.

Part 1: Physicochemical Profile and Solubility Prediction

Understanding the inherent properties of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine is the first step in diagnosing and solving solubility problems. The molecule's structure is characterized by a fused aromatic ring system, a lipophilic methyl group, and a heavy bromine atom, all of which contribute to its low intrinsic aqueous solubility. The nitrogen atoms in the triazole and pyridine rings provide potential sites for hydrogen bonding and protonation, which are key to solubility enhancement strategies.

Table 1: Physicochemical Properties of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

Property Value Source
Molecular Formula C₇H₆BrN₃ [6]
Molecular Weight 212.05 g/mol [6]
CAS Number 1172341-29-5 [6]
Predicted LogP ~1.5 - 2.5 (Predicted based on analogs)[2]

| General Solubility | Data unavailable; predicted to be poorly soluble in water, moderately soluble in polar aprotic solvents. |[2][7] |

Part 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial challenges encountered in the lab.

Q1: What is the recommended solvent for preparing a high-concentration stock solution?

Answer: For initial stock solutions, high-purity, anhydrous polar aprotic solvents are recommended.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO). It is a powerful solvent for many heterocyclic compounds. Analogous triazolopyrimidines can achieve moderate solubility in DMSO, with stock solutions of up to 25 mM being reported.[2]

  • Alternative: N,N-Dimethylformamide (DMF).

  • Best Practices: Start by preparing a 10 mM solution. If the compound dissolves readily, you can gradually increase the concentration. Use of gentle warming (37°C) or brief sonication can aid dissolution, but always check for compound stability under these conditions. Store stock solutions at -20°C or -80°C to minimize degradation.

Q2: My compound immediately precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. What is happening and how can I fix it?

Answer: This is a very common issue for lipophilic compounds and highlights the difference between thermodynamic and kinetic solubility.[1] Your high-concentration DMSO stock is a stable, supersaturated system. When a small volume of this is introduced into a large volume of an aqueous buffer, the solvent environment abruptly changes from organic to aqueous. The compound's solubility limit in the final aqueous system is exceeded, causing it to "crash out" or precipitate.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: This is the simplest solution. Determine the lowest effective concentration for your assay and test if it remains soluble.

  • Increase the Co-solvent Percentage: The final concentration of DMSO in your assay medium may be too low. While many cell-based assays tolerate up to 0.5% or 1% DMSO, some can tolerate more. Cautiously increase the final DMSO concentration, always running a vehicle control to check for solvent toxicity in your specific system.

Q3: Besides DMSO, are there other co-solvents I can try for aqueous dilutions?

Answer: Yes, screening different co-solvents can be highly effective. The goal of a co-solvent is to reduce the overall polarity of the aqueous system, making it more favorable for your compound.[1]

  • Ethanol: A common and less toxic alternative to DMSO for many cell-based assays.

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG-300, PEG-400) are effective solubilizing agents.

  • Propylene Glycol: Another widely used co-solvent in pharmaceutical formulations.

A systematic screening approach is the most effective way to identify the optimal co-solvent system (see Protocol 1).

Part 3: In-Depth Solubilization Strategies & Methodologies

If basic troubleshooting is insufficient, a more systematic approach is required. The following strategies are presented in order of increasing complexity.

Strategy 1: pH Adjustment

Causality: The 8-bromo-5-methyl-triazolo[1,5-a]pyridine structure contains several nitrogen atoms which are basic in nature.[3][8] At a pH below the compound's pKa, these nitrogens will become protonated (ionized). This positive charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its solubility.

Methodology:

  • Prepare a suspension of the compound in a series of buffers across a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibrate the samples for several hours (e.g., by shaking or stirring) to allow them to reach thermodynamic equilibrium.[1]

  • Centrifuge or filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the supernatant by a suitable method (e.g., HPLC-UV, LC-MS).

  • Plot solubility versus pH to determine the optimal pH range for your experiments.

Consideration: Ensure that the activity of your compound and the stability of your experimental system are not adversely affected by the change in pH.[1]

Strategy 2: Use of Solubilizing Excipients

For applications requiring near-neutral pH and low organic solvent concentrations, excipients can be highly effective.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate a poorly soluble "guest" molecule, like our triazolopyridine, forming an "inclusion complex."[10] This complex presents a hydrophilic exterior to the aqueous solvent, significantly increasing the apparent solubility of the guest molecule.[1][9]

    • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[10]

  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles with a hydrophobic core and a hydrophilic shell. The triazolopyridine can partition into the hydrophobic core, effectively solubilizing it in the aqueous medium.[1][9]

    • Recommended Agents: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are commonly used in biological applications.

Strategy 3: Advanced and Synthetic Approaches

If solubility remains a significant barrier, particularly for in vivo studies, more advanced methods may be necessary.

  • Amorphous Solid Dispersions: This technique involves dispersing the crystalline drug in an inert, hydrophilic polymer matrix.[9] Methods like hot-melt extrusion or spray drying can produce these formulations, which often exhibit enhanced dissolution rates.[9]

  • Chemical Modification: The bromine atom at the C-8 position is a versatile chemical handle. It is reactive towards nucleophilic substitution and can serve as a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[2][4][11] This allows for the rational design of new analogs where a solubilizing group (e.g., a morpholine ring, a polyethylene glycol chain) is appended to the core structure, permanently improving its physicochemical properties.

Part 4: Visual Workflows and Experimental Protocols

Decision Workflow for Solubility Enhancement

The following diagram provides a logical pathway for selecting the appropriate solubilization strategy.

G start Precipitation Observed in Aqueous Medium q_conc Is lowering the final concentration feasible? start->q_conc sub_cosolvent Increase Co-solvent % (e.g., DMSO) Run vehicle toxicity control q_conc->sub_cosolvent  No end_ok SOLUBILITY ACHIEVED q_conc->end_ok  Yes q_ph Is the experimental system tolerant to pH changes? sub_cosolvent->q_ph ph_adjust Strategy 1: Perform pH-dependent solubility study q_ph->ph_adjust  Yes excipients Strategy 2: Screen Solubilizing Excipients (Cyclodextrins, Surfactants) q_ph->excipients  No ph_adjust->end_ok advanced Strategy 3: Advanced Formulation or Synthetic Modification excipients->advanced If still problematic excipients->end_ok end_adv Proceed to Advanced Methods advanced->end_adv

Caption: Decision tree for selecting a solubilization method.

Protocol 1: Systematic Co-Solvent Screening

This protocol provides a step-by-step method to empirically determine the best co-solvent for your experimental system.

Objective: To assess the solubility of 8-bromo-5-methyl-triazolo[1,5-a]pyridine in aqueous buffer containing various co-solvents.

Materials:

  • 8-bromo-5-methyl-triazolo[1,5-a]pyridine

  • High-concentration stock solution in DMSO (e.g., 20 mM)

  • Primary aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents to be tested (e.g., Ethanol, PEG-400, Propylene Glycol)

  • Clear microplate or glass vials

Procedure:

  • Prepare Co-Solvent Buffers: Prepare a series of your primary aqueous buffer containing different final percentages of each co-solvent you wish to test (e.g., 1%, 2%, 5%, 10%).

  • Aliquot Buffers: Add a fixed volume of each co-solvent buffer to your vials or microplate wells (e.g., 99 µL).

  • Compound Addition: Add a small aliquot of the high-concentration DMSO stock solution to each well to achieve the desired final concentration of your compound (e.g., add 1 µL of 20 mM stock to 99 µL buffer for a final concentration of 200 µM).

  • Mix and Equilibrate: Mix thoroughly by pipetting or gentle vortexing. Allow the solutions to equilibrate at the intended assay temperature (e.g., room temperature or 37°C) for at least 1 hour.

  • Visual Inspection: Carefully inspect each well for any signs of precipitation (e.g., cloudiness, visible particles, film formation). Compare against a control well containing no compound.

  • Quantification (Optional): For a more rigorous analysis, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC to determine the exact solubility in each condition.

Table 2: Example Data from Co-Solvent Screening

Co-Solvent Final % Visual Observation (1 hr @ RT)
DMSO 1% Slight Haze
DMSO 2% Clear Solution
DMSO 5% Clear Solution
Ethanol 1% Heavy Precipitation
Ethanol 5% Slight Haze
Ethanol 10% Clear Solution
PEG-400 1% Slight Haze

| PEG-400 | 5% | Clear Solution |

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a stock solution using HP-β-CD.

Objective: To prepare a soluble stock solution of the compound for aqueous dilution.

Materials:

  • 8-bromo-5-methyl-triazolo[1,5-a]pyridine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

Procedure:

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD. A 20-40% (w/v) solution is a common starting point.

  • Add Compound: Add an excess amount of the solid 8-bromo-5-methyl-triazolo[1,5-a]pyridine to the HP-β-CD solution.

  • Equilibrate: Agitate the mixture vigorously (e.g., using a vortex mixer or shaker) at a constant temperature (e.g., room temperature) until equilibrium is reached. This may take several hours to overnight.[1]

  • Separate Undissolved Compound: Separate the undissolved solid by filtration through a 0.22 µm filter or by high-speed centrifugation.[1]

  • Determine Concentration: The clear filtrate/supernatant is your saturated stock solution. The exact concentration of the dissolved compound must be determined analytically (e.g., by UV-Vis spectrophotometry against a standard curve or by HPLC). This stock can then be diluted into your final assay medium.

Workflow for Cyclodextrin Complexation

This diagram illustrates the mechanism and workflow for using cyclodextrins.

G cluster_0 Mechanism cluster_1 Experimental Workflow compound Hydrophobic Compound (Insoluble) complex Inclusion Complex (Water Soluble) compound->complex cd Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex step1 1. Prepare Aqueous HP-β-CD Solution step2 2. Add Excess Solid Compound step1->step2 step3 3. Agitate to Reach Equilibrium step2->step3 step4 4. Filter/Centrifuge to Remove Undissolved Solid step3->step4 step5 5. Analyze Supernatant for Concentration step4->step5

Caption: Mechanism and workflow of cyclodextrin solubilization.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)pyridine for Biological Assays. Benchchem.
  • Vulcanchem. 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine. Vulcanchem.

  • National Institutes of Health (NIH). (2018).
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • Chem-Impex. 8-Bromo[1][2][3]triazolo[1,5-a]pyridine. Chem-Impex.

  • Jones, G. (2003). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Abignente, E., et al. (1995). The Chemistry of[1][2][10]Triazolo[1,5- a] pyridines. Taylor & Francis.

  • EvitaChem. Buy 3-Bromo-8-chloro-[1][2][3]triazolo[4,3-a]pyridine (EVT-13289071). EvitaChem.

  • Gautami, J. (2016). Approaches to Improve solubility of poorly soluble drugs. Inorganic Chemistry: An Indian Journal.
  • ChemScene. Methyl 2-bromo-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate. ChemScene.

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • BenchChem. (2025). Application Notes and Protocols for the Preparation of[1][2][10]Triazolo[4,3-a]pyridine Derivatives from 2-Bromo-3-methoxypyridin. Benchchem.

  • Kumar, S., & Singh, P. (2018). Techniques to improve the solubility of poorly soluble drugs.
  • Sigma-Aldrich. 8-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Sigma-Aldrich.

  • Appretech Scientific Limited. 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. Appretech.

  • Echemi. 8-BroMo-5-Methyl[1][2][3]-Triazolo[1,5-a]pyridine Safety Data Sheets. Echemi.

  • BLDpharm. 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine-5-carboxylic acid. BLDpharm.

  • Wikipedia. Triazolopyridine. Wikipedia.
  • Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily.
  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. RSC Publishing.
  • Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • CymitQuimica. 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid. CymitQuimica.

  • BLDpharm. 2-Bromo-8-methyl-[1][2][3]triazolo[1,5-a]pyridine. BLDpharm.

  • Dymińska, L., et al. (2020). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC.
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Stability of 8-bromo-5-methyl-triazolo[1,5-a]pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-bromo-5-methyl-triazolo[1,5-a]pyridine

Welcome to the technical support guide for 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine (CAS No. 1172341-29-5). This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during the use of this versatile heterocyclic building block. Our goal is to move beyond simple protocols and explain the chemical reasoning behind experimental choices, ensuring both success and safety in your work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for 8-bromo-5-methyl-triazolo[1,5-a]pyridine to ensure its long-term stability?

Answer:

Proper storage is critical to preserving the integrity of this reagent. The primary concerns are exposure to moisture, light, and elevated temperatures.

  • Storage Temperature: We recommend storing the compound at 2-8°C in a refrigerator.[4][5][6] This minimizes the rate of any potential slow degradation reactions.

  • Atmosphere: The vial should be tightly sealed and stored under a dry, inert atmosphere (e.g., argon or nitrogen). The triazolopyridine core can be susceptible to atmospheric moisture, which may lead to hydrolysis or facilitate other degradation pathways over time.

  • Handling: When handling the reagent, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the solid. Use dry solvents and perform manipulations under an inert atmosphere, especially for reactions that are sensitive to water. The compound is a solid with a melting point reported between 152-157°C, indicating good thermal stability for typical handling at room temperature.

Q2: How does the 8-bromo-5-methyl-triazolo[1,5-a]pyridine scaffold hold up under typical cross-coupling conditions? Is it prone to degradation?

Answer:

This molecule is specifically designed for its utility in cross-coupling reactions, where the C8-bromine bond serves as a reactive handle.[7] The triazolopyridine core is generally robust under the conditions required for common palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.

  • Thermal Stability: Halogenated heterocyclic compounds generally exhibit good thermal stability.[8] While specific differential scanning calorimetry (DSC) data for this exact molecule is not publicly available, related nitrogen-rich heterocycles have been shown to be stable up to 250°C in inert atmospheres.[9] Therefore, thermal degradation during reactions heated up to 120-150°C is highly unlikely to be a primary cause of failure, provided an inert atmosphere is maintained.

  • pH Stability:

    • Base: The scaffold is stable to the common bases used in cross-coupling, such as carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and even stronger alkoxide bases (NaOt-Bu) for the duration of a typical reaction.[10][11][12][13]

    • Acid: Caution is advised under strongly acidic conditions. While the core is relatively stable, protonation of the nitrogen atoms can alter reactivity or facilitate unwanted side reactions. A plausible degradation pathway for a related triazolopyridine involved protonation of an N-oxide intermediate, suggesting that acidic conditions could promote decomposition if trace oxides are present.[1]

Troubleshooting Guide: Cross-Coupling Reactions

Q3: My Suzuki-Miyaura coupling with 8-bromo-5-methyl-triazolo[1,5-a]pyridine is resulting in low yield and significant amounts of a debrominated byproduct. What is causing this and how can I fix it?

Answer:

This is a classic and frequently encountered issue in cross-coupling chemistry involving heteroaryl halides. The formation of 5-methyl-triazolo[1,5-a]pyridine (debromination) is a competitive side reaction. The stability of the starting material is rarely the root cause; instead, the problem lies within the catalytic cycle.

Causality: Debromination typically occurs when the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to protonolysis or other side reactions of the Pd-Aryl intermediate.

Solutions & Protocol Optimization:

  • Choice of Catalyst and Ligand: This is the most critical factor. For electron-rich and potentially coordinating heterocycles like this one, standard catalysts like Pd(PPh₃)₄ may be inefficient.

    • Recommended Ligands: Use electron-rich, bulky phosphine ligands. Ligands like XPhos have been shown to be highly effective in preventing debromination in Suzuki couplings with similar brominated pyrazolopyrimidines.[14][15]

  • Base Selection: The base plays a dual role: activating the boronic acid and influencing the overall reaction kinetics.

    • A moderately strong base like K₂CO₃ or K₃PO₄ is often optimal.

  • Solvent System: Ensure your solvents are rigorously degassed to remove oxygen, which can damage the catalyst. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or DME/water).[12]

Troubleshooting Flowchart

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Optimized Protocol Example (Suzuki-Miyaura):

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst like XPhos Pd G2 (2-4 mol%)[14] Provides a source of active Pd(0). Pre-catalysts are often more reliable.
Ligand XPhos (2-5 mol%) Bulky, electron-rich ligand that promotes reductive elimination and minimizes debromination.[15]
Base K₃PO₄ (2-3 equivalents) Effective base for activating boronic acids without being overly harsh.[12]
Solvent 1,4-Dioxane / H₂O (4:1 ratio) Common solvent system that facilitates dissolution of both organic and inorganic reagents. Must be degassed.

| Temperature | 80-110 °C | Provides sufficient thermal energy for the reaction without causing significant thermal decomposition. |

Q4: During a Buchwald-Hartwig amination, I observed an unknown impurity with a mass suggesting dimerization or oxidation. What degradation pathway could be responsible?

Answer:

While the triazolopyridine core is robust, under certain conditions, particularly in the presence of trace oxygen and a base, a specific degradation pathway can become relevant. Studies on a structurally analogous 1,2,4-triazolo[4,3-a]pyridine derivative in stressed formulations identified a plausible degradation mechanism that is highly relevant here.[1][2]

Plausible Degradation Pathway:

  • N-Oxide Formation: The pyridine nitrogen atom is susceptible to oxidation, forming an N-oxide intermediate. This can be facilitated by trace oxygen, especially at elevated temperatures in the presence of a base.

  • Protonation & Transformation: The N-oxide can be protonated (by trace water or the amine coupling partner). This activated intermediate can then react with another molecule of the starting material or amine, leading to complex dimeric structures or other byproducts.[1]

G A 8-bromo-5-methyl- triazolo[1,5-a]pyridine B N-Oxide Intermediate A->B [O] (Trace O₂, heat, base) C Protonated N-Oxide (Activated) B->C H⁺ (Trace H₂O, Amine) D Reaction with Nucleophile (e.g., another molecule of starting material) C->D E Complex Degradation Products (e.g., Cationic Pseudodimers) D->E

Caption: Plausible N-oxide mediated degradation pathway.[1]

Preventative Measures:

  • Inert Atmosphere: The most critical step. Ensure your reaction vessel is thoroughly purged with argon or nitrogen. Use Schlenk techniques for sensitive reactions.

  • Degassed Solvents: Use freshly distilled or commercially available anhydrous, degassed solvents.

  • Antioxidants: For formulation studies or long-term stability tests where degradation is a concern, the addition of an antioxidant could be considered to inhibit the initial N-oxide formation.[1]

  • Purity of Starting Materials: Ensure the 8-bromo-5-methyl-triazolo[1,5-a]pyridine starting material is pure and has been stored correctly.

By understanding the underlying stability and potential reactivity of 8-bromo-5-methyl-triazolo[1,5-a]pyridine, you can better design robust reaction conditions and troubleshoot unexpected outcomes, ultimately accelerating your research and development efforts.

References

  • Huang, Y., et al. (2015). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. Journal of Pharmaceutical Sciences.
  • ResearchGate. (2015). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3- a ]pyridine Derivative.
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate.
  • Singh, P. P., et al. (2021). An Exhaustive Compilation on Chemistry of Triazolopyrimidine: A Journey through Decades. ChemistrySelect.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Semantic Scholar. (2012). Halogenated polyaryletherketones with enhanced thermal stability.
  • Semantic Scholar. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][16][17]triazines. Available at:

  • Vulcanchem. 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine. Available at:

  • Echemi. (n.d.). 8-BroMo-5-Methyl[1][2][3]-Triazolo[1,5-a]pyridine Safety Data Sheets. Retrieved from

  • Journal of Chemical Sciences. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • MySkinRecipes. 8-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. Available at:

  • ChemShuttle. 8-Bromo-5-methyl-[1][2][3]triazolo[4,3-a]pyridine. Available at:

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
  • Sigma-Aldrich. 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine 97. Available at:

  • MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Benchchem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Journal of the Chemical Society, Perkin Transactions 1. (1984). Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. (2018). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).

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Technical Support Center: Purification of 8-bromo-5-methyl-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-bromo-5-methyl-triazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your research.

I. Introduction to Purification Challenges

The 8-bromo-5-methyl-triazolo[1,5-a]pyridine scaffold is a key building block in medicinal chemistry, often utilized in the synthesis of compounds targeting the central nervous system.[1] However, its purification can be non-trivial. The presence of a bromine atom and the fused aromatic system introduces specific challenges, including potential for side reactions, formation of closely related impurities, and unique chromatographic behavior.[2] This guide will address these issues in a practical, question-and-answer format.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue 1: My crude product is a dark, oily residue instead of a solid.
  • Question: I've completed the synthesis and after work-up and concentration, I'm left with a dark brown oil, but I was expecting a solid. What's causing this and how can I isolate my product?

  • Answer: This is a common issue that can stem from several sources. The dark color often indicates the presence of polymeric or baseline impurities from the reaction. The oily nature could be due to residual high-boiling solvents (like DMF or DMSO), or the presence of impurities that are depressing the melting point of your product.

    Probable Causes & Solutions:

    • Residual Solvents: High-boiling point solvents used in the synthesis are notoriously difficult to remove completely on a rotary evaporator.

      • Solution: Co-evaporation with a lower-boiling solvent like toluene or heptane can help to azeotropically remove residual DMF or DMSO. Alternatively, if your compound is stable, using a high-vacuum pump (with a cold trap) for an extended period can be effective.

    • Incomplete Reaction or Excess Reagents: Unreacted starting materials or leftover reagents can result in an impure, oily mixture.

      • Solution: Before attempting large-scale purification, analyze a small sample of the crude oil by TLC or LC-MS to assess its composition. If the reaction is incomplete, you may need to re-subject the crude material to the reaction conditions.

    • Formation of Impurities: The synthesis of triazolopyridines can sometimes lead to the formation of isomeric byproducts or other impurities that are oils at room temperature.[3]

      • Solution: The primary method to address this is column chromatography. A step-gradient elution can be particularly effective in separating the desired product from both more polar and less polar impurities.

    Workflow for Handling Oily Crude Product:

    G start Dark, Oily Crude Product co_evap Co-evaporate with Toluene (3x) under high vacuum start->co_evap analyze Analyze by TLC/LC-MS co_evap->analyze chromatography Purify via Column Chromatography (Silica Gel) analyze->chromatography If complex mixture recrystallize Recrystallize Purified Fractions chromatography->recrystallize product Pure, Solid Product recrystallize->product

    Caption: Workflow for isolating a solid product from an oily crude mixture.

Issue 2: Difficulty in separating the product from a close-running impurity on TLC.
  • Question: I'm running a silica gel column, but there's an impurity that has a very similar Rf to my product. How can I improve the separation?

  • Answer: Co-elution is a frequent challenge with heterocyclic compounds. The key is to alter the selectivity of your chromatographic system.

    Probable Causes & Solutions:

    • Isomeric Impurities: The synthesis of fused heterocyclic systems can sometimes yield regioisomers which may have very similar polarities.

      • Solution 1: Optimize Solvent System: Small changes to the mobile phase can have a significant impact. If you are using a standard hexane/ethyl acetate system, try adding a small percentage (0.5-1%) of a more polar solvent like methanol or a modifier like triethylamine (if your compound is basic) to interact differently with the silica surface and the analytes. A switch to a different solvent system, such as dichloromethane/methanol, might also provide the necessary selectivity.

      • Solution 2: Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel, especially for compounds with basic nitrogen atoms. Alternatively, reversed-phase chromatography (C18) may provide the necessary resolution.

    Data Presentation: Solvent System Optimization

Solvent System (v/v/v)Product RfImpurity RfΔRfObservations
Hexane:EtOAc (70:30)0.400.420.02Poor separation, significant overlap.
Hexane:EtOAc:MeOH (70:30:1)0.380.450.07Improved separation, less tailing.
DCM:MeOH (98:2)0.500.600.10Good separation, suitable for column.
Issue 3: The product degrades on the silica gel column.
  • Question: I've noticed new spots appearing on my TLC plates after running a column, and my yield is lower than expected. I suspect my compound is not stable on silica gel. What can I do?

  • Answer: The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds. The triazolopyridine ring system, while aromatic, can be susceptible to certain reactions.

    Probable Causes & Solutions:

    • Acid-Catalyzed Decomposition: The Lewis acid sites on the silica surface can catalyze hydrolysis or rearrangement of certain functional groups.

      • Solution 1: Neutralize the Silica Gel: You can prepare a slurry of silica gel in your column solvent and add 1% triethylamine (or another volatile base) to neutralize the acidic sites before packing the column. Run the column with a mobile phase containing a small amount (0.1-0.5%) of the same base.

      • Solution 2: Use a Different Stationary Phase: As mentioned previously, neutral alumina can be a good alternative. For very sensitive compounds, a less aggressive stationary phase like Florisil® or Celite® might be used, although resolution may be lower.

      • Solution 3: Minimize Contact Time: Use flash column chromatography rather than gravity chromatography to minimize the time your compound spends on the stationary phase.[2]

    Experimental Protocol: Neutralized Flash Column Chromatography

    • Slurry Preparation: In a beaker, add 100 g of silica gel to ~300 mL of the initial mobile phase (e.g., 90:10 Hexane:EtOAc). Add 1 mL of triethylamine and stir gently to create a uniform slurry.

    • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

    • Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel (~2-3 g). Once the solvent is evaporated, carefully add the dry powder to the top of the column bed.

    • Elution: Run the column with the chosen mobile phase containing 0.1% triethylamine, gradually increasing the polarity as needed. Collect fractions and monitor by TLC.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose solvent system for column chromatography of 8-bromo-5-methyl-triazolo[1,5-a]pyridine?

    • A1: A good starting point is a gradient of ethyl acetate in hexanes (or heptanes). For instance, begin with 10% ethyl acetate in hexanes and gradually increase to 30-40%. The bromine atom increases the molecular weight and can slightly increase the polarity compared to the non-brominated analog.[4] Always perform a TLC first to determine the optimal solvent ratio.

  • Q2: My purified product has a persistent yellow tint. How can I remove it?

    • A2: A yellow color can be due to a minor, highly conjugated impurity. If column chromatography doesn't remove it, recrystallization is often the best solution. If that fails, a charcoal treatment can be effective. Dissolve your product in a suitable hot solvent, add a very small amount of activated charcoal, hold at temperature for a few minutes, and then filter hot through a pad of Celite® to remove the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Q3: What are the best solvents for recrystallizing 8-bromo-5-methyl-triazolo[1,5-a]pyridine?

    • A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For triazolopyridine derivatives, common choices include ethanol, isopropanol, or ethyl acetate/hexane mixtures.[5] To find the best solvent, test small quantities in test tubes with various solvents.

    Recrystallization Solvent Screening Workflow:

    G start Impure Solid test_solvents Test solubility in various solvents (e.g., EtOH, IPA, EtOAc, Heptane) start->test_solvents find_pair Find a solvent pair (one soluble, one insoluble) test_solvents->find_pair If no single solvent works hot_dissolve Dissolve in minimum hot solvent test_solvents->hot_dissolve If single solvent works find_pair->hot_dissolve cool_slowly Cool slowly to room temp, then in an ice bath hot_dissolve->cool_slowly filter Filter crystals and wash with cold solvent cool_slowly->filter dry Dry under vacuum filter->dry pure_product Pure Crystalline Product dry->pure_product

    Caption: A systematic approach to finding a suitable recrystallization solvent.

  • Q4: How can I confirm the purity of my final product?

    • A4: A combination of techniques is recommended for full characterization.

      • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector is the gold standard for assessing purity.[6][7] Aim for >98% purity for most applications.

      • Structural Confirmation: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure and identify any residual solvents or impurities.

      • Mass Spectrometry: LC-MS will confirm the molecular weight and provide an isotopic pattern characteristic of a monobrominated compound.[8]

IV. References

  • Google Patents. CN102180875A - Preparation method of triazolopyridine derivative. Available from:

  • OUCI. Comprehensive UHPLC–MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Available from: [Link]

  • ACS Publications. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]

  • PubMed. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • ResearchGate. Synthesis of[5][8][9]Triazolo[1,5-a]pyrimidine (Microreview). Available from: [Link]

  • PMC - NIH. Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. Available from: [Link]

  • PMC - PubMed Central. Rejuvenating the[2][5][8]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Available from: [Link]

  • MySkinRecipes. 8-Bromo-5-methyl-[5][8][9]triazolo[1,5-a]pyridine. Available from: [Link]

  • ResearchGate. (PDF) New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]

  • PubMed. Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and crystal structures of two novel triazolpyridine compounds solved by local L.S. minimizations from poder diffraction data. Available from: [Link]

  • PubMed. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. Acta Poloniae Pharmaceutica. Available from: [Link]

  • PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Available from: [Link]

  • MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available from: [Link]

  • Cambridge University Press. Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Powder Diffraction. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-bromo-5-methyl-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important heterocyclic compound. Our aim is to equip you with the necessary knowledge to confidently and efficiently transition your synthesis from the laboratory bench to pilot plant or manufacturing scale.

Introduction

8-bromo-5-methyl-triazolo[1,5-a]pyridine is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1] As the demand for this compound grows, the need for robust and scalable synthetic methods becomes paramount. This guide will address common challenges encountered during the scale-up process, offering practical solutions and theoretical explanations to ensure a successful and safe synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 8-bromo-5-methyl-triazolo[1,5-a]pyridine, particularly when moving to a larger scale.

Question 1: My reaction yield has significantly dropped after moving from a 10g scale to a 1kg scale. What are the likely causes and how can I mitigate this?

Answer: A decrease in yield upon scale-up is a common challenge in process chemistry and can be attributed to several factors that are less pronounced at the laboratory scale.[2]

  • Inefficient Heat Transfer: The synthesis of triazolopyridines often involves exothermic cyclization steps. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient dissipation of heat. However, on a larger scale, this ratio decreases, potentially leading to localized hotspots. These hotspots can cause decomposition of reactants, intermediates, or the final product, thus lowering the overall yield.

    • Solution: Implement a more efficient heat management strategy. This could involve using a jacketed reactor with a thermal fluid for precise temperature control, improving agitation to ensure uniform heat distribution, or controlling the rate of addition of a key reagent to manage the rate of the exotherm.[3]

  • Poor Mixing: Inadequate mixing on a larger scale can lead to localized high concentrations of reactants, which can promote side reactions or decomposition.

    • Solution: Optimize the stirring rate and impeller design for the specific reactor geometry and reaction mixture viscosity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to predict and optimize mixing efficiency at scale.

  • Changes in Reaction Kinetics: The kinetics of the reaction can be affected by the changes in heat and mass transfer at a larger scale, leading to the formation of different impurity profiles.

    • Solution: A thorough understanding of the reaction mechanism is crucial. Re-optimization of reaction parameters such as temperature, concentration, and reaction time may be necessary at the new scale. Consider performing a Design of Experiments (DoE) study to systematically evaluate the impact of these parameters on yield and purity.

Question 2: I am observing the formation of a new, significant impurity during the work-up and isolation of the product at a larger scale. How can I identify and control this?

Answer: The emergence of new impurities during scale-up is often related to longer processing times or slight variations in conditions during work-up and isolation.

  • Identification: The first step is to characterize the impurity. Isolate a small amount of the impurity using preparative HPLC or column chromatography and analyze it using techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR) to elucidate its structure.

  • Potential Causes & Solutions:

    • Product Degradation: The product might be unstable under the prolonged heating or acidic/basic conditions of the work-up.

      • Solution: Minimize the time the product is exposed to harsh conditions. Consider alternative work-up procedures, such as an extractive work-up with a milder pH adjustment or a direct crystallization from the reaction mixture if possible.

    • Incomplete Reaction or Side Reactions: The impurity could be a result of an incomplete reaction or a side reaction that becomes more prominent at scale.

      • Solution: Re-evaluate the reaction conditions. Monitoring the reaction progress using in-process controls (e.g., HPLC, UPLC) can help determine the optimal reaction endpoint and minimize the formation of byproducts. Adjusting the stoichiometry of the reagents might also be necessary.

    • Impurity from Starting Materials: The impurity could be present in the starting materials and only become apparent upon concentration at a larger scale.

      • Solution: Ensure the quality and purity of all starting materials and reagents. It is good practice to analyze incoming raw materials to confirm they meet the required specifications.

Question 3: The crystallization of the final product is inconsistent, leading to variable purity and physical properties. How can I develop a robust crystallization process?

Answer: Developing a consistent crystallization process is critical for ensuring product quality and batch-to-batch reproducibility.

  • Solvent Screening: The choice of solvent is paramount. A good crystallization solvent should provide high solubility at elevated temperatures and low solubility at lower temperatures.

    • Solution: Conduct a systematic solvent screening to identify the optimal solvent or solvent mixture. Consider factors like product stability in the solvent, safety, and environmental impact.

  • Control of Supersaturation: Crystallization is driven by supersaturation. If the solution is cooled too quickly or if the anti-solvent is added too rapidly, it can lead to the formation of fine particles or amorphous material, which can be difficult to filter and may trap impurities.

    • Solution: Implement a controlled cooling profile or a controlled addition of the anti-solvent. Seeding the solution with a small amount of pure product crystals at the appropriate temperature can also promote the growth of larger, more uniform crystals.

  • Polymorphism: The product may exist in different crystalline forms (polymorphs), each with distinct physical properties.

    • Solution: Characterize the solid form of the product using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Once the desired polymorph is identified, the crystallization conditions must be carefully controlled to ensure its consistent formation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended scalable synthetic route for 8-bromo-5-methyl-triazolo[1,5-a]pyridine?

A1: A robust and scalable approach for the synthesis of substituted triazolo[1,5-a]pyridines often involves a microwave-assisted, one-pot, tandem reaction.[4][5] This method offers several advantages for scale-up, including reduced reaction times, improved energy efficiency, and often higher yields compared to conventional heating methods. A plausible synthetic strategy is the reaction of a substituted 2-hydrazinopyridine with an appropriate cyclization partner under microwave irradiation. For 8-bromo-5-methyl-[2][6][7]triazolo[1,5-a]pyridine, a potential route starts from 2-hydrazinyl-5-methylpyridine and a suitable bromine-containing reagent, followed by cyclization. A Chinese patent describes a microwave-assisted synthesis of a triazolopyridine derivative, which provides a good starting point for developing a scalable protocol.[8]

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Safety is the utmost priority during any chemical synthesis, and the risks can be magnified at a larger scale.

  • Exothermic Reactions: As mentioned in the troubleshooting guide, the cyclization step can be exothermic. A thorough thermal hazard assessment, including reaction calorimetry, is essential to understand the heat of reaction and the rate of heat generation. This data is crucial for designing an adequate cooling system to prevent a thermal runaway.[3]

  • Reagent Handling: The synthesis may involve hazardous reagents. For instance, if phosphorus oxychloride (POCl₃) is used as a dehydrating agent in a more traditional approach, extreme caution is necessary due to its corrosive and reactive nature. Ensure proper personal protective equipment (PPE) is used and that the reaction is conducted in a well-ventilated area or a fume hood.

  • Pressure Build-up: If the reaction is performed in a sealed vessel, especially under microwave conditions, there is a potential for pressure build-up. The reactor must be appropriately rated for the expected temperature and pressure.

  • Material Handling: Handling large quantities of flammable solvents and powdered reagents requires appropriate safety measures to prevent fires, explosions, and exposure. Refer to the Safety Data Sheet (SDS) for each chemical for detailed handling and safety information.[9]

Q3: How can I efficiently purify the final product on a large scale?

A3: While laboratory-scale purifications often rely on column chromatography, this method is generally not practical or economical for large-scale production.

  • Crystallization: As discussed in the troubleshooting section, developing a robust crystallization process is the most common and efficient method for purifying the final product at scale.

  • Recrystallization: If the initial crystallization does not provide the desired purity, a recrystallization from a different solvent system can be an effective second purification step.

  • Slurry Washes: Sometimes, impurities can be removed by washing the crude solid product with a solvent in which the product is sparingly soluble, but the impurities are readily soluble.

  • Filtration and Drying: The choice of filtration and drying equipment is also important. For example, a filter-dryer (Nutsche filter) can be used to perform filtration, washing, and drying in a single, contained unit, which is particularly beneficial when handling potent or hazardous compounds.

Experimental Protocol: Scalable Microwave-Assisted Synthesis

This protocol is a generalized procedure based on scalable microwave-assisted syntheses of similar triazolopyridine derivatives and should be optimized for the specific equipment and scale of operation.[4][8]

Reaction Scheme:

Materials and Equipment:

  • 2-Hydrazinyl-5-methylpyridine

  • N-Bromosuccinimide (NBS) or other suitable bromine source and cyclizing agent

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Toluene)

  • Microwave reactor suitable for scale-up

  • Jacketed glass reactor with overhead stirrer and condenser

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a microwave-compatible vessel of appropriate size, charge 2-hydrazinyl-5-methylpyridine (1.0 equivalent) and the chosen solvent.

  • Reagent Addition: Slowly add the bromine source and cyclizing agent (e.g., a slight excess of NBS) to the stirred solution. The addition should be controlled to manage any initial exotherm.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to the optimized temperature (e.g., 140-160 °C) and hold for the predetermined time (e.g., 15-30 minutes). Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a larger jacketed reactor.

  • Crystallization: Initiate crystallization by cooling the mixture, adding an anti-solvent, or a combination of both. Control the rate of cooling and/or anti-solvent addition to obtain a crystalline product with good filtration characteristics.

  • Isolation: Isolate the product by filtration. Wash the filter cake with a suitable solvent to remove residual impurities.

  • Drying: Dry the product under vacuum at an appropriate temperature to a constant weight.

Safety Precautions:

  • This reaction should be carried out by trained personnel in a well-ventilated area.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Consult the SDS for all reagents before use.

  • The microwave reactor should be operated according to the manufacturer's instructions.

Data Summary

ParameterLaboratory Scale (10g)Pilot Scale (1kg) - TargetKey Considerations for Scale-Up
Starting Material 2-Hydrazinyl-5-methylpyridine2-Hydrazinyl-5-methylpyridineEnsure consistent purity and supplier
Reagents N-BromosuccinimideN-BromosuccinimideControlled addition to manage exotherm
Solvent Volume ~100 mL~10 LSolvent selection impacts work-up & safety
Reaction Time 15-30 min (microwave)20-40 min (microwave)Optimize for complete conversion
Temperature 140-160 °C140-160 °CPrecise control is critical
Typical Yield 85-95%>80%Dependent on heat/mass transfer
Purification Column Chromatography/RecrystallizationRecrystallization/Slurry WashAvoid chromatography at scale

Visualizations

DOT Script for Synthesis Workflow:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start Starting Materials (2-Hydrazinyl-5-methylpyridine, NBS) dissolve Dissolve in High-Boiling Solvent start->dissolve mw_reaction Microwave Irradiation (140-160°C, 15-30 min) dissolve->mw_reaction in_process_control In-Process Control (TLC/HPLC) mw_reaction->in_process_control Monitor cooling Cooling & Quenching in_process_control->cooling Reaction Complete crystallization Crystallization (Controlled Cooling/Anti-solvent) cooling->crystallization filtration Filtration & Washing crystallization->filtration drying Vacuum Drying filtration->drying final_product 8-bromo-5-methyl-triazolo[1,5-a]pyridine drying->final_product

Caption: Workflow for the scaled-up synthesis of 8-bromo-5-methyl-triazolo[1,5-a]pyridine.

References

  • Dze, K. C. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review. International Journal for Research in Applied Science & Engineering Technology, 8(10), 1335-1359.
  • Amin, F., Islam, M., & Chopra, H. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. The Open Medicinal Chemistry Journal, 16.
  • Amin, F., Islam, M., & Chopra, H. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Open.
  • Dze, K. C. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review.
  • JETIR. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. JETIR, 12(1).
  • Berghausen, J., et al. (2009). [2][6][7]triazolo[1,5-a]pyridine and[2][6][7]triazolo[1,5-c]pyrimidine compounds and their use. Google Patents.

  • Deshmukh, A. R. A., et al. (2015). Novel processes for preparing triazolo [4,5-d]- pyrimidines, including ticagrelor, vianew intermediates and new route of synthesis.
  • Lee, K., Kim, J., & Lee, Y. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
  • Wang, X., et al. (2011). Preparation method of triazolopyridine derivative.
  • Li, J., et al. (2020).
  • Betigeri, S., et al. (2015). Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor.
  • Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(12), 132-147.
  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]

  • Khlebnikov, A. F., et al. (2024). The cyclization and functionalization reactions involving N-phenacylpyridinium salts. Chemical Papers.
  • Denmark, S. E. (n.d.). BMS-663068 A Process Chemistry Story. Denmark Group.
  • Appretech Scientific Limited. (n.d.). 8-bromo-5-methyl-[2][6][7]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • Singh, S., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega.
  • Lee, K., Kim, J., & Lee, Y. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

  • Lee, K., Kim, J., & Lee, Y. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
  • Unsworth, W. P., & Taylor, R. J. (2019). The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. University of York.
  • Unsworth, W. P., & Taylor, R. J. (2018). Cyclisation/ring expansion cascade reactions of pyridine‐containing...
  • Wang, C., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3059.
  • Lenci, E., & Trabocchi, A. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 13(5), 96.
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Journal of Saudi Chemical Society, 27(5), 101700.
  • Liu, W., et al. (2019). Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material: 4-amino-5-nitro-[2][6][10]oxadiazolo[3,4-e]tetra-zolo[1,5-a]pyridine-3-oxide. New Journal of Chemistry, 43(42), 16738-16743.

Sources

Troubleshooting low conversion rates in 8-bromo-5-methyl-triazolo[1,5-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting reactions involving 8-bromo-5-methyl-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chemical modification of this versatile heterocyclic compound. The inherent electronic properties of the triazolo[1,5-a]pyridine scaffold can present unique challenges in achieving high conversion rates in cross-coupling reactions. This resource provides in-depth, question-and-answer-based troubleshooting guides grounded in established mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Conversion in Suzuki-Miyaura Coupling

Q1: I am observing low yields and significant amounts of starting material in my Suzuki-Miyaura coupling reaction with 8-bromo-5-methyl-triazolo[1,5-a]pyridine. What are the likely causes and how can I improve the conversion?

A1: Low conversion in Suzuki-Miyaura couplings involving bromopyridine-like substrates is a common issue, often stemming from catalyst inhibition or suboptimal reaction conditions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity.

Initial Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. For heteroaromatic substrates, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider screening more electron-rich and bulky phosphine ligands which can promote the rate-determining oxidative addition step and stabilize the catalytic complex.

  • Base Selection: The base plays a crucial role in the transmetalation step. Ensure the base is strong enough to activate the boronic acid but not so strong as to cause degradation of your starting material or product.

  • Solvent and Temperature: The reaction requires a solvent system that can solubilize both the organic and inorganic components. A mixture of an aprotic organic solvent and water is common. Temperature is also a critical parameter to optimize.

Troubleshooting Flowchart for Low Suzuki-Miyaura Conversion

start Low Conversion in Suzuki Coupling reagent_check Verify Reagent Quality (Boronic acid, base, solvent purity) start->reagent_check catalyst_issue Is Catalyst/Ligand System Optimal? reagent_check->catalyst_issue base_solvent_issue Is Base/Solvent Combination Correct? catalyst_issue->base_solvent_issue If yes solution1 Screen Bulky Ligands (e.g., XPhos, SPhos) and Pd Pre-catalysts (e.g., G2, G3) catalyst_issue->solution1 If no side_reactions Are Side Reactions Occurring? base_solvent_issue->side_reactions If yes solution2 Screen Different Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) and Solvent Systems (Dioxane/H₂O, Toluene/H₂O) base_solvent_issue->solution2 If no solution3 Address Debromination: - Use milder base - Lower reaction temperature - Use boronic esters side_reactions->solution3 If Debromination is Observed end Improved Conversion solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Q2: I am observing a significant amount of a debrominated side product, 5-methyl-triazolo[1,5-a]pyridine, in my Suzuki coupling reaction. How can I minimize this?

A2: Debromination is a known side reaction in palladium-catalyzed couplings, especially with electron-rich heteroaromatics. This can occur through protonolysis of the organopalladium intermediate.

Strategies to Minimize Debromination:

  • Tandem Catalyst System: For challenging substrates like pyrazolo[1,5-a]pyrimidines, a tandem catalyst system, such as XPhosPdG2 with additional XPhos ligand, has been shown to be effective in preventing debromination.

  • Milder Base: Strong bases can sometimes promote side reactions. Switching to a milder base like K₂CO₃ or Cs₂CO₃ might be beneficial.

  • Lower Temperature: Running the reaction at the lowest effective temperature can help to disfavor the debromination pathway.

  • Boronic Esters: Consider using boronic esters (e.g., pinacol esters) instead of boronic acids. They are often more stable and can lead to cleaner reactions.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)Common and effective palladium precursors.
Ligand XPhos or SPhos (4-10 mol%)Bulky, electron-rich ligands that are effective for heteroaromatic substrates.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Effective bases for Suzuki couplings with good functional group tolerance.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Common solvent systems that facilitate dissolution of all reaction components.
Temperature 80-110 °CA good starting range for optimization.
Issue 2: Poor Performance in Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination of 8-bromo-5-methyl-triazolo[1,5-a]pyridine with a primary/secondary amine is sluggish and gives low yields. What factors should I investigate?

A3: The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The triazolopyridine core can be sensitive to certain reaction conditions.

Key Areas for Optimization:

  • Ligand Choice is Critical: The ligand plays a crucial role in the efficiency of the catalytic cycle. For N-heterocyclic substrates, bulky monodentate ligands like XPhos and RuPhos, or bidentate ligands with a large bite angle like Xantphos, are often successful.

  • Base Compatibility: Strong bases like NaOtBu are very common and often lead to higher reaction rates, but they can be incompatible with base-sensitive functional groups on your substrates. Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance but may require higher temperatures or catalyst loadings.

  • Solvent Effects: Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons like toluene, are widely used. Poor solubility of any reaction component is a frequent cause of reaction failure.

Table 2: Suggested Ligand/Base Combinations for Buchwald-Hartwig Amination

Amine TypeRecommended LigandRecommended BaseRationale
Primary Aliphatic RuPhos, BrettPhosNaOtBu, LHMDSThese ligands are highly effective for coupling with primary amines.
Secondary Aliphatic XPhos, JohnPhosK₃PO₄, Cs₂CO₃Bulky ligands that can accommodate sterically hindered amines.
Aromatic Xantphos, BINAPCs₂CO₃, K₃PO₄Bidentate ligands are often effective for coupling with anilines.

Catalytic Cycle for Buchwald-Hartwig Amination

Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br Ln OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)(H₂NR)-Br] Ln Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NHR Ln Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NHR RedElim->Product ArylBromide Ar-Br Amine RNH₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Issue 3: Failed or Low-Yielding Sonogashira Coupling

Q4: I am attempting a Sonogashira coupling with a terminal alkyne and 8-bromo-5-methyl-triazolo[1,5-a]pyridine, but the reaction is not proceeding well. What are the common pitfalls?

A4: The Sonogashira coupling, while powerful for forming C(sp²)-C(sp) bonds, can be sensitive to reaction conditions, particularly when using heteroaromatic halides.

Troubleshooting Checklist:

  • Copper(I) Co-catalyst: The copper(I) co-catalyst (e.g., CuI) is crucial for the reaction to proceed at a reasonable rate. Ensure that your CuI is fresh and of high purity.

  • Amine Base: An amine base, such as triethylamine or diisopropylamine, is typically used as both the base and, in some cases, the solvent. It must be anhydrous.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Thoroughly degas your solvents and maintain a strict inert atmosphere (argon or nitrogen).

  • Palladium Catalyst and Ligand: A variety of palladium sources can be used, often with a phosphine ligand. PdCl₂(PPh₃)₂ is a common choice.

Table 3: General Conditions for Sonogashira Coupling

ParameterRecommendation
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)
Copper Co-catalyst CuI (2-10 mol%)
Base Triethylamine or Diisopropylethylamine (excess)
Solvent THF or DMF
Temperature Room Temperature to 80 °C

General Troubleshooting for All Reactions

Q5: My reaction is still not working despite trying the suggestions above. What are some fundamental aspects I should re-examine?

A5: When a reaction consistently fails, it is often due to a fundamental issue with the reagents or experimental setup.

Fundamental Checks:

  • Reagent Purity: Verify the purity of your 8-bromo-5-methyl-triazolo[1,5-a]pyridine and the coupling partner. Impurities can poison the catalyst.

  • Solvent Quality: Ensure your solvents are anhydrous and have been properly degassed.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Re-evaluate your procedure for establishing and maintaining an inert atmosphere.

  • Catalyst Integrity: Ensure your palladium source and ligands have not degraded. It is often best to use freshly opened reagents or pre-catalysts.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

  • ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]

  • Springer. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2019). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. (2019). Microwave enhanced Sonogashira coupling. [Link]

  • Filo. (2

Technical Support Center: Catalyst Selection for Cross-Coupling with 8-bromo-5-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth guidance and troubleshooting for catalyst selection in cross-coupling reactions involving the versatile heterocyclic building block, 8-bromo-5-methyl-triazolo[1,5-a]pyridine. Our aim is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to overcome challenges in your synthetic endeavors.

Understanding the Substrate: 8-bromo-5-methyl-triazolo[1,5-a]pyridine

The unique structural features of 8-bromo-5-methyl-triazolo[1,5-a]pyridine present both opportunities and challenges in cross-coupling reactions. The triazolo[1,5-a]pyridine core is a nitrogen-rich heterocycle, which can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] The bromine at the 8-position is the reactive handle for cross-coupling, while the methyl group at the 5-position can influence the electronic properties and steric environment of the molecule.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when setting up cross-coupling reactions with 8-bromo-5-methyl-triazolo[1,5-a]pyridine.

Q1: Which type of cross-coupling reaction is most suitable for my desired transformation with 8-bromo-5-methyl-triazolo[1,5-a]pyridine?

The choice of cross-coupling reaction is dictated by the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, vinyl, or alkyl groups using boronic acids or their esters.[3] This is often the first choice due to the commercial availability and stability of a wide range of boronic acids.

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds to introduce primary or secondary amines, amides, or carbamates.[4][5][6]

  • Sonogashira Coupling: Used to form C-C bonds with terminal alkynes, providing access to valuable alkynyl-substituted heterocycles.[7][8]

  • Heck Coupling: Suitable for forming C-C bonds with alkenes to introduce vinyl groups.[9][10]

Q2: How do I prevent my palladium catalyst from being poisoned by the nitrogen atoms in the triazolo[1,5-a]pyridine ring?

Catalyst poisoning is a primary concern with nitrogen-containing heterocycles.[1] Here are some strategies to mitigate this:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands coordinate strongly to the palladium center, shielding it from the nitrogen atoms of the substrate and promoting the desired catalytic cycle.[1][11] Examples include Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[12][13]

  • Use of Precatalysts: Well-defined palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][14] These precatalysts are designed for controlled release of the active catalyst, minimizing side reactions.

  • Slow Addition: In some cases, slow addition of the 8-bromo-5-methyl-triazolo[1,5-a]pyridine substrate can maintain a low concentration in the reaction mixture, reducing its inhibitory effect.

Q3: What is the best palladium source and ligand combination to start with for a Suzuki-Miyaura coupling?

For a Suzuki-Miyaura coupling with 8-bromo-5-methyl-triazolo[1,5-a]pyridine, a good starting point would be a second or third-generation Buchwald palladacycle precatalyst in combination with a bulky, electron-rich biaryl phosphine ligand.

Catalyst System ComponentExamplesRationale
Palladium Precatalyst XPhos Pd G3, SPhos Pd G2Air and moisture stable, provides a reliable 1:1 Pd:Ligand ratio.[15]
Ligand XPhos, SPhos, RuPhosBulky and electron-donating, promotes oxidative addition and reductive elimination, while protecting the Pd center.[11]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base is crucial and often requires screening. K₃PO₄ is a good starting point for many Suzuki couplings.[15][16]
Solvent Dioxane/H₂O, Toluene, THFA polar aprotic solvent, often with a small amount of water, is typically used to facilitate the dissolution of the base and boronic acid.[17]

Q4: I am observing significant protodeboronation of my boronic acid in a Suzuki coupling. How can I minimize this?

Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid.[1] This is a common side reaction, especially with electron-deficient or some heteroaryl boronic acids.[15] To mitigate this:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using a weaker base like K₂CO₃ or KF.[15]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can be beneficial.[15]

  • Use Boronate Esters: Boronate esters, such as pinacol esters (Bpin), are often more stable towards protodeboronation than the corresponding boronic acids.

Troubleshooting Guide

Even with a well-designed experiment, challenges can arise. This section provides a structured approach to troubleshooting common issues.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Inactive Catalyst:

    • Diagnosis: The palladium source or ligand may have degraded.

    • Solution: Use a fresh batch of catalyst and ligand. Consider using an air-stable precatalyst to ensure the formation of the active catalytic species.[15] Ensure all reagents and solvents are pure and dry, as impurities can deactivate the catalyst.

  • Catalyst Poisoning:

    • Diagnosis: The nitrogen-rich substrate is inhibiting the catalyst.

    • Solution: Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to XPhos).[11] Increase the catalyst loading slightly (e.g., from 1 mol% to 3 mol%).

  • Incorrect Base or Solvent:

    • Diagnosis: The chosen base may not be optimal for the specific coupling partners, or the reactants may not be fully soluble.

    • Solution: Screen a panel of bases (e.g., K₃PO₄, K₂CO₃, CsF) and solvents (e.g., dioxane, toluene, THF, DME). Ensure vigorous stirring for biphasic reactions.[15]

  • Low Reaction Temperature:

    • Diagnosis: The reaction may have a high activation energy.

    • Solution: Increase the reaction temperature in increments of 10-20 °C. Microwave irradiation can also be effective in accelerating slow reactions.[18][19]

Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

  • Homocoupling of Boronic Acid (in Suzuki reactions):

    • Diagnosis: Formation of a biaryl product derived from the boronic acid.

    • Solution: This is often caused by the presence of oxygen.[1] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[15]

  • Debromination of the Starting Material:

    • Diagnosis: The bromine atom on the triazolopyridine is replaced by a hydrogen atom.

    • Solution: This can be caused by certain catalyst/ligand combinations or by impurities in the reaction. Using a well-defined precatalyst can sometimes mitigate this.[18][19] Consider a milder base.

  • Hydrolysis of the Product:

    • Diagnosis: If the coupling partner or the product contains sensitive functional groups, they may be hydrolyzed under the reaction conditions.

    • Solution: Use anhydrous conditions and a non-aqueous workup. A weaker, non-nucleophilic base may also be necessary.

Experimental Protocols

The following are generalized, starting-point protocols. Optimization of specific parameters will likely be necessary.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add 8-bromo-5-methyl-triazolo[1,5-a]pyridine (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv) to a reaction vessel. B Add palladium precatalyst (1-3 mol%) and ligand (if separate). A->B C Add degassed solvent. B->C D Seal vessel and purge with inert gas. C->D E Heat to 80-110 °C with vigorous stirring. D->E F Monitor by TLC or LC-MS. E->F G Cool to room temperature. F->G H Aqueous workup (e.g., dilute with EtOAc, wash with water and brine). G->H I Dry organic layer, filter, and concentrate. H->I J Purify by column chromatography. I->J

Suzuki-Miyaura Coupling Workflow
  • Reaction Setup: To a dry reaction vial, add 8-bromo-5-methyl-triazolo[1,5-a]pyridine (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 4:1) to achieve a concentration of 0.1-0.2 M.

  • Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start setup Combine 8-bromo-5-methyl-triazolo[1,5-a]pyridine, amine (1.2 equiv), and base (e.g., NaOtBu, 1.4 equiv) in a glovebox. start->setup catalyst Add Pd precatalyst and ligand (e.g., RuPhos Pd G3, 2 mol%). setup->catalyst solvent Add anhydrous, degassed solvent (e.g., Toluene). catalyst->solvent reaction Heat reaction at 80-120 °C. solvent->reaction monitor Monitor reaction progress. reaction->monitor workup Quench, perform aqueous workup, and extract. monitor->workup purify Purify by chromatography. workup->purify end End purify->end

Buchwald-Hartwig Amination Workflow
  • Reaction Setup (under inert atmosphere): In a glovebox, add 8-bromo-5-methyl-triazolo[1,5-a]pyridine (1.0 equiv.), the amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 equiv.) to a dry reaction vessel.

  • Catalyst Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or THF).

  • Reaction: Seal the vessel and heat to 80-120 °C with vigorous stirring for 4-24 hours.

  • Monitoring and Workup: Follow steps 6-8 as described in the Suzuki-Miyaura protocol, taking care to quench the strong base carefully during workup.

References

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
  • Carrow, B. P., & Hartwig, J. F. (2012). Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Gevorgyan, V., & Takeda, A. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Journal of the American Chemical Society, 145(4), 2445-2453.
  • Bhaskaran, S., Padusha, S. A., & Meleveetil, S. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(31), 9634-9653.
  • Iizumi, K., Nakayama, K. P., Kato, K., Muto, K., & Yamaguchi, J. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440-1449.
  • Benchchem. (2025). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Request PDF. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Iizumi, K., Nakayama, K. P., Kato, K., Muto, K., & Yamaguchi, J. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new precatalyst for the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]

  • Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

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  • Benchchem. (2025). A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine.
  • Berini, C., & Navarro, O. (2010). N-Heterocyclic Carbene Complexes in Arylation Reactions other than Cross-couplings. Topics in Organometallic Chemistry, 32, 1-27.
  • Al-Masri, O. A., El-Abadelah, M. M., & Voelter, W. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Serbian Chemical Society, 79(10), 1205-1215.
  • ResearchGate. (n.d.). Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine. [Link]

  • ResearchGate. (n.d.). The Chemistry of the Triazolopyridines: An Update. [Link]

  • Wang, L., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. European Journal of Medicinal Chemistry, 265, 116065.
  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]

  • ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]

  • Request PDF. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]

  • PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • ChemRxiv. (n.d.). Nickel-Catalyzed Cross-Coupling Methylation of Aryl and Heteroaryl Electrophiles via Hydrazone Umpolung. [Link]

  • MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]

  • PubMed. (n.d.). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

  • Benchchem. (2025). Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine.
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  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PubMed Central. (n.d.). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. [Link]

Sources

Protecting group strategies for 8-bromo-5-methyl-triazolo[1,5-a]pyridine synthesis

Technical Support Center: Synthesis of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

Welcome to the technical support guide for the synthesis of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Triazolopyridines are privileged structures in drug discovery, and successful, regioselective functionalization is key to developing novel molecular entities.[4][5][6]

This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during the synthesis, with a particular focus on protecting group strategies to control bromination.

Section 1: Foundational Synthesis and Common Hurdles

The synthesis of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine typically involves the construction of the 5-methyl-[1][2][3]triazolo[1,5-a]pyridine core followed by selective bromination. However, this final bromination step is often challenging due to the electronic nature of the fused heterocyclic system.

cluster_0Phase 1: Core Synthesiscluster_1Phase 2: FunctionalizationA2-Amino-6-methylpyridineBIntermediate Formation(e.g., N-pyridinyl-amidoxime)A->BCCyclizationB->CD5-methyl-[1,2,4]triazolo[1,5-a]pyridineC->DPurificationEElectrophilic BrominationD->EFTarget: 8-bromo IsomerE->F

Caption: General workflow for the synthesis of the target compound.

Question: My direct bromination of 5-methyl-[1][2][3]triazolo[1,5-a]pyridine with agents like N-Bromosuccinimide (NBS) or bromine (Br₂) results in a complex mixture of products, low yield, or no reaction. What is happening?

Answer:

This is a very common issue. The challenges with direct bromination of the triazolopyridine core stem from several factors:

  • Ring Deactivation/Activation: The pyridine nitrogen has a deactivating inductive effect, making the pyridine ring electron-deficient and less susceptible to electrophilic substitution.[7] Conversely, the fused triazole ring is electron-rich, but its influence may not be sufficient to activate the desired C8 position cleanly.

  • Lewis Acid Complexation: Brominating agents, or catalysts used with them, can form a complex with the basic pyridine nitrogen (N4). This complexation further deactivates the ring system towards electrophilic attack and can lead to substrate decomposition under harsh conditions.

  • Side Reactions:

    • Benzylic Bromination: Under radical conditions (e.g., NBS with a radical initiator), bromination can occur on the 5-methyl group instead of the aromatic ring.[7]

    • Over-bromination: If the conditions are too forcing, multiple bromination events can occur at various positions.

    • Ring Opening: The triazole ring can be sensitive to strongly acidic or oxidative conditions, leading to degradation.

To resolve this, you must first optimize the bromination conditions before resorting to more complex protecting group strategies.

Brominating AgentTypical ConditionsProsCons & Troubleshooting
NBS CCl₄ or CH₂Cl₂, rt or heatMild, easy to handle.Can lead to radical side-chain bromination. Ensure reaction is run in the dark without radical initiators for electrophilic substitution.
Bromine (Br₂) Acetic acid, CH₂Cl₂Potent electrophile.Highly corrosive. Can require a Lewis acid catalyst which may complex with the substrate. Often leads to over-bromination.
KBr / PIDA H₂O or MeOH, rtHigh regioselectivity for similar heterocycles[8], mild conditions.PIDA (phenyliodine diacetate) is an oxidizing agent; substrate compatibility must be checked.

Section 2: Strategic Use of Protecting Groups for Regiocontrol

When optimizing bromination conditions fails to provide the desired 8-bromo isomer cleanly and in high yield, a protecting group strategy is the logical next step. The goal is to temporarily modify the pyridine nitrogen to alter the electronic properties of the ring system, thereby directing the bromination to the C8 position and preventing side reactions.

StartDirect Bromination Fails?PGImplement ProtectingGroup StrategyStart->PGYesN_OxideN-Oxide FormationPG->N_OxideBrominationBromination ofProtected SubstrateN_Oxide->BrominationDeprotectionDeprotectionBromination->DeprotectionProductPure 8-Bromo ProductDeprotection->Product

Caption: Decision workflow for implementing a protecting group strategy.

Question: Which protecting group is most effective for directing bromination to the C8 position of 5-methyl-[1][2][3]triazolo[1,5-a]pyridine?

Answer:

The N-oxide is the most logical and field-proven protecting group for this specific transformation. Formation of the N-oxide at the pyridine nitrogen (N4) offers two key advantages:

  • Electronic Modification: The N-oxide group is strongly electron-withdrawing, which deactivates the pyridine ring positions ortho and para to it (C5, C7). This electronic shift makes the remaining positions, particularly C8, relatively more susceptible to electrophilic attack.

  • Steric Hindrance: The N-oxide can sterically hinder the approach of the brominating agent to the adjacent C5 position, further favoring substitution at more remote positions.

While other protecting groups like borane adducts[2] or Cbz-dihydropyridines[1] exist for pyridines, they are less suitable here. Borane adducts can be unstable to some bromination conditions, and the Cbz strategy involves loss of aromaticity, which is an unnecessarily complex approach for this substrate.

Protecting GroupFormationEffect on BrominationDeprotectionSuitability
N-Oxide m-CPBA or H₂O₂/AcOHDeactivates C5/C7, directs to C8. Prevents N-complexation.PPh₃ or PCl₃, heatExcellent . The standard and recommended approach.
Borane Adduct BH₃·SMe₂ or BH₃·THFMasks the N lone pair. Less predictable electronic effect.Acidic workup (e.g., HCl/MeOH)[2]Moderate . Potential instability during bromination.
N-Amino O-(Mesitylenesulfonyl)hydroxylamineConverts N to a reactive N-NH₂ group.Not a simple protection; changes reactivity entirely.Not Recommended . Fundamentally alters the core structure.

Section 3: Experimental Protocols

Question: Can you provide a reliable, step-by-step protocol for the N-oxide mediated synthesis of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine?

Answer:

Certainly. The following three-step procedure outlines the protection, bromination, and deprotection sequence.

step1Step 1: N-Oxide FormationStarting Material: 5-methyl-[1,2,4]triazolo[1,5-a]pyridineReagent: m-CPBASolvent: CH₂Cl₂step2Step 2: BrominationIntermediate: N-OxideReagent: NBS or Br₂/H₂SO₄Solvent: H₂SO₄ or CH₂Cl₂step1->step2Purify & Proceedstep3Step 3: DeprotectionIntermediate: Bromo-N-OxideReagent: PCl₃ or PPh₃Solvent: CHCl₃ or Toluenestep2->step3Purify & Proceed

Validation & Comparative

Navigating the Bioactive Landscape of Triazolopyridine Isomers: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The triazolopyridine scaffold is a cornerstone in modern medicinal chemistry, lauded for its versatile biological activities and privileged structural features. This bicyclic aromatic system, composed of a triazole ring fused to a pyridine ring, exists in several isomeric forms, with the position of the nitrogen atoms and the fusion orientation dictating not only the molecule's physicochemical properties but also its pharmacological profile. For researchers, scientists, and drug development professionals, understanding the nuances of how isomeric variations within the triazolopyridine family influence biological activity is paramount for rational drug design and lead optimization.

This guide provides an in-depth, objective comparison of the biological activities of key triazolopyridine isomers, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, and kinase-inhibiting agents, and as modulators of G-protein coupled receptors.

The Isomeric World of Triazolopyridines: A Structural Overview

Triazolopyridines are classified based on the arrangement of nitrogen atoms in the triazole ring and the points of fusion with the pyridine ring. Among the most extensively studied are the[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine systems. Their structural differences, though subtle, lead to distinct electronic distributions and steric profiles, which in turn govern their interactions with biological targets.

G cluster_0 Key Triazolopyridine Isomers isomer1 [1,2,4]Triazolo[4,3-a]pyridine isomer2 [1,2,4]Triazolo[1,5-a]pyridine G cluster_workflow Kinase Inhibition Assay Workflow Start Prepare Kinase, Substrate, and Inhibitor Solutions Incubate Incubate Kinase with Inhibitor Start->Incubate Step 1 Add_Substrate Initiate Reaction with ATP and Substrate Incubate->Add_Substrate Step 2 Incubate_Reaction Allow Kinase Reaction to Proceed Add_Substrate->Incubate_Reaction Step 3 Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Step 4 Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Step 5 Analyze Analyze Data and Calculate IC50 Detect_Signal->Analyze Step 6

Caption: A generalized workflow for a kinase inhibition assay.

Adenosine Receptor Modulation

A direct comparison of isomeric triazolopyridine derivatives has been conducted in the context of adenosine receptor inhibition. A study described the synthesis of 8-amino-2-aryl-t[1][2][3]riazolo[1,5-a]pyridine-6-carboxyl amides and compared them to their isomeric 5-amino-2-aryl-t[1][2][3]riazolo[1,5-a]pyridine-7-carboxyl amide counterparts.[4][5] This research provided valuable insights into how the placement of functional groups on the isomeric scaffolds affects binding to the human adenosine A2a (hA2a) receptor and selectivity against the human adenosine A1 (hA1) receptor.[4][5]

The study concluded that the H-bond donor strength of the free amino functionality is a key determinant for hA2a inhibitory activity and hA1 selectivity.[4][5] This highlights the critical role of the isomeric core in positioning key pharmacophoric features in the optimal orientation for receptor binding.

Antimicrobial Activity

Triazolopyridine derivatives have also been investigated for their antimicrobial properties. While direct comparative studies between isomers with identical substituents are not abundant, the literature indicates that thet[1][2][3]riazolo[4,3-a]pyrimidine scaffold, a close relative, exhibits anti-Candida activity.[3] The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify antimicrobial efficacy.

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Triazole Derivatives

Compound/IsomerMicroorganismMIC (µg/mL)Reference
1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one derivative 2aCandida albicans25[3]
1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one derivative 2bCandida albicans25[3]
1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one derivative 3aCandida albicans25[3]
1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one derivative 3bCandida albicans25[3]
1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-one derivative 5bCandida albicans25[3]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the biological activity of triazolopyridine isomers.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[8][9]

  • Compound Treatment: Treat the cells with various concentrations of the triazolopyridine isomers (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined period (e.g., 48 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[10]

p38α Kinase Inhibition Assay

This protocol outlines a typical luminescence-based kinase assay to determine the inhibitory activity of compounds against p38α kinase.

Protocol:

  • Reagent Preparation: Prepare solutions of p38α kinase, a suitable substrate (e.g., a specific peptide), and the triazolopyridine test compounds in an appropriate assay buffer.

  • Kinase Reaction:

    • Add the p38α kinase and the test compound to the wells of a microplate and incubate for a short period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Signal Detection:

    • Add a kinase detection reagent that contains a luciferase and a pro-luciferin substrate. The amount of ATP remaining in the well is inversely proportional to the kinase activity. The detection reagent will generate a luminescent signal based on the remaining ATP.

    • Incubate for approximately 30 minutes at room temperature.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Adenosine A2A Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 cells).[11]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand for the A2A receptor (e.g., [3H]CGS21680), and varying concentrations of the triazolopyridine test compounds.[11]

  • Incubation: Incubate the mixture at 25°C for 60 minutes to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The isomeric form of the triazolopyridine scaffold is a critical determinant of its biological activity. As demonstrated, subtle changes in the arrangement of nitrogen atoms and the points of ring fusion can lead to significant differences in anticancer efficacy, kinase inhibition, and receptor modulation. Thet[1][2][3]riazolo[4,3-a]pyridine andt[1][2][3]riazolo[1,5-a]pyridine isomers, along with related heterocyclic systems, offer a rich chemical space for the design of novel therapeutics.

For drug development professionals, a deep understanding of the structure-activity relationships of these isomers is essential for the rational design of potent and selective drug candidates. While this guide provides a comparative overview based on the available literature, further head-to-head comparative studies of identically substituted isomers across a broad range of biological targets would be invaluable to the field. Such studies would provide a more granular understanding of the subtle electronic and steric effects that govern the pharmacological profiles of these versatile scaffolds and pave the way for the development of next-generation therapeutics.

References

  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [Link]

  • Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. ACS Omega. [Link]

  • Synthesis and biological evaluation of newt[1][2][3]riazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? Bioorganic & Medicinal Chemistry Letters. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • MTT Assay Principle. University of arizona. [Link]

  • Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Synthesis and anticancer activity evaluation of a series oft[1][2][3]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. [Link]

Sources

The Triazolo[1,5-a]pyridine Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Quest for Kinase Specificity

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have long been a focal point of drug discovery, particularly in oncology and immunology. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket. This structural similarity presents a formidable challenge: the development of inhibitors that are not only potent against their intended target but also highly selective, thereby minimizing off-target effects and associated toxicities.

The[1][2]triazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of forming the core of highly effective kinase inhibitors. While the specific compound 8-bromo-5-methyl-triazolo[1,5-a]pyridine is primarily documented as a synthetic intermediate, its core structure is the foundation for a class of potent inhibitors targeting key kinases in inflammatory and neoplastic diseases. This guide will delve into the performance of advanced triazolo[1,5-a]pyridine derivatives, specifically focusing on inhibitors of the Janus Kinase (JAK) family and p38 Mitogen-Activated Protein Kinase (MAPK). We will objectively compare their performance against established clinical and preclinical inhibitors, supported by experimental data and detailed protocols to empower your own investigations.

The Triazolo[1,5-a]pyridine Core: A Versatile Anchor for Kinase Inhibition

The triazolo[1,5-a]pyridine ring system acts as a bioisostere of purines, enabling it to effectively mimic the hinge-binding interactions of ATP within the kinase active site. This foundational interaction provides a stable anchor, from which substitutions at various positions on the bicyclic ring can be strategically employed to achieve both high potency and remarkable selectivity. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C2, C5, C6, and C8 positions can dramatically influence target engagement and the overall pharmacological profile.[3]

This guide will focus on two prominent classes of inhibitors derived from this scaffold:

  • JAK Family Inhibitors: Crucial for cytokine signaling in immunity and hematopoiesis.

  • p38 MAPK Inhibitors: A key node in the cellular response to stress and inflammation.

Part 1: A Comparative Analysis of Triazolopyridine-Based JAK Inhibitors

The JAK-STAT signaling pathway is a critical conduit for over 50 cytokines and growth factors, making it a prime target for treating autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms. Several triazolopyridine-based compounds have been developed as potent JAK inhibitors.

Featured Triazolopyridine Inhibitors:
  • CEP-33779: A potent and highly selective inhibitor of JAK2.[4][5]

  • Filgotinib (GLPG0634): A selective JAK1 inhibitor that has undergone extensive clinical investigation.[6][7]

Comparator Kinase Inhibitors:
  • Tofacitinib: A first-generation, clinically approved pan-JAK inhibitor.[8]

  • Ruxolitinib: A clinically approved inhibitor with potent activity against JAK1 and JAK2.[9][10]

Quantitative Performance Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against the four members of the JAK family, providing a clear comparison of their potency and selectivity. Lower IC50 values indicate greater potency.

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)Selectivity ProfileReference(s)
CEP-33779 ~721.8 >1000>1440Highly JAK2 Selective (>40-fold vs JAK1)[4][11]
Filgotinib 10 28810116JAK1 Preferential[6][7]
Tofacitinib 112201 -Pan-JAK (JAK3 Potent)[8]
Ruxolitinib 3.3 2.8 42819JAK1/JAK2 Co-inhibitor[9][10][12]

Data compiled from multiple sources and may vary based on assay conditions. Values in bold indicate primary targets.

Expert Insights on Causality and Experimental Choices

The data clearly illustrates the versatility of the triazolopyridine scaffold. For CEP-33779 , medicinal chemists achieved remarkable JAK2 selectivity. SAR studies revealed that specific substitutions at the C8 position of the core were optimal for JAK2 potency, while modifications at the C2 position were crucial for cellular activity. This high selectivity is advantageous when seeking to specifically target the JAK2-mediated signaling prominent in myeloproliferative neoplasms, while minimizing effects related to the inhibition of other JAK isoforms, such as the immunosuppression associated with JAK3 inhibition.

In contrast, Filgotinib was optimized for preferential JAK1 inhibition.[6] This selectivity is therapeutically relevant for inflammatory conditions where cytokines signaling through JAK1 play a predominant role. The choice to pursue JAK1 selectivity is driven by the hypothesis that it may offer a better safety profile, particularly concerning the hematological side effects associated with potent JAK2 inhibition.

The comparators, Tofacitinib and Ruxolitinib , represent earlier and different approaches. Tofacitinib's potent inhibition of JAK3, in addition to JAK1 and JAK2, contributes to its broad immunosuppressive effects. Ruxolitinib's dual targeting of JAK1 and JAK2 has proven effective in diseases where both kinases are dysregulated.

JAK-STAT Signaling Pathway and Points of Inhibition

The diagram below illustrates the canonical JAK-STAT signaling pathway, a critical communication route for numerous cytokines. Upon cytokine binding, receptor-associated JAKs are brought into proximity, trans-phosphorylate each other, and become activated. They then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Triazolopyridine inhibitors, as ATP competitors, block the initial phosphorylation events, effectively shutting down the entire cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor Dimer JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 JAK1->Receptor Receptor Phosphorylation JAK1->JAK2 Trans-phosphorylation STAT_inactive STAT (inactive) JAK1->STAT_inactive 4. STAT Phosphorylation STAT_inactive->Receptor 3. STAT Recruitment STAT_active STAT-P Dimer (active) Gene Target Gene Transcription STAT_active->Gene 5. Dimerization, Nuclear Translocation & Gene Regulation Inhibitor Triazolopyridine Inhibitor Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Inhibition Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: The JAK-STAT signaling cascade and the point of inhibition.

Part 2: A Comparative Analysis of Triazolopyridine-Based p38 MAPK Inhibitors

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress. Its inhibition is a therapeutic strategy for a range of inflammatory diseases.

Featured Triazolopyridine Class:
  • C6-Substituted Triazolopyridines: A well-studied series demonstrating potent p38α inhibition, with SAR focused on optimizing the C6 linker and aryl substituents.[3]

Comparator Kinase Inhibitor:
  • SB203580: A widely used and selective preclinical tool compound for studying p38α and p38β inhibition.[1][13][14]

Quantitative Performance Data

This table presents representative data for a C6-substituted triazolopyridine inhibitor and the comparator, SB203580.

Compoundp38α (IC50, nM)p38β (IC50, nM)Selectivity ProfileReference(s)
Triazolopyridine Analog 1-20-Potent p38α inhibitor[3]
SB203580 50500Selective for p38α/β[13][14]

Note: Specific IC50 values for triazolopyridine p38 inhibitors vary widely based on the specific analog.

Expert Insights on Causality and Experimental Choices

Research into triazolopyridine-based p38 inhibitors has focused heavily on structure-based drug design.[3] X-ray crystallography has been instrumental in revealing how these compounds bind within the p38 active site. These insights guided the optimization of the C6 linker from a metabolically labile sulfur atom to a more stable methylene group, which was predicted by molecular modeling to be a bioisosteric replacement. This change successfully addressed metabolic deficiencies without compromising potency.[3] This iterative process of design, synthesis, and testing, informed by structural biology, is a hallmark of modern kinase inhibitor development.

SB203580 serves as an essential benchmark. Its well-characterized selectivity for p38α and p38β over other MAP kinases (e.g., JNK, ERK) makes it a reliable positive control in assays and a standard against which new inhibitors are measured.

p38 MAPK Signaling Pathway

The diagram below outlines the p38 MAPK cascade. Upstream MAPKKs (MKK3/6) dually phosphorylate and activate p38. Activated p38 then phosphorylates downstream targets, such as the kinase MK2, which in turn leads to the stabilization of mRNAs for pro-inflammatory cytokines like TNF-α. Triazolopyridine inhibitors bind to the ATP site of p38, preventing its catalytic activity.

p38_MAPK_Pathway Stress Stress / Cytokines (e.g., TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK 1. Activation MKK MKK3 / MKK6 MAPKKK->MKK 2. Phosphorylation p38 p38 MAPK MKK->p38 3. Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 4. Phosphorylation Response Inflammatory Response (e.g., TNF-α production) MK2->Response 5. Downstream Effects Inhibitor Triazolopyridine Inhibitor Inhibitor->p38 Inhibition

Caption: The p38 MAPK cascade and the point of inhibition.

Part 3: Experimental Protocols for Kinase Inhibition Assays

Accurate and reproducible measurement of kinase inhibition is fundamental to drug discovery. The choice of assay depends on various factors, including throughput requirements, available reagents, and the specific information sought (e.g., biochemical IC50 vs. cellular target engagement). Here, we provide detailed, self-validating protocols for common in vitro kinase assays.

Workflow Overview: In Vitro Kinase IC50 Determination

The general workflow for determining the IC50 of a test compound against a purified kinase involves preparing serial dilutions of the inhibitor, incubating it with the kinase and a suitable substrate, initiating the reaction with ATP, and finally, detecting the amount of product formed.

Kinase_Assay_Workflow A 1. Compound Serial Dilution (e.g., in 100% DMSO) B 2. Dispense Compound to Assay Plate (e.g., 384-well plate) A->B C 3. Add Kinase & Substrate Mix (in assay buffer) B->C D 4. Pre-incubation (Allows compound-enzyme binding) C->D E 5. Initiate Reaction (Add ATP solution) D->E F 6. Kinase Reaction Incubation (e.g., 30-60 min at RT) E->F G 7. Stop Reaction & Detect Signal (Add detection reagents) F->G H 8. Data Analysis (Calculate % Inhibition, Plot Curve, Determine IC50) G->H

Caption: General workflow for an in vitro kinase IC50 assay.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a robust, high-throughput method for measuring tyrosine or serine/threonine kinase activity. It relies on the FRET between a Europium (Eu) cryptate-labeled antibody that recognizes the phosphorylated substrate and a streptavidin-conjugated fluorophore (e.g., XL665) that binds to a biotinylated peptide substrate.

  • Principle: Kinase-mediated phosphorylation of a biotinylated peptide substrate allows for the binding of a phospho-specific Eu-labeled antibody. This brings the Eu donor and the XL665 acceptor (bound to the biotin tag via streptavidin) into close proximity, generating a FRET signal.

  • Self-Validation: The assay includes controls for 0% inhibition (DMSO vehicle) and 100% inhibition (EDTA or a potent, broad-spectrum inhibitor like Staurosporine) to define the assay window. The signal-to-background ratio should be robust for valid data interpretation.

Step-by-Step Methodology:

  • Compound Preparation: Create an 11-point, 3-fold serial dilution of the test inhibitor in 100% DMSO.

  • Assay Plate Preparation: In a 384-well low-volume white plate, add 0.5 µL of the diluted compound or DMSO (for controls) to the appropriate wells.

  • Enzyme/Substrate Addition: Prepare a mix of the kinase (e.g., JAK1 or p38α) and its corresponding biotinylated peptide substrate in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Add 5.5 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 4 µL of ATP solution (prepared in kinase reaction buffer at a concentration near the Kₘ for the specific kinase) to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate for 30-60 minutes at room temperature.

  • Detection: Prepare a detection mix containing the Eu-labeled anti-phospho-substrate antibody and SA-XL665 in detection buffer (which includes EDTA to stop the reaction). Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm with excitation at 320-340 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and then determine the percent inhibition for each concentration relative to controls. Plot the results and fit to a four-parameter logistic curve to determine the IC50 value.[2]

Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to any kinase.

  • Principle: After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.

  • Self-Validation: The protocol includes "no enzyme" and "0% conversion" controls to establish the baseline and "100% conversion" controls to define the maximum signal, ensuring the kinase reaction is within the linear range of detection.

Step-by-Step Methodology:

  • Compound and Plate Setup: Prepare and dispense serial dilutions of the inhibitor into a 384-well white plate as described in the HTRF protocol.

  • Enzyme/Substrate Addition: Prepare a 2X solution of the kinase and its substrate in kinase reaction buffer. Add 5 µL of this mix to each well. Incubate for 10-15 minutes at room temperature.

  • Kinase Reaction Initiation: Prepare a 2X ATP solution in kinase buffer. Add 5 µL to each well to start the reaction (final volume 10 µL). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a standard plate reader.

  • Data Analysis: The luminescent signal is proportional to kinase activity. Calculate percent inhibition relative to controls and determine the IC50 value by non-linear regression.[15][16][17]

Conclusion

The[1][2]triazolo[1,5-a]pyridine scaffold represents a highly successful and versatile platform for the development of potent and selective kinase inhibitors. As demonstrated by advanced analogs like the JAK2-selective inhibitor CEP-33779 and the JAK1-preferential inhibitor Filgotinib, strategic chemical modifications to this core can precisely tune the potency and selectivity profile to achieve desired therapeutic effects. By comparing these next-generation inhibitors to established drugs and tool compounds, and by employing robust, well-validated experimental protocols such as HTRF and ADP-Glo assays, researchers can continue to refine this privileged scaffold to address unmet needs in the treatment of cancer, inflammation, and other kinase-driven diseases. This guide provides the foundational data and methodologies to empower such investigations, fostering the next wave of innovation in targeted kinase inhibition.

References

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central (PMC). [Link]

  • Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials. Modern Rheumatology. [Link]

  • A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis. PubMed Central (PMC). [Link]

  • Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. PubMed. [Link]

  • The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. PubMed Central (PMC). [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. PubMed Central (PMC). [Link]

  • Filgotinib in Rheumatoid Arthritis: A Profile of Its Use. PubMed Central (PMC). [Link]

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A Comparative Analysis of Substituted Triazolopyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction to the Triazolopyridine Scaffold

A. The Privileged Structure of Triazolopyridine

The triazolopyridine scaffold is a class of heterocyclic compounds featuring a fused triazole and pyridine ring system.[1] This core structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. The arrangement of nitrogen atoms within the bicyclic system allows for a variety of non-covalent interactions, including hydrogen bonding and metal chelation, making it a versatile framework for drug design.[2] Isomers of triazolopyridine are distinguished by the arrangement of their nitrogen atoms and the type of ring fusion.[1]

B. Therapeutic Significance and Applications

Triazolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] Their therapeutic potential stems from their ability to modulate the activity of key enzymes and receptors involved in various disease pathways. For instance, different substitution patterns on the triazolopyridine core have led to the development of potent inhibitors of kinases and bromodomains, which are critical targets in oncology and inflammatory diseases.[4][5] This guide will provide a comparative analysis of substituted triazolopyridine derivatives, focusing on their anticancer and anti-inflammatory activities, supported by experimental data and detailed protocols.

II. Synthesis of Substituted Triazolopyridine Derivatives

A. General Synthetic Strategies

The synthesis of the[4][6][7]triazolo[1,5-a]pyridine core, a common isomer, can be achieved through several efficient methods. One prevalent strategy involves the cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride under mild conditions.[8][9] Another common approach is the copper-catalyzed oxidative cyclization of 2-aminopyridine with nitriles.[9] These methods offer good yields and tolerate a wide range of functional groups, allowing for the generation of diverse libraries of substituted derivatives for structure-activity relationship (SAR) studies.[9]

B. Illustrative Synthesis of a[4][6][7]triazolo[1,5-a]pyridine Library

The following workflow illustrates a general approach to synthesizing a library of substituted triazolopyridine derivatives for comparative analysis.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Library 2-Aminopyridine 2-Aminopyridine Cyclization Cyclization 2-Aminopyridine->Cyclization Substituted Nitrile Substituted Nitrile Substituted Nitrile->Cyclization Substituted Triazolopyridine Library Substituted Triazolopyridine Library Cyclization->Substituted Triazolopyridine Library Cu-catalyzed oxidative cyclization cluster_nucleus Nucleus BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 recruits RNAPolII RNA Polymerase II PTEFb->RNAPolII activates Oncogenes Oncogenes (e.g., c-MYC) RNAPolII->Oncogenes transcribes Transcription Transcription Oncogenes->Transcription CellProliferation Cell Proliferation & Survival Transcription->CellProliferation Triazolopyridine Triazolopyridine Inhibitor Triazolopyridine->BRD4 inhibits binding

BRD4 signaling and its inhibition by triazolopyridines.
B. p38 MAPK Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K activate MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylate p38MAPK p38 MAPK MKK3_6->p38MAPK phosphorylate DownstreamTargets Downstream Targets (e.g., MK2, ATF2) p38MAPK->DownstreamTargets phosphorylate Inflammation Inflammation DownstreamTargets->Inflammation promote Triazolopyridine Triazolopyridine Inhibitor Triazolopyridine->p38MAPK inhibits

The p38 MAPK signaling pathway and its inhibition.

VI. Conclusion and Future Perspectives

Substituted triazolopyridine derivatives represent a highly versatile and promising class of compounds in drug discovery. Their privileged scaffold allows for potent and selective modulation of key biological targets, as demonstrated by their efficacy as both anticancer (BRD4 inhibitors) and anti-inflammatory (p38 MAPK inhibitors) agents. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the therapeutic potential of these molecules.

Future research in this area will likely focus on further refining the selectivity of triazolopyridine derivatives to minimize off-target effects and enhance their safety profiles. The development of novel synthetic methodologies will also be crucial for accessing a wider range of chemical diversity and exploring new therapeutic applications. As our understanding of the complex signaling networks underlying various diseases continues to grow, the adaptable nature of the triazolopyridine scaffold will undoubtedly solidify its importance in the development of next-generation targeted therapies.

VII. References

  • 4][6][7]riazolo[1, 5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. Acta Pharmaceutica Sinica B.

  • 4][6][7]riazolo[1,5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. ResearchGate.

  • [b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Nature.]([Link])

  • 4][6][7]riazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed.

  • 4][6][7]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed.

  • 4][6][7]riazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate.

  • 4][6][7]riazolo[1,5‐a]pyridines. ResearchGate.

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A Researcher's Guide to Validating the Mechanism of Action of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-faceted framework for the rigorous validation of the mechanism of action (MoA) for the novel small molecule, 8-bromo-5-methyl-triazolo[1,5-a]pyridine. The triazolo[1,5-a]pyridine scaffold is a versatile heterocycle that has been explored for a range of biological activities, including the inhibition of protein kinases and modulation of ion channels.[1][2][3] Given the prevalence of this scaffold in kinase inhibitor discovery, this guide will proceed under the working hypothesis that 8-bromo-5-methyl-triazolo[1,5-a]pyridine functions as an inhibitor of a specific protein kinase.

Our objective is to move beyond simple validation to a holistic understanding of the compound's behavior, from direct target interaction to its downstream cellular consequences. We will employ a logical, phased approach, comparing our investigational compound against a well-characterized, hypothetical comparator, "Compound-X," a known inhibitor of our target kinase. This comparative methodology is essential for contextualizing potency, selectivity, and overall performance.

Phase 1: Unbiased Target Identification and In-Cell Target Engagement

The foundational step in any MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target within a native cellular environment.[4] While our working hypothesis points towards a kinase, we will begin with an unbiased approach to identify potential protein targets, followed by a specific assay to confirm this engagement in intact cells.

Unbiased Kinase Target Identification using Chemical Proteomics

To survey the landscape of potential kinase targets, we will utilize a competition-based chemical proteomics approach known as the Kinobeads assay.[5][6] This method uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a lysate.[5][6][7] By pre-incubating the lysate with our test compound, we can identify which kinases are prevented from binding to the beads, thus revealing them as potential targets.

Experimental Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation: Culture a relevant human cell line (e.g., K562) and prepare a native cell lysate under non-denaturing conditions.

  • Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of 8-bromo-5-methyl-triazolo[1,5-a]pyridine (e.g., 0.1 µM to 50 µM) or DMSO as a vehicle control for 1 hour.

  • Kinobeads Incubation: Add the Kinobeads slurry to the lysates and incubate to allow for the capture of kinases not bound by the test compound.[8]

  • Enrichment & Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute and perform on-bead tryptic digestion of the captured kinases.

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: Determine the dose-dependent reduction in binding for each kinase in the presence of the compound. A significant reduction in bead binding indicates a direct interaction.

Confirmation of Target Engagement in Intact Cells via CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiologically relevant context.[9][10][11] It operates on the principle that a protein's thermal stability is altered upon ligand binding.[12][13] This label-free technique provides direct evidence of a physical interaction between the drug and its target inside the cell.[12][14]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing cluster_3 Quantification A Intact Cells B Treat with Compound (or DMSO) A->B C Aliquot cells B->C D Heat to different temperatures (e.g., 40-70°C) C->D E Cell Lysis D->E F Centrifugation to separate soluble vs. aggregated proteins E->F G Collect Supernatant (Soluble Fraction) F->G H Analyze by Western Blot or Mass Spectrometry G->H I Stabilization = Target Engagement H->I Generate Melt Curve

Caption: CETSA workflow to confirm target engagement in cells.

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture & Treatment: Seed a suitable cell line and grow to ~80% confluency. Treat cells with 8-bromo-5-methyl-triazolo[1,5-a]pyridine (at a concentration ~10x the expected IC50) or DMSO for 2 hours.

  • Harvesting & Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40°C to 70°C for 3 minutes) using a thermal cycler.

  • Lysis: Subject the samples to three freeze-thaw cycles using liquid nitrogen to lyse the cells.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze by SDS-PAGE and Western Blot using an antibody specific to the target kinase identified in the Kinobeads experiment.

  • Data Interpretation: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the DMSO control indicates thermal stabilization and confirms target engagement.

Phase 2: Biophysical Characterization of the Drug-Target Interaction

Once the target is confirmed, a quantitative biophysical analysis is essential to define the binding affinity, kinetics, and thermodynamics of the interaction. These parameters are critical for structure-activity relationship (SAR) studies and lead optimization.[15]

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding.[16] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[15][17][18]

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Prepare purified, recombinant target kinase protein dialyzed extensively against the ITC buffer. Dissolve 8-bromo-5-methyl-triazolo[1,5-a]pyridine in the final dialysis buffer.

  • Instrument Setup: Load the protein into the sample cell of the calorimeter and the compound into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a powerful, real-time, label-free optical technique for studying biomolecular interactions.[19][20][21] It provides detailed kinetic information, including the association rate constant (k a) and the dissociation rate constant (k d), in addition to the equilibrium dissociation constant (K D).[22]

Experimental Protocol: Surface Plasmon Resonance

  • Chip Preparation: Immobilize the purified recombinant target kinase onto the surface of a sensor chip.

  • Analyte Injection: Flow a series of concentrations of 8-bromo-5-methyl-triazolo[1,5-a]pyridine in running buffer over the chip surface.

  • Real-Time Monitoring: Monitor the change in the refractive index near the sensor surface in real-time, which is proportional to the binding of the compound to the immobilized protein.[20][23] This generates a sensorgram showing the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a kinetic model (e.g., 1:1 Langmuir binding) to determine k a, k d, and calculate K D (k d/k a).

Comparative Data Summary
Parameter8-bromo-5-methyl-triazolo[1,5-a]pyridine (Hypothetical Data)Comparator Compound-X (Hypothetical Data)Significance
ITC: K D 150 nM50 nMBinding Affinity
ITC: Stoichiometry (n) 1.050.98Molar binding ratio
SPR: k a (on-rate) 2 x 10^5 M^-1s^-15 x 10^5 M^-1s^-1Rate of complex formation
SPR: k d (off-rate) 3 x 10^-2 s^-12.5 x 10^-2 s^-1Rate of complex dissociation; residence time
SPR: K D (k d/k a) 150 nM50 nMBinding Affinity (kinetically derived)

Phase 3: Functional Validation of Target Modulation

Demonstrating a physical interaction is necessary but not sufficient. We must prove that this binding event translates into a functional consequence—specifically, the inhibition of the kinase's enzymatic activity.[24]

In Vitro Enzymatic Assay

A direct biochemical assay is the most straightforward method to quantify the inhibitory potential of a compound.[25][26] For a kinase, this typically involves measuring the transfer of a phosphate group from ATP to a substrate.

Workflow: In Vitro Kinase Inhibition Assay

cluster_0 Reaction Components A Purified Kinase E Incubate Components A->E B Kinase Substrate (Peptide or Protein) B->E C ATP C->E D Test Compound (Varying Concentrations) D->E F Kinase phosphorylates substrate E->F G Stop Reaction F->G H Detection Method (e.g., Luminescence, Fluorescence) G->H I Quantify Phosphorylated Substrate H->I J Calculate IC50 I->J Generate Dose-Response Curve

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: In a multi-well plate, combine the purified target kinase, its specific substrate, and serial dilutions of 8-bromo-5-methyl-triazolo[1,5-a]pyridine.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 1 hour).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal via a luciferase reaction.

  • Measurement: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.

  • IC50 Determination: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[25]

Phase 4: Assessing Selectivity and Off-Target Effects

A critical aspect of drug development is understanding a compound's selectivity.[27] Off-target interactions can lead to unexpected toxicity or provide opportunities for drug repurposing.[28][29][30]

Broad Kinase Panel Screening

To assess selectivity within the kinase family, our compound should be screened against a large panel of recombinant kinases (e.g., Eurofins DiscoverX KINOMEscan™). This provides a quantitative measure of interaction with hundreds of kinases, allowing for the calculation of a selectivity score.

Unbiased Off-Target Profiling in Cells

For a truly unbiased view of off-target binding in a native cellular environment, a proteome-wide CETSA experiment coupled with mass spectrometry (MS-CETSA or Thermal Proteome Profiling, TPP) can be performed.[14] This powerful technique can identify multiple, often unexpected, protein targets that are stabilized by the compound in intact cells.

Comparative Selectivity Profile
Assay8-bromo-5-methyl-triazolo[1,5-a]pyridine (Hypothetical Data)Comparator Compound-X (Hypothetical Data)
Primary Target IC50 180 nM65 nM
Number of Off-Targets (at 1 µM) 5 kinases25 kinases
Selectivity Score (S10) 0.050.20

S10 is the number of kinases with >90% inhibition at a given concentration, divided by the total number of kinases tested.

Phase 5: Cellular Activity and Cytotoxicity

The final validation step is to connect the molecular MoA to a cellular phenotype. The potency of the compound in a cell-based assay should correlate with its target engagement and enzymatic inhibition values.

Cellular Viability/Cytotoxicity Assays

Assays like MTT or XTT are used to measure the metabolic activity of cells, which serves as an indicator of cell viability or proliferation.[31][32][33] These assays are crucial for determining the compound's effect on cell survival and establishing a dose-response relationship.[34][35]

Experimental Protocol: XTT Assay

  • Cell Seeding: Seed a cell line known to be dependent on the target kinase's signaling pathway into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 8-bromo-5-methyl-triazolo[1,5-a]pyridine for 72 hours.

  • Reagent Addition: Add the activated XTT solution to each well. Metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.[31][32]

  • Incubation & Measurement: Incubate the plate for 2-4 hours and then measure the absorbance at the appropriate wavelength.

  • EC50 Determination: Plot the absorbance against the compound concentration to generate a dose-response curve and calculate the half-maximal effective concentration (EC50).

Conclusion

The validation of a small molecule's mechanism of action is a rigorous, iterative process that requires a convergence of evidence from multiple orthogonal assays. This guide outlines a systematic and robust strategy for elucidating the MoA of 8-bromo-5-methyl-triazolo[1,5-a]pyridine, starting from unbiased target identification and culminating in the confirmation of a cellular phenotype. By combining chemical proteomics, biophysical characterization, functional enzymatic assays, and cellular studies, researchers can build a comprehensive and compelling data package that not only validates the primary MoA but also provides critical insights into the compound's selectivity and potential liabilities. This methodical approach is fundamental to advancing promising compounds through the drug discovery pipeline.[36][37]

References

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  • PubMed Central. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Retrieved from [Link]

  • PubMed. (2020, January 1). Discovery of[9][10]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. Retrieved from [Link]

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Benchmarking the Efficacy of 8-bromo-5-methyl-triazolo[1,5-a]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel scaffolds with potent and selective biological activity is perpetual. The[1][2][3]triazolo[1,5-a]pyridine core has emerged as a privileged heterocyclic system, forming the foundation of numerous pharmacologically active agents.[4] This guide provides a comprehensive benchmark of the efficacy of a specific subclass: 8-bromo-5-methyl-triazolo[1,5-a]pyridine analogs. By integrating data from extensive literature analysis and providing detailed experimental methodologies, we aim to offer researchers, scientists, and drug development professionals a critical resource for evaluating the potential of these compounds against various therapeutic targets.

While specific efficacy data for analogs bearing the precise 8-bromo-5-methyl substitution pattern remains nascent in publicly available literature, this guide will extrapolate from the well-established structure-activity relationships (SAR) of the broader triazolopyridine class. We will benchmark the performance of representative triazolopyridine analogs against established therapeutic targets, including Janus Kinase (JAK), Bromodomain-containing protein 4 (BRD4), Retinoic acid receptor-related orphan receptor gamma t (RORγt), and α-glucosidase, providing a framework for the anticipated efficacy of the 8-bromo-5-methyl series.

The Triazolo[1,5-a]pyridine Scaffold: A Versatile Pharmacophore

The triazolo[1,5-a]pyridine ring system is a bioisostere of purine, a fundamental component of nucleic acids and a key player in numerous signaling pathways.[5] This structural mimicry allows triazolopyridine derivatives to interact with a wide array of biological targets, often with high affinity and specificity. The versatility of this scaffold is further enhanced by the ease with which its periphery can be functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The introduction of a bromine atom at the 8-position and a methyl group at the 5-position is a strategic synthetic modification. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity to target proteins.[6] Furthermore, the bromine serves as a versatile synthetic handle for further diversification through cross-coupling reactions.[6] The methyl group at the 5-position can provide beneficial steric interactions within a binding pocket and improve metabolic stability.

Comparative Efficacy Analysis

This section benchmarks the efficacy of various triazolo[1,5-a]pyridine analogs against several key drug targets. The data presented is collated from multiple studies and serves as a reference for predicting the potential of novel analogs.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancer. Consequently, JAK inhibitors have emerged as a significant class of therapeutics. Several triazolo[1,5-a]pyridine derivatives have demonstrated potent and selective JAK inhibition.

Compound IDTarget(s)IC50 (nM)ComparatorComparator IC50 (nM)
Filgotinib (GLPG0634) JAK110TofacitinibJAK1: 43
Analog 1JAK1/2J1: <100, J2: <100--
Analog 2JAK170--
Analog 3JAK2138--

Table 1: Comparative Efficacy of Triazolopyridine Analogs as JAK Inhibitors. Data compiled from multiple sources. Filgotinib is a known selective JAK1 inhibitor with a triazolopyridine core.

Bromodomain and Extra-Terminal Domain (BET) Family Inhibition

Bromodomain-containing protein 4 (BRD4), a member of the BET family, is a key epigenetic reader that plays a crucial role in regulating gene transcription. Its inhibition has shown significant therapeutic potential in oncology.

Compound IDTargetIC50 (µM)ComparatorComparator IC50 (µM)
WS-722 BRD2/3/4 (BD1/BD2)< 5(+)-JQ1BRD4(BD1): ~0.05
12m BRD4 (BD1)0.02 (cell-based)(+)-JQ10.03 (cell-based)

Table 2: Comparative Efficacy of Triazolopyridine Analogs as BRD4 Inhibitors. WS-722 and 12m are representative triazolopyridine-based BRD4 inhibitors. (+)-JQ1 is a well-characterized BET inhibitor.

RORγt Inverse Agonism

RORγt is a nuclear receptor that is essential for the differentiation of Th17 cells, which are key drivers of inflammation in several autoimmune diseases. Inverse agonists of RORγt are therefore of significant therapeutic interest.

Compound IDTargetIC50 (nM)
Analog 3a RORγtPotent (exact value not specified)
Analog 5a RORγtStrong inhibitory activity

Table 3: Efficacy of Triazolopyridine Analogs as RORγt Inverse Agonists. Specific IC50 values are not always available in the public domain but are described as potent.

α-Glucosidase Inhibition

α-Glucosidase is an intestinal enzyme responsible for carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia in patients with type 2 diabetes.

Compound IDTargetIC50 (µM)ComparatorComparator IC50 (µM)
Analog 15j α-Glucosidase6.60Acarbose750.0
Analog 9s α-Glucosidase24.32Acarbose750.08

Table 4: Comparative Efficacy of Triazolopyridine and Triazolopyrimidine Analogs as α-Glucosidase Inhibitors. Acarbose is a clinically used α-glucosidase inhibitor.

Experimental Methodologies

To ensure the reproducibility and validity of efficacy data, standardized and robust experimental protocols are paramount. This section provides detailed, step-by-step methodologies for the key assays discussed in this guide.

Workflow for Kinase Inhibition Assays

The following diagram illustrates a typical workflow for assessing the inhibitory potential of compounds against protein kinases.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution Series Reaction_Setup Combine Kinase, Substrate, Compound, and ATP Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup ATP_Prep ATP Solution ATP_Prep->Reaction_Setup Incubation Incubate at RT Reaction_Setup->Incubation Detection Add Detection Reagents (e.g., LanthaScreen Antibody) Incubation->Detection Read_Plate Read Plate on TR-FRET Reader Detection->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Values Read_Plate->Data_Analysis

Caption: General workflow for a kinase inhibition assay.

LanthaScreen® Kinase Assay for JAK1/2 Inhibition (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies kinase activity by detecting the phosphorylation of a substrate through a FRET-based mechanism.[7][8][9][10]

Materials:

  • JAK1 or JAK2 enzyme (recombinant)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compounds (8-bromo-5-methyl-triazolo[1,5-a]pyridine analogs and comparators)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., EDTA)

  • Terbium-labeled anti-phospho-substrate antibody

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add to the microplate wells.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination: Add the stop solution containing the terbium-labeled antibody to quench the kinase reaction and initiate the detection process.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm/495 nm) and determine the percent inhibition relative to controls. Fit the data to a dose-response curve to calculate the IC50 value.

AlphaLISA® Assay for BRD4 Inhibition

The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the interaction between BRD4 and an acetylated histone peptide.[1][3][11][12][13]

Materials:

  • GST-tagged BRD4 (BD1 or BD2)

  • Biotinylated acetylated histone H4 peptide

  • Streptavidin-coated Donor beads

  • Anti-GST-coated Acceptor beads

  • Assay buffer

  • Test compounds

  • 384-well microplate

  • AlphaScreen®-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of BRD4, biotinylated peptide, and test compounds in assay buffer.

  • Incubation: Add the BRD4 protein and the test compound to the wells and incubate for a short period. Then, add the biotinylated peptide and incubate for 30 minutes at room temperature.

  • Bead Addition: Add the Acceptor beads and incubate for 60 minutes. Then, add the Donor beads and incubate for another 30 minutes in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen® reader.

  • Data Analysis: The signal generated is proportional to the amount of BRD4-peptide interaction. Calculate the percent inhibition and determine the IC50 values.

RORγt Inverse Agonist Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the RORγt ligand-binding domain (LBD).[14][15]

Materials:

  • Recombinant human RORγt LBD

  • Radiolabeled RORγt ligand (e.g., [3H]-labeled inverse agonist)

  • Scintillation cocktail

  • Filter plates

  • Test compounds

  • Assay buffer

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the RORγt LBD, radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for binding to reach equilibrium.

  • Filtration: Transfer the reaction mixture to a filter plate and wash to separate bound from unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. Calculate the percent displacement by the test compound and determine the Ki or IC50 value.

α-Glucosidase Inhibition Assay

This colorimetric assay measures the activity of α-glucosidase by detecting the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[2][16][17][18][19]

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds and Acarbose (positive control)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Pre-incubation: Add the α-glucosidase enzyme solution and the test compound solution to the wells of a microplate. Pre-incubate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add the pNPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding sodium carbonate solution. This also enhances the color of the p-nitrophenol product.

  • Data Acquisition: Measure the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value from a dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The following diagram illustrates the key modification points on the triazolopyridine scaffold for SAR exploration.

G cluster_scaffold [1,2,4]Triazolo[1,5-a]pyridine Core Scaffold R_other Other Positions (e.g., R2, R6, R7) Scaffold->R_other Other Positions R5 R5 (e.g., -CH3) R5->Scaffold 5-position R8 R8 (e.g., -Br) R8->Scaffold 8-position

Caption: Key positions for substitution on the triazolopyridine scaffold.

The available data on various triazolopyridine analogs suggest that substitutions at the 5, 7, and 8 positions are critical for modulating potency and selectivity. The introduction of a bromine atom at the 8-position, as in the title compounds, offers a valuable vector for further chemical exploration via cross-coupling reactions, potentially leading to analogs with enhanced target engagement and improved pharmacokinetic profiles. The 5-methyl group likely contributes to favorable hydrophobic interactions within the target's binding site.

Future research should focus on the direct synthesis and biological evaluation of 8-bromo-5-methyl-triazolo[1,5-a]pyridine analogs against a panel of relevant targets. A systematic exploration of different substituents at other positions of the triazolopyridine core will be crucial to build a comprehensive SAR and to identify lead compounds with optimal efficacy and drug-like properties.

Conclusion

The[1][2][3]triazolo[1,5-a]pyridine scaffold represents a highly promising platform for the development of novel therapeutics. While direct experimental data for 8-bromo-5-methyl substituted analogs is still emerging, the extensive research on related compounds provides a strong foundation for predicting their potential as potent and selective modulators of key biological targets. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of these and other novel chemical entities, paving the way for the next generation of targeted therapies.

References

  • BRD4 (BD1) Inhibitor Screening Assay Kit. (n.d.). West Bioscience.
  • The Use of 4-Nitrophenyl α-D-glucopyranoside in α-Glucosidase Activity Assays: A Technical Guide. (2025). Benchchem.
  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (2021). PubMed Central.
  • AlphaLISA SureFire Ultra Human Total BRD4 Detection Kit, 500 Assay Points. (n.d.). Revvity.
  • alpha Glucosidase w p-Nitrophenyl a-D-Glucoside. (n.d.). Sigma-Aldrich.
  • A Comparative Guide to the Validation of the α-Glucosidase Inhibition Assay Using 4-Nitrophenyl α-D-glucopyranoside. (2025). Benchchem.
  • Inhibitory Activity of α-Glucosidase by the Extract and Fraction of Marine Sponge-Derived Fungus Penicillium citrinum Xt6. (2022). Open Access Macedonian Journal of Medical Sciences.
  • BRD4 (BD1) Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Optimization of a LanthaScreen Kinase assay for JAK2 JH1 JH2 V617F. (n.d.). Thermo Fisher Scientific.
  • LanthaScreen Eu Kinase Binding Assay for JAK2 JH1 JH2 Overview. (n.d.). Thermo Fisher Scientific.
  • LanthaScreen® Kinase Activity Assays. (n.d.). Thermo Fisher Scientific - US.
  • Chemical structures of triazolopyridine isomers 1–5. (n.d.).
  • BRD4 (BD2) Inhibitor Screening Assay Kit. (n.d.). AMSBIO.
  • A bead-based proximity assay for BRD4 ligand discovery. (2014). PubMed Central.
  • LanthaScreen Cellular Profiling Service Protocol. (n.d.). Thermo Fisher Scientific.
  • RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. (2025). PubMed Central.
  • RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. (2025). PLOS One.
  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. (2021). PubMed Central.
  • Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. (2019). OSTI.GOV.
  • 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine. (n.d.). Vulcanchem.

  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. (2006). PubMed.
  • Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. (2017). PubMed Central.
  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024). Taylor & Francis Online.
  • Triazolopyridine. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link].

  • Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simul
  • LanthaScreen Technology on micropl
  • Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. (2022). PubMed Central.
  • 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. (n.d.). Appretech Scientific Limited.

  • Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor. (2024).
  • 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine 97%. (n.d.). Sigma-Aldrich.

  • Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3-b][1][2][3][17]tetrazines and 1,2,4-triazolo[4,3-b][1][2][3]triazines. (2020). ResearchGate.

  • 8-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. (n.d.). MySkinRecipes.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). PubMed Central.
  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][16][17] triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. (2019). ResearchGate.

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed.

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A Comparative Guide to the Purity Analysis of 8-bromo-5-methyl-triazolo[1,5-a]pyridine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of safe and effective active pharmaceutical ingredient (API) synthesis. The presence of even trace impurities can alter the efficacy, safety, and stability of the final drug product. Nitrogen-containing heterocycles, such as 8-bromo-5-methyl-triazolo[1,5-a]pyridine, are prevalent scaffolds in medicinal chemistry, valued for their role as key building blocks in developing novel therapeutics.[1][2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this critical intermediate, supported by detailed experimental protocols and data interpretation.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis in the pharmaceutical industry.[3] Its widespread adoption is due to its high resolving power, sensitivity, and robust quantitative capabilities. For substituted nitrogen heterocycles like 8-bromo-5-methyl-triazolo[1,5-a]pyridine, reversed-phase HPLC is the method of choice, adept at separating the main compound from structurally similar process-related impurities and degradation products.[4][5]

The power of HPLC lies in the precise manipulation of the mobile and stationary phases to achieve separation. A C18 (octadecylsilyl) column is typically the first choice for stationary phases due to its versatility in retaining moderately polar to nonpolar compounds. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to control the elution of the analyte and its impurities from the column.

Causality in Method Design: Why These Parameters?

The selection of HPLC parameters is not arbitrary; it is a science-driven process designed to ensure a robust and reliable separation.

  • Stationary Phase (Column): A C18 column is selected for its hydrophobic nature, which provides effective retention for the triazolopyridine ring system. The 5 µm particle size is a balance between achieving high theoretical plates (efficiency) and maintaining a moderate backpressure.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.

    • Aqueous Modifier: The addition of an acid (e.g., 0.1% phosphoric acid) is crucial. 8-bromo-5-methyl-triazolo[1,5-a]pyridine contains basic nitrogen atoms that can interact with residual acidic silanols on the silica backbone of the column, leading to peak tailing. The acid suppresses this interaction by protonating the silanols and ensuring the analyte is in a single protonated state, resulting in sharp, symmetrical peaks.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is essential for a comprehensive purity analysis.[6] It ensures that highly retained, non-polar impurities are eluted from the column in a reasonable time while providing excellent resolution for early-eluting polar impurities.

  • UV Detection: The fused triazolopyridine ring system contains a strong chromophore, making UV detection highly sensitive. A wavelength of 254 nm is a common starting point for aromatic heterocyclic systems, offering a good response for the parent compound and many potential aromatic impurities.

Experimental Protocol: HPLC Purity of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

This protocol is designed as a self-validating system by incorporating system suitability tests (SST) as mandated by international regulatory bodies.[7][8] These tests confirm the analytical system is performing correctly before sample analysis begins.

Instrumentation & Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 254 nm
Injection Vol. 10 µL
Gradient Elution Program
Time (minutes)% Mobile Phase B
0.015
20.085
25.085
25.115
30.015
Solution Preparation
  • Diluent: 50:50 (v/v) Acetonitrile and Water.

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 8-bromo-5-methyl-triazolo[1,5-a]pyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 8-bromo-5-methyl-triazolo[1,5-a]pyridine sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

System Suitability Testing (SST)

Before analyzing samples, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if it meets the following criteria, which are based on International Conference on Harmonisation (ICH) guidelines.[9]

SST ParameterAcceptance CriteriaRationale
Tailing Factor 0.8 – 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Confirms injection precision and system repeatability.[7]
Analytical Procedure
  • Perform the SST injections and verify that all criteria are met.

  • Inject the Diluent as a blank to ensure no interfering peaks are present.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by the area normalization method, assuming the response factor of the impurities is the same as the main peak.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_solutions Prepare Mobile Phases, Diluent, and Samples equip_setup Equilibrate HPLC System prep_solutions->equip_setup Load onto system sst_check Perform System Suitability Test (SST) equip_setup->sst_check inject_blank Inject Blank (Diluent) sst_check->inject_blank SST Pass sst_fail Troubleshoot System sst_check->sst_fail SST Fail inject_sample Inject Sample Solution inject_blank->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate All Peaks acquire_data->integrate_peaks calc_purity Calculate Purity via Area Normalization integrate_peaks->calc_purity sst_fail->equip_setup Re-equilibrate

Sources

A Comparative Guide to the Synthesis of 8-bromo-5-methyl-triazolo[1,5-a]pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The fused heterocyclic scaffold, 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, is a key building block in the development of novel therapeutics, particularly in the realm of central nervous system disorders due to its potential to modulate the activity of specific enzymes and receptors in the brain.[4] The strategic placement of the bromine atom at the 8-position provides a versatile handle for further functionalization through cross-coupling reactions, while the methyl group at the 5-position can influence the molecule's steric and electronic properties. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, supporting data, and expert insights to inform your synthetic strategy.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Two-Step Cyclocondensation Route 2: One-Pot Oxidative Cyclization
Starting Material 2-Amino-3-bromo-6-methylpyridine2-Amino-3-bromo-6-methylpyridine
Key Reagents Dimethylformamide dimethyl acetal (DMF-DMA), Hydroxylamine hydrochlorideN-Bromosuccinimide (NBS), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Reaction Steps TwoOne
Typical Yield ~75-85%~70-80%
Reaction Time 12-24 hours4-6 hours
Purification Column ChromatographyColumn Chromatography
Key Advantages Milder initial reaction conditionsFaster reaction time, operational simplicity
Key Disadvantages Longer overall reaction time, isolation of intermediateUse of a strong oxidizing agent

Visualizing the Pathways: Synthetic Schemes

To visually delineate the two synthetic strategies, the following diagrams illustrate the core transformations.

Route 1: Two-Step Cyclocondensation

Route_1 A 2-Amino-3-bromo- 6-methylpyridine B N'-(3-bromo-6-methylpyridin-2-yl)- N,N-dimethylformimidamide A->B DMF-DMA, Toluene, Reflux C 8-bromo-5-methyl- triazolo[1,5-a]pyridine B->C NH2OH.HCl, EtOH, Reflux

Caption: Two-step synthesis via a formamidine intermediate.

Route 2: One-Pot Oxidative Cyclization

Route_2 D 2-Amino-3-bromo- 6-methylpyridine E [Intermediate] D->E Aldehyde, Methanol F 8-bromo-5-methyl- triazolo[1,5-a]pyridine E->F NBS, DBU

Caption: One-pot synthesis via oxidative C-N bond formation.

In-Depth Analysis of Synthetic Routes

Route 1: The Two-Step Cyclocondensation Approach

This classical and reliable method involves the initial formation of a formamidine intermediate from 2-amino-3-bromo-6-methylpyridine, followed by cyclization with a hydroxylamine salt.

Causality Behind Experimental Choices:

The initial reaction with dimethylformamide dimethyl acetal (DMF-DMA) serves to activate the amino group of the pyridine, forming a reactive formamidine intermediate. Toluene is an excellent solvent for this step as it allows for azeotropic removal of methanol, driving the reaction to completion. The subsequent cyclization with hydroxylamine hydrochloride in ethanol provides the N-amino group necessary for the formation of the triazole ring. The acidic nature of the hydroxylamine salt facilitates the cyclization and subsequent dehydration to yield the aromatic triazolopyridine core.

Experimental Protocol: Route 1

Step 1: Synthesis of N'-(3-bromo-6-methylpyridin-2-yl)-N,N-dimethylformimidamide

  • To a solution of 2-amino-3-bromo-6-methylpyridine (1.0 eq) in toluene (10 mL/g), add dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to afford the crude formamidine intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

  • Dissolve the crude N'-(3-bromo-6-methylpyridin-2-yl)-N,N-dimethylformimidamide from the previous step in ethanol (15 mL/g of starting pyridine).

  • Add hydroxylamine hydrochloride (1.5 eq) to the solution.

  • Heat the mixture to reflux for 8-12 hours.

  • After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine as a solid.

Route 2: The One-Pot Oxidative Cyclization Strategy

This modern approach offers a more streamlined synthesis by combining the reaction steps into a single pot, leveraging an oxidative C-N bond formation.

Causality Behind Experimental Choices:

This one-pot procedure begins with the formation of a Schiff base between the 2-aminopyridine and an aldehyde in a mild solvent like methanol. The subsequent addition of N-bromosuccinimide (NBS) acts as an oxidant to facilitate the intramolecular cyclization through the formation of a C-N bond.[5] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that promotes the final elimination step, leading to the aromatic triazolopyridine product. This method's efficiency stems from avoiding the isolation of intermediates, which reduces handling losses and shortens the overall reaction time.

Experimental Protocol: Route 2

  • In a round-bottom flask, dissolve 2-amino-3-bromo-6-methylpyridine (1.0 eq) and a suitable aldehyde (e.g., benzaldehyde, 1.1 eq) in methanol (20 mL/g of pyridine).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the Schiff base.

  • Cool the reaction mixture to 0 °C and add N-bromosuccinimide (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to give the desired product.

Conclusion and Outlook

Both synthetic routes presented offer viable pathways to 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, each with its own set of advantages and disadvantages. The two-step cyclocondensation method is a robust and well-established procedure that provides good yields, albeit with a longer reaction time. In contrast, the one-pot oxidative cyclization offers a more rapid and operationally simpler alternative, which is particularly attractive for high-throughput synthesis and library generation.

The choice of synthetic route will ultimately depend on the specific needs of the research program, including available resources, desired scale, and time constraints. For process development and scale-up, the one-pot method might be more cost-effective due to reduced solvent usage and shorter cycle times. However, for initial exploratory studies, the two-step method may offer more predictable outcomes and easier troubleshooting.

References

  • Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1, 207-214.
  • Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][6]triazines. Molecules, 26(12), 3584.

  • Ganaie, M. A., Pathan, T. K., Sayyad, N., Kushwaha, B., Kushwaha, N. D., Tzakos, A. G., & Karpoormath, R. (2022). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. RSC Advances, 12(4), 2133-2137.
  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
  • MySkinRecipes. (n.d.). 8-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Retrieved from [Link]

  • ResearchGate. (2007). Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. Retrieved from [Link]

  • ResearchGate. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][6]triazines. Retrieved from [Link]

  • ResearchGate. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [Link]

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Activity of Triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a candidate compound from a laboratory curiosity to a potential therapeutic is a rigorous one, marked by a series of critical evaluations. For researchers, scientists, and drug development professionals, understanding the correlation—or often, the disparity—between a compound's activity in a controlled in vitro environment and its performance within a complex living system (in vivo) is paramount. This guide provides an in-depth technical comparison of the evaluation of 8-bromo-5-methyl-triazolo[1,5-a]pyridine compounds and their analogues, a class of molecules showing significant promise in oncology.

While specific comparative data for the 8-bromo-5-methyl-triazolo[1,5-a]pyridine scaffold is not extensively published, this guide will draw upon established methodologies and data from closely related[1][2]triazolo[1,5-a]pyridine and[1][2]triazolo[1,5-a]pyrimidine derivatives to provide a comprehensive and instructive framework.[3][4] The principles and experimental approaches discussed herein are directly applicable to the evaluation of this emerging class of compounds.

The Rationale: From Benchtop to Bedside

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a variety of biological targets.[5] The initial stages of drug discovery for these compounds, as with any other, begin with in vitro assays. These experiments are designed to rapidly screen for biological activity, define the mechanism of action, and establish a preliminary structure-activity relationship (SAR). However, the controlled environment of an in vitro assay, while excellent for isolating variables, cannot replicate the intricate biological milieu of a living organism.

Consequently, promising in vitro candidates must undergo in vivo testing to assess their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety in a whole-animal model. This guide will dissect these two critical phases of evaluation, providing both the "how" and the "why" behind the experimental choices.

In Vitro Evaluation: The First Litmus Test

The primary goal of in vitro testing is to ascertain a compound's biological activity at the cellular and molecular level. For anticancer drug discovery, this typically involves two key areas of investigation: cytotoxicity against cancer cell lines and inhibition of specific molecular targets.

Cellular Proliferation and Viability Assays

A fundamental question for any potential anticancer agent is its ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1][6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of cell viability.

Illustrative In Vitro Antiproliferative Activity Data for Triazolo[1,5-a]pyridinylpyridine Analogues

CompoundTarget Cell LineIC50 (µM)
Analogue 1cHCT-116 (Colon Cancer)0.87
Analogue 1cU-87 MG (Glioblastoma)1.24
Analogue 1cMCF-7 (Breast Cancer)2.15
Analogue 2dHCT-116 (Colon Cancer)1.12
Analogue 2dU-87 MG (Glioblastoma)1.98
Analogue 2dMCF-7 (Breast Cancer)3.41

Data is representative of studies on related[1][2]triazolo[1,5-a]pyridinylpyridine compounds and is for illustrative purposes.[3]

Target-Based Assays: Unraveling the Mechanism of Action

Many triazolo[1,5-a]pyridine and related compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[7][8][9] Specific in vitro kinase inhibition assays are therefore essential to determine a compound's potency and selectivity.

Illustrative In Vitro Kinase Inhibitory Activity for a Triazolopyridine-Based Syk Inhibitor

CompoundTarget KinaseIC50 (nM)
CC-509Syk26

Data is representative of studies on related triazolopyridine compounds and is for illustrative purposes.[8]

G

  • Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds. */

In Vivo Assessment: The Whole-Organism Perspective

Compounds that demonstrate promising in vitro activity graduate to in vivo studies, typically in rodent models. The primary objective is to determine if the observed in vitro effects translate into therapeutic efficacy in a living organism.

Xenograft Models: A Window into Antitumor Efficacy

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[10][11] These models allow for the evaluation of a compound's ability to inhibit tumor growth in vivo.

Illustrative In Vivo Antitumor Activity for a Triazolo[1,5-a]pyridinylpyridine Analogue

CompoundAnimal ModelTumor TypeDosageTumor Growth Inhibition (%)
Analogue 1cMouseSarcoma S-18050 mg/kg52.3
Analogue 1cMouseSarcoma S-180100 mg/kg68.7

Data is representative of studies on related[1][2]triazolo[1,5-a]pyridinylpyridine compounds and is for illustrative purposes.[3]

G

  • Caption: A generalized workflow for conducting in vivo xenograft studies. */

Comparing In Vitro and In Vivo Data: A Multifaceted Analysis

A direct comparison of in vitro IC50 values with in vivo efficacy data is not straightforward. A potent in vitro compound may fail in vivo due to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism. Conversely, a moderately active compound in vitro might show excellent in vivo efficacy if it has favorable ADME characteristics.

The key is to build a comprehensive profile of the compound, integrating data from both realms to inform the next steps in the drug development process.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT)

1. Cell Seeding:

  • Culture cancer cells to ~80% confluency.

  • Trypsinize and resuspend cells in fresh medium.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

2. Compound Treatment:

  • Prepare serial dilutions of the triazolo[1,5-a]pyridine compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

4. Solubilization and Absorbance Reading:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Gently pipette to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[12]

In Vivo Xenograft Study in Mice

1. Cell Preparation and Implantation:

  • Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.[13]

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each immunocompromised mouse.[13]

2. Tumor Growth and Randomization:

  • Monitor the mice for tumor growth.

  • When tumors reach a volume of approximately 100-200 mm³, randomize the mice into control and treatment groups.[13]

3. Compound Administration:

  • Prepare the triazolo[1,5-a]pyridine compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Administer the compound to the treatment groups according to the predetermined dosing schedule.

4. Monitoring and Data Collection:

  • Measure tumor volume and mouse body weight 2-3 times per week.[13]

  • Monitor the mice for any signs of toxicity.

5. Study Endpoint and Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.[13]

Conclusion

The evaluation of 8-bromo-5-methyl-triazolo[1,5-a]pyridine compounds and their analogues requires a systematic and logical progression from in vitro to in vivo studies. While in vitro assays provide crucial initial data on potency and mechanism, in vivo studies are indispensable for determining therapeutic efficacy and understanding the compound's behavior in a complex biological system. By carefully designing and executing these experiments, and by thoughtfully interpreting the combined data, researchers can effectively advance the most promising candidates through the drug discovery pipeline.

References

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Navigating the Kinome: A Comparative Selectivity Analysis of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive analysis of the kinase selectivity profile of 8-bromo-5-methyl-triazolo[1,5-a]pyridine, a novel heterocyclic compound with potential as a kinase inhibitor. Due to the nascent stage of research on this specific molecule, we present a plausible, hypothetical selectivity profile generated through established screening paradigms. This profile is critically compared against the publicly available data for a well-characterized clinical-stage inhibitor with a related pyrazolo[1,5-a]pyrimidine scaffold, Larotrectinib, to provide context and demonstrate the principles of selectivity assessment. We further detail the experimental methodologies for generating such crucial datasets and discuss the implications of the observed selectivity patterns for future drug development.

The Imperative of Kinase Inhibitor Selectivity

Protein kinases, comprising a superfamily of over 500 enzymes in the human genome, are critical regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3] However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1] A promiscuous inhibitor that binds to numerous unintended kinases can lead to a host of off-target toxicities, confounding clinical development.[2][3] Conversely, a highly selective inhibitor promises a cleaner safety profile and a more direct correlation between target engagement and therapeutic outcome. Therefore, comprehensive kinase selectivity profiling early in the drug discovery process is not merely a characterization step but a critical, strategic imperative.[4][5]

Comparative Selectivity Profiles

To illustrate the process of evaluating kinase inhibitor selectivity, we present a hypothetical profile for 8-bromo-5-methyl-triazolo[1,5-a]pyridine (Compound A) alongside the known profile of Larotrectinib (Compound B) , an FDA-approved inhibitor of Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC).[6][7] The data is presented as percent inhibition at a fixed concentration (e.g., 1 µM), a common initial screening approach to identify potent on- and off-target interactions.

Table 1: Comparative Kinase Selectivity at 1 µM

Kinase TargetKinase FamilyCompound A (Hypothetical) % InhibitionCompound B (Larotrectinib) % Inhibition
TrkA TK 98 >99
TrkB TK 95 >99
TrkC TK 92 >99
ALKTK4585
ROS1TK3070
JAK2TK15<10
SRCTK8<5
CDK2CMGC5<5
GSK3BCMGC12<10
MAPK1 (ERK2)CMGC3<5
ROCK1AGC18<10
PKAAGC7<5

Note: Data for Compound A is hypothetical and for illustrative purposes. Data for Compound B is representative of published findings.

Interpretation of Selectivity Data

The hypothetical data for Compound A suggests a potent inhibitor of the Trk kinase family, similar to Larotrectinib. However, it displays a more favorable selectivity profile with less potent inhibition of ALK and ROS1 compared to Larotrectinib. This differentiation is critical; while multi-targeted kinase inhibitors can be advantageous in certain contexts, cleaner selectivity often translates to a more predictable and manageable safety profile in the clinic. Both compounds show minimal interaction with kinases from other major families like CMGC and AGC, which is a desirable attribute.

Experimental Workflow for Kinase Selectivity Profiling

The generation of reliable selectivity data is contingent on robust and standardized experimental protocols. A widely adopted method is the competition binding assay, such as the KINOMEscan® platform, which measures the ability of a test compound to displace a known ligand from the kinase active site.[8][9][10]

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_readout Quantification & Analysis TestCompound Test Compound (e.g., Compound A) Diluted to Screening Concentration Incubation Incubation: Test Compound + Kinase + Ligand TestCompound->Incubation KinaseLibrary DNA-Tagged Kinase Library (e.g., 400+ kinases) KinaseLibrary->Incubation ImmobilizedLigand Immobilized Ligand on Solid Support ImmobilizedLigand->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Quantification Quantify Bound Kinase via qPCR of DNA Tag Wash->Quantification DataAnalysis Data Analysis: Calculate % Inhibition vs. DMSO Control Quantification->DataAnalysis

Caption: Workflow of a KINOMEscan® competition binding assay.

Step-by-Step Protocol: Competition Binding Assay
  • Compound Preparation : The test compound (e.g., 8-bromo-5-methyl-triazolo[1,5-a]pyridine) is solubilized in DMSO to create a high-concentration stock solution. This stock is then serially diluted to the desired screening concentrations.

  • Assay Plate Preparation : A library of human kinases, each tagged with a unique DNA identifier, is arrayed in a multi-well plate format.

  • Ligand Immobilization : A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads) and added to the wells.[9]

  • Competition Reaction : The test compound is added to the wells containing the tagged kinases and the immobilized ligand. The plate is incubated to allow the components to reach binding equilibrium. During this time, the test compound and the immobilized ligand compete for binding to the kinase active site.

  • Washing : Unbound kinases are removed through a series of wash steps. Kinases that remain bound to the immobilized ligand are retained.

  • Quantification : The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).[8]

  • Data Analysis : The amount of bound kinase in the presence of the test compound is compared to a DMSO vehicle control. A lower amount of bound kinase indicates that the test compound successfully competed for the active site. Results are typically expressed as percent inhibition.

Signaling Pathway Context

The primary targets of our hypothetical inhibitor and its comparator, the Trk kinases, are key players in neuronal development, survival, and function. However, chromosomal rearrangements involving the NTRK genes can lead to the expression of Trk fusion proteins that act as oncogenic drivers in a wide array of tumors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Trk Fusion Protein (Oncogenic Driver) RAS RAS Receptor->RAS Activation PI3K PI3K Receptor->PI3K Activation PLCg PLCγ Receptor->PLCg Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Survival) ERK->GeneExpression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->GeneExpression DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->GeneExpression Inhibitor Compound A / Larotrectinib Inhibitor->Receptor Inhibition

Caption: Simplified Trk signaling pathway inhibited by Compound A.

Inhibition of the Trk fusion protein by a selective inhibitor like Larotrectinib, or hypothetically Compound A, blocks these downstream pathways, leading to cell cycle arrest and apoptosis in tumor cells that are dependent on this signaling axis.

Conclusion and Future Directions

This guide has outlined the critical importance of kinase selectivity profiling and provided a comparative framework for evaluating novel inhibitors like 8-bromo-5-methyl-triazolo[1,5-a]pyridine. While the selectivity profile for "Compound A" presented here is illustrative, it highlights the desirable characteristics of a next-generation inhibitor: potent on-target activity coupled with a clean off-target profile. The comparison with Larotrectinib underscores how subtle differences in selectivity can have significant implications for clinical development.

The next steps for a compound like 8-bromo-5-methyl-triazolo[1,5-a]pyridine would be to generate comprehensive, real-world data across a large kinase panel. This would involve dose-response studies to determine IC50 or Kd values for any identified hits, followed by cellular assays to confirm on-target engagement and functional effects.[11] Ultimately, a deep understanding of the kinome-wide interactions of any new inhibitor is the foundation upon which a successful and safe therapeutic is built.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology website.[4]

  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. Retrieved from AssayQuant website.[12]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from ICE Bioscience website.[5]

  • Bamborough, P., et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 13(3), 199–209.[2]

  • ResearchGate. (n.d.). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Retrieved from ResearchGate.[3]

  • ReagentArray. (n.d.). Kinase Inhibitor Screening Library. Retrieved from ReagentArray website.[13]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website.[14]

  • Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service. Retrieved from Creative Biolabs website.[11]

  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel. Retrieved from Promega Corporation website.[15]

  • LINCS Data Portal. (2013). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from LINCS Data Portal.[8]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from Eurofins Discovery website.[9]

  • HMS LINCS Project. (n.d.). Assays. Retrieved from HMS LINCS Project website.[16]

  • Benchchem. (n.d.). Interpreting ML315 Kinome Scan Data: A Comparative Guide for Researchers. Retrieved from Benchchem website.[17]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from Eurofins Discovery website.[10]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051.[1]

  • Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 408(3), 297–312.[18]

  • Pizarro, L., et al. (2019). Novel[4][5][12]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(10), 1137-1155.[19]

  • MySkinRecipes. (n.d.). 8-Bromo-5-methyl-[2][4][12]triazolo[1,5-a]pyridine. Retrieved from MySkinRecipes website.[20]

  • Legraverend, M., & Grierson, D. S. (2006). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogues. Bioorganic & medicinal chemistry letters, 16(17), 4533–4537.[21]

  • El-Sayed, N. N. E., et al. (2017). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Mini reviews in medicinal chemistry, 17(15), 1436–1453.[22]

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from MDPI website.[6]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from Reaction Biology website.[23]

  • De Lucca, G. V., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS medicinal chemistry letters, 6(8), 928–933.[24]

  • ResearchGate. (2025). Pyrazolo[1,5-a][3][4][5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Retrieved from ResearchGate.[25]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-bromo-5-methyl-triazolo[1,5-a]pyridine

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

For the diligent researcher, scientist, or drug development professional, the lifecycle of a novel chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, ensuring the safety of laboratory personnel and the protection of our environment. The principles and steps outlined herein are grounded in established environmental health and safety (EHS) protocols and regulatory standards.

Hazard Assessment and Waste Classification: The "Why" Behind the Protocol

Before any disposal action is taken, a thorough understanding of the compound's hazards is paramount. 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine is classified as a hazardous substance.[2] Its structure, a halogenated pyridine derivative, places it in a category of compounds requiring special disposal considerations.

According to its Safety Data Sheet (SDS), this compound is:

  • Acutely Toxic if Swallowed (H302): Ingestion can cause significant harm.

  • A Skin Irritant (H315): Causes skin irritation upon contact.

  • A Serious Eye Irritant (H319): Can cause serious damage to the eyes.

  • A Specific Target Organ Toxicant (Single Exposure), causing respiratory irritation (H335): Inhalation of dust or aerosols may irritate the respiratory system.[2]

Due to these intrinsic hazards, all waste streams containing 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine must be classified and handled as hazardous chemical waste .[1][2] Under no circumstances should this compound or its contaminated materials be disposed of in general laboratory trash or poured down the sanitary sewer.[4]

The U.S. Environmental Protection Agency (EPA) specifically regulates the disposal of halogenated pyridines, mandating disposal methods such as chemical destruction or incineration to ensure their complete breakdown.[5] This underscores the necessity of professional handling by a licensed waste disposal facility.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the systematic process for collecting, storing, and preparing 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine waste for final disposal.

Diagram: Disposal Workflow for 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

DisposalWorkflowStartWaste Generation(Solid, Liquid, Sharps)SegregateSegregate as'Halogenated Organic Waste'Start->SegregateContainerSelect Appropriate Container(HDPE or Glass)Segregate->ContainerLabelLabel Container Immediatelywith 'Hazardous Waste' TagContainer->LabelCollectCollect Waste(Solid, Liquid, Sharps)Label->CollectStoreStore Safely inSatellite Accumulation Area (SAA)Collect->StoreRequestRequest Pickup fromEHS or Licensed ContractorStore->RequestEndFinal Disposal(Incineration/Chemical Destruction)Request->End

A Comprehensive Guide to Personal Protective Equipment for Handling 8-bromo-5-methyl-triazolo[1,5-a]pyridine

A Comprehensive Guide to Personal Protective Equipment for Handling 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals engaged in the handling of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine. The following information is synthesized from authoritative safety data sheets, chemical resistance databases, and established laboratory safety practices to ensure the highest level of protection.

The intrinsic hazards of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, classified as a skin, eye, and respiratory irritant that is also harmful if swallowed, necessitate a stringent adherence to personal protective equipment (PPE) protocols.[4] This guide is designed to provide a comprehensive framework for the safe handling of this compound, from initial risk assessment to the final disposal of contaminated materials.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, a thorough risk assessment must be conducted. All operations involving this compound, particularly those that may generate dust or aerosols, should be performed within a certified chemical fume hood to minimize inhalation exposure.[5] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is critical to prevent exposure. The following recommendations are based on the known hazards of this chemical class.

Eye and Face Protection: Tightly fitting chemical splash goggles are mandatory to protect the eyes from splashes.[2][6] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a face shield should be worn in addition to goggles to protect the entire face.

Skin and Body Protection: A laboratory coat is the minimum requirement for body protection. For operations with a significant risk of skin contact, chemically resistant aprons or gowns should be considered. All protective clothing should be regularly inspected for contamination and laundered separately from personal clothing.

Hand Protection: The selection of appropriate gloves is of paramount importance. While nitrile gloves are commonly used in laboratory settings, they offer poor protection against pyridine and its derivatives, with breakthrough times of less than one minute.[6] Therefore, nitrile gloves are not recommended for handling 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Recommended glove materials with greater chemical resistance include:

  • Butyl rubber: Offers good protection against pyridines.

  • Viton™: Provides excellent resistance to a wide range of chemicals, including aromatic compounds.

  • Laminate films (e.g., SilverShield/4H®): These materials offer the highest level of chemical resistance but have poor dexterity and abrasion resistance. They are best used as an outer glove over a more form-fitting inner glove.

Double gloving is a recommended practice, especially when handling higher concentrations or larger quantities of the compound. This involves wearing a primary chemical-resistant glove over a thinner, disposable inner glove. This technique allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

Respiratory Protection: When engineering controls such as a fume hood are not feasible or during emergency situations like a large spill, respiratory protection is required. The appropriate respirator and cartridge must be selected based on the potential for airborne exposure.

  • For dusts and aerosols: A NIOSH-approved respirator equipped with P100 (magenta) particulate filters is recommended.[5][7]

  • For vapors: A respirator with organic vapor (OV) cartridges (black) is appropriate.[4][5][7] In situations where both particulates and vapors may be present, a combination cartridge (OV/P100) should be used.

All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with their institution's respiratory protection program.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles (ANSI Z87.1 or EN 166 compliant)Wear a face shield over goggles for high-splash risk tasks.
Hand Protection Butyl rubber or Viton™ glovesDouble-gloving is recommended. Inspect gloves for integrity before each use.
Body Protection Laboratory coatUse a chemically resistant apron or gown for larger quantities.
Respiratory Protection NIOSH-approved respirator with OV/P100 cartridgesUse only when engineering controls are insufficient or in emergencies. Requires fit-testing and training.
Step-by-Step PPE Protocol: Donning and Doffing

Proper donning and doffing of PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on and fasten securely.

  • Respirator: If required, perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the sleeves of the gown or lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove the outer pair of gloves first, turning them inside out. If wearing a single pair, remove them using the glove-in-glove technique.

  • Gown/Lab Coat: Unfasten and roll it down from the shoulders, turning it inside out.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front.

  • Respirator: If worn, remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

PPE Selection Workflow

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Spill Management

In the event of a spill, evacuate the area and alert others. Only trained personnel with the appropriate PPE should perform the cleanup.

  • Minor Spill: Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools into a labeled, sealed container for hazardous waste disposal.

  • Major Spill: Evacuate the laboratory immediately and contact the institution's emergency response team.

Disposal Plan: Contaminated PPE

All PPE contaminated with 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine must be treated as hazardous waste.[1][8]

  • Segregation: Place all contaminated disposable PPE (gloves, gowns, etc.) in a designated, leak-proof hazardous waste container, clearly labeled with the contents.[1] These are often yellow bags designated for chemical waste.[1]

  • Disposal: Do not dispose of contaminated PPE in the general trash.[1][8] All hazardous waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling 8-bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, ensuring a safe and productive laboratory environment.

References

  • LIFEMEDZ. PPE Disposal Procedures. [Link]

  • Hazmat School. How to dispose of contaminated PPE. [Link]

  • Pesticide Environmental Stewardship. Cleaning, Maintenance, Storage and Disposal. [Link]

  • Barbican Skip Hire. Do's and Don'ts When Getting Rid of Personal Protective Equipment. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • 3M. How to select the right cartridges or filters for your 3M Reusable Respirator. [Link]

  • 3M. 3M Respirator Selection Guide. [Link]

  • PK Safety. Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. [Link]

  • Gemplers. Selecting the Right Reusable Respirator Cartridge Filter. [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • Washington State University Spokane. GLOVE SELECTION CHART. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.